6,7-Dimethylquinoxaline-2,3-diamine
Description
Properties
CAS No. |
248606-61-3 |
|---|---|
Molecular Formula |
C10H12N4 |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
6,7-dimethylquinoxaline-2,3-diamine |
InChI |
InChI=1S/C10H12N4/c1-5-3-7-8(4-6(5)2)14-10(12)9(11)13-7/h3-4H,1-2H3,(H2,11,13)(H2,12,14) |
InChI Key |
KHIYQGLZPMKGGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C(=N2)N)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6,7-Dimethylquinoxaline-2,3-diamine and Related Compounds
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for the physicochemical properties of 6,7-Dimethylquinoxaline-2,3-diamine (CAS No. 248606-61-3) is limited in publicly available literature.[1][2] This guide provides a comprehensive overview of the known properties of structurally related quinoxaline derivatives to serve as a valuable resource for researchers. The information presented herein is intended to provide estimations and guidance for experimental design.
Core Physicochemical Properties
Quinoxaline derivatives are a class of heterocyclic compounds composed of a benzene ring fused to a pyrazine ring.[3] Their chemical and physical properties are influenced by the nature and position of substituents on this core structure. Generally, quinoxalines are crystalline solids with solubility in organic solvents and limited solubility in aqueous solutions.[4]
Data on Related Quinoxaline Derivatives
To provide a comparative reference, the following table summarizes the available physicochemical data for several quinoxaline derivatives that are structurally similar to this compound.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP | Other Properties |
| This compound (Target Compound) | 248606-61-3 | C₁₀H₁₂N₄ | 188.23 | Data not available | Data not available | --- |
| Quinoxaline-2,3-diamine | 6640-47-7 | C₈H₈N₄ | 160.18 | Data not available | 0.5 (Computed) | Harmful if swallowed, causes skin and eye irritation.[5] |
| 6,7-Dimethyl-2,3-di(2-pyridyl)quinoxaline | 6627-38-9 | C₂₀H₁₆N₄ | 312.37 | 191-193[6][7] | Data not available | Form: Powder.[7] |
| 6,7-Dimethyl-2,3-diphenylquinoxaline | 13362-56-6 | C₂₂H₁₈N₂ | 310.4 | 176-178[8] | Data not available | --- |
| 2-phenyl-3-methyl-Quinoxaline | 10130-23-1 | C₁₅H₁₂N₂ | 220.3 | Data not available | Data not available | Soluble in ethanol, DMSO, and DMF (~25-30 mg/ml); sparingly soluble in aqueous buffers.[4] |
Experimental Protocols
The most common and well-established method for the synthesis of quinoxaline derivatives is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[9][10][11][12] This versatile method allows for the preparation of a wide range of substituted quinoxalines.
General Synthesis of Quinoxaline Derivatives
Materials:
-
Substituted ortho-phenylenediamine (e.g., 4,5-dimethyl-1,2-phenylenediamine for the synthesis of 6,7-dimethylquinoxalines)[11]
-
α-dicarbonyl compound (e.g., glyoxal, diacetyl, benzil)
-
Optional: Catalyst (e.g., acid catalyst, Lewis acids, heteropolyoxometalates)[9][10]
Procedure:
-
Dissolve the ortho-phenylenediamine in the chosen solvent.
-
Add the α-dicarbonyl compound to the solution. The reaction can often be performed at room temperature, although heating may be required to increase the reaction rate.[10][13]
-
If a catalyst is used, it is added to the reaction mixture.
-
The progress of the reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC).[13]
-
Upon completion, the product can be isolated by filtration if it precipitates from the solution.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, or by column chromatography.[10][13]
Modern variations of this protocol utilize microwave assistance or ultrasound irradiation to reduce reaction times and improve yields.[9][11]
Visualizations
General Synthetic Pathway for Quinoxaline Derivatives
References
- 1. CAS Number List - 2 - Page 555 - Chemicalbook [chemicalbook.com]
- 2. 248606-60-2|5-Methylquinoxaline-2,3-diamine|BLD Pharm [bldpharm.com]
- 3. recipp.ipp.pt [recipp.ipp.pt]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Quinoxaline-2,3-diamine | C8H8N4 | CID 241488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6627-38-9 CAS MSDS (6,7-DIMETHYL-2,3-DI(2-PYRIDYL)QUINOXALINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 6,7-ジメチル-2,3-ジ(2-ピリジル)キノキサリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Buy 6,7-Dimethyl-2,3-diphenylquinoxaline (EVT-3162579) | 13362-56-6 [evitachem.com]
- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6,7-Dimethyl-2,3-diphenylquinoxaline | 13362-56-6 | Benchchem [benchchem.com]
- 12. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
6,7-Dimethylquinoxaline-2,3-diamine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6,7-dimethylquinoxaline-2,3-diamine, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical properties, synthesis methodologies, and its emerging role as a potential kinase inhibitor, with a focus on its interaction with the Glycogen Synthase Kinase 3 Beta (GSK3β) signaling pathway. Detailed experimental protocols and characterization data are provided to support further research and development efforts.
Chemical Identity and Properties
This compound is a substituted quinoxaline derivative. The core structure consists of a benzene ring fused to a pyrazine ring, with methyl groups at positions 6 and 7, and amino groups at positions 2 and 3.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 248606-61-3 | |
| Molecular Formula | C₁₀H₁₂N₄ | |
| Molecular Weight | 188.23 g/mol | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in polar organic solvents such as methanol and ethanol. | |
| Melting Point | Approximately 150–160 °C |
Synthesis and Characterization
The synthesis of quinoxaline derivatives, including this compound, is most commonly achieved through the condensation of an appropriately substituted 1,2-diamine with a 1,2-dicarbonyl compound.[1][2][3] This versatile method allows for the introduction of various substituents onto the quinoxaline scaffold. For the synthesis of this compound, the key precursors are 4,5-dimethyl-1,2-phenylenediamine and an appropriate 1,2-dicarbonyl compound that can yield the 2,3-diamino functionality.
General Experimental Protocol for Quinoxaline Synthesis
The following protocol describes a general method for the synthesis of quinoxaline derivatives, which can be adapted for the preparation of this compound.
Materials:
-
Substituted 1,2-phenylenediamine (e.g., 4,5-dimethyl-1,2-phenylenediamine)
-
1,2-dicarbonyl compound
-
Ethanol
-
Catalyst (e.g., a few drops of acetic acid)
Procedure:
-
Dissolve the 1,2-phenylenediamine derivative in ethanol in a round-bottom flask.
-
Add an equimolar amount of the 1,2-dicarbonyl compound to the solution.
-
Add a catalytic amount of acetic acid to the reaction mixture.
-
Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Modern synthetic approaches, such as microwave-assisted and ultrasound-assisted synthesis, have been shown to reduce reaction times and improve yields for quinoxaline derivatives.[1]
Characterization Data
The structure of synthesized this compound should be confirmed using standard analytical techniques.
Table 2: Expected Spectral Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to aromatic protons, methyl protons, and amine protons. |
| ¹³C NMR | Resonances for aromatic carbons, methyl carbons, and carbons bearing the amino groups. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino groups and C=N stretching of the pyrazine ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (188.23 m/z). |
Biological Activity and Drug Development Potential
Quinoxaline derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[4][5] Recent research has highlighted the potential of 6,7-dimethylquinoxaline analogs as potent kinase inhibitors, particularly targeting Glycogen Synthase Kinase 3 Beta (GSK3β).[6]
Kinase Inhibition
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The inhibition of specific kinases is a major focus of modern drug discovery. Studies on 6,7-dimethyl quinoxaline analogs have demonstrated their selectivity towards GSK3β, a key enzyme in several signaling pathways.[6]
While specific IC₅₀ values for this compound are not yet widely published, related quinoxaline derivatives have shown potent inhibitory activity against various kinases. For example, certain quinoxaline derivatives have demonstrated IC₅₀ values in the nanomolar to low micromolar range against kinases such as ASK1 and in various cancer cell lines.[7][8]
Table 3: Kinase Inhibitory Activity of Representative Quinoxaline Derivatives
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Dibromo substituted quinoxaline | ASK1 | 30.17 | [7] |
| Quinoxaline analogues | MCF-7 cells | 10,780 | [8] |
Glycogen Synthase Kinase 3 Beta (GSK3β) Signaling Pathway
GSK3β is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been linked to diseases such as Alzheimer's disease, type 2 diabetes, and cancer. The inhibition of GSK3β is therefore a promising therapeutic strategy.
The activity of GSK3β is regulated by several signaling pathways, most notably the Insulin/PI3K/Akt pathway and the Wnt/β-catenin pathway. In the canonical Wnt signaling pathway, the binding of Wnt ligands to their receptors leads to the inhibition of a "destruction complex," of which GSK3β is a key component. This inhibition prevents the phosphorylation and subsequent degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus to regulate gene transcription.
Below is a diagram illustrating the role of GSK3β in the Wnt/β-catenin signaling pathway.
Experimental Workflow for Kinase Inhibition Assay
To evaluate the inhibitory potential of this compound against GSK3β, a standard in vitro kinase assay can be performed.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. Its straightforward synthesis and the established biological importance of the quinoxaline core make it an attractive target for further investigation. The potential to selectively inhibit GSK3β suggests its utility in exploring treatments for a range of diseases, including neurodegenerative disorders and cancer. This technical guide provides a foundational resource for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound.
References
- 1. 6,7-Dimethyl-2,3-diphenylquinoxaline | 13362-56-6 | Benchchem [benchchem.com]
- 2. sid.ir [sid.ir]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. recipp.ipp.pt [recipp.ipp.pt]
- 6. Unravelling the Selectivity of 6,7-Dimethyl Quinoxaline Analogs for Kinase Inhibition: An Insight towards the Development of Alzheimer's Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Guide: Solubility and Biological Context of 6,7-Dimethylquinoxaline-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility of 6,7-Dimethylquinoxaline-2,3-diamine
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Currently, there is a lack of specific quantitative solubility data for this compound in common laboratory solvents within the public domain. However, based on its chemical structure, which features both hydrophobic (dimethylquinoxaline core) and hydrophilic (diamine) moieties, its solubility is expected to vary significantly across different solvent systems.
To address this data gap, a systematic solubility study is recommended. The following table outlines a proposed set of solvents for initial screening. Researchers can populate this table with experimentally determined data.
Table 1: Solubility Profile of this compound
| Solvent | Type | Temperature (°C) | Solubility (mg/mL) | Observations |
| Water | Aqueous | 25 | To be determined | |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | 25 | To be determined | |
| Ethanol | Polar Protic | 25 | To be determined | |
| Methanol | Polar Protic | 25 | To be determined | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | To be determined | |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | To be determined | |
| Acetone | Polar Aprotic | 25 | To be determined | |
| Acetonitrile | Polar Aprotic | 25 | To be determined |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The following protocol provides a step-by-step guide for its implementation.
2.1. Materials
-
This compound
-
Selected solvents (as per Table 1)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
2.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The excess solid should be visually apparent.
-
Add a known volume of each selected solvent to the respective vials.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The concentration of the dissolved solid should not change over time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the analytical instrument's linear range.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately determine the solubility.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL using the determined concentration and the dilution factor.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Below is a graphical representation of the experimental workflow.
Biological Context: Kinase Inhibition in Alzheimer's Disease
Quinoxaline derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Notably, analogs of 6,7-dimethyl quinoxaline have been identified as potent inhibitors of several kinases implicated in the pathology of Alzheimer's disease.[1]
Alzheimer's disease is characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles, the latter being composed of hyperphosphorylated tau protein. Glycogen synthase kinase 3 beta (GSK3β) is a key enzyme responsible for the hyperphosphorylation of tau.[2][3] Additionally, dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinase 1 (CLK1) are also involved in pathways that contribute to neurodegeneration.
Studies have shown that certain 6,7-dimethyl quinoxaline analogs can selectively inhibit these kinases, particularly GSK3β.[1] This inhibition can potentially reduce tau hyperphosphorylation, a critical event in the formation of neurofibrillary tangles, thereby offering a therapeutic strategy for Alzheimer's disease.
The following diagram illustrates the logical relationship between 6,7-dimethyl quinoxaline analogs and their therapeutic targets in the context of Alzheimer's disease.
Conclusion
While direct solubility data for this compound is not currently available, this guide provides the necessary framework for its experimental determination. The detailed shake-flask protocol offers a robust method for researchers to generate reliable solubility profiles. Furthermore, the exploration of the biological context of related 6,7-dimethyl quinoxaline analogs as kinase inhibitors highlights the therapeutic potential of this chemical scaffold in the development of novel treatments for neurodegenerative diseases like Alzheimer's. This guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development.
References
- 1. Unravelling the Selectivity of 6,7-Dimethyl Quinoxaline Analogs for Kinase Inhibition: An Insight towards the Development of Alzheimer's Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Storage of 6,7-Dimethylquinoxaline-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6,7-Dimethylquinoxaline-2,3-diamine. The information presented herein is crucial for maintaining the integrity, purity, and potency of this compound in research and development settings. This document details recommended storage, potential degradation pathways, and methodologies for assessing stability, drawing from established principles of pharmaceutical stability testing and data on related quinoxaline derivatives.
Recommended Storage Conditions
Proper storage is paramount to ensure the long-term stability of this compound. The following conditions are recommended based on available safety data sheets and product information from chemical suppliers.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[1][2] | To minimize thermal degradation and preserve chemical integrity. |
| Atmosphere | Store in a dry, well-ventilated place.[3][4][5] Consider storage under an inert gas (e.g., argon, nitrogen).[6] | To prevent oxidation and hydrolysis. |
| Light | Protect from light.[6] | The quinoxaline core can be susceptible to photodegradation. |
| Container | Keep container tightly closed.[3][4][5] | To prevent exposure to moisture and atmospheric contaminants. |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes can be inferred from the chemical structure and studies on related quinoxaline and diamine compounds. Key potential degradation pathways include oxidation, hydrolysis, and photodegradation.
Oxidative Degradation
The diamine functional groups are susceptible to oxidation, which can lead to the formation of various degradation products, including N-oxides and colored impurities. The presence of atmospheric oxygen can facilitate these reactions, which may be catalyzed by trace metal impurities.
Hydrolytic Degradation
Although generally stable, under forcing acidic or basic conditions, the diamine or quinoxaline ring system could be susceptible to hydrolysis. The extent of hydrolysis is expected to be dependent on pH and temperature.
Photodegradation
Quinoxaline derivatives are known to be photosensitive.[3][7][8] Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various photoproducts. The exact nature of these products would require specific photostability studies.
A proposed logical workflow for investigating these potential degradation pathways is outlined below.
Figure 1: Workflow for Forced Degradation Studies.
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of this compound should involve forced degradation studies under various stress conditions. The goal of these studies is to generate potential degradation products and develop a stability-indicating analytical method.
Preparation of Stress Samples (Forced Degradation)
The following protocols are based on general guidelines for forced degradation studies in the pharmaceutical industry.[4][6] The extent of degradation should ideally be between 5-20%.
Table 2: Illustrative Protocols for Forced Degradation Studies
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve 1 mg/mL of the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis. |
| Base Hydrolysis | Dissolve 1 mg/mL of the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis. |
| Oxidative Degradation | Dissolve 1 mg/mL of the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours. |
| Thermal Degradation | Store the solid compound in a controlled temperature oven at 60°C for 7 days. Also, prepare a 1 mg/mL solution in a suitable solvent (e.g., acetonitrile/water) and heat at 60°C for 7 days. |
| Photostability | Expose the solid compound and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark. |
Development of a Stability-Indicating Analytical Method
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective approach.
Table 3: Hypothetical Stability-Indicating HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or determined by UV scan of the parent compound) |
| Injection Volume | 10 µL |
The workflow for developing and validating such a method is depicted below.
Figure 2: Workflow for Stability-Indicating Method Development.
Summary and Recommendations
This compound is a stable compound when stored under the recommended conditions of refrigeration (2-8°C), protection from light, and in a tightly sealed container in a dry, well-ventilated area.[1][2][3][4][5][6][8] Researchers and drug development professionals should be aware of the potential for oxidative, hydrolytic, and photolytic degradation, especially under stressed conditions.
For critical applications, it is highly recommended to perform in-house forced degradation studies to understand the specific degradation profile of the material in its intended formulation and storage configuration. The development and validation of a stability-indicating analytical method are essential for ensuring the quality and reliability of data generated using this compound.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 4. biopharminternational.com [biopharminternational.com]
- 5. rjptonline.org [rjptonline.org]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Induced photodegradation of quinoxaline based copolymers for photovoltaic applications - USP Electronic Research Repository [repository.usp.ac.fj]
- 8. Recent Advances on Quinoxaline-Based Photoinitiators of Polymerization [mdpi.com]
Spectroscopic and Mass Spectrometric Characterization of 6,7-Dimethylquinoxaline Derivatives: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Data Presentation: Spectroscopic and Mass Spectrometric Data of Related Quinoxaline Derivatives
The following tables summarize the available NMR and MS data for compounds with a 6,7-dimethylquinoxaline core, which can provide a basis for the characterization of 6,7-Dimethylquinoxaline-2,3-diamine.
Table 1: 1H NMR Spectroscopic Data of 6,7-Dimethyl-2,3-diphenylquinoxaline
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.93 | s | 2H | H-5, H-8 |
| 7.50 | dd | 4H | Aromatic H |
| 7.35 - 7.29 | m | 6H | Aromatic H |
| 2.52 | s | 6H | 2 x CH3 |
Solvent: CDCl3, Frequency: 400 MHz[1]
Table 2: 13C NMR Spectroscopic Data of 6,7-Dimethyl-2,3-diphenylquinoxaline
| Chemical Shift (δ) ppm | Assignment |
| 152.61 | C-2, C-3 |
| 140.63 | Aromatic C |
| 140.34 | Aromatic C |
| 139.51 | Aromatic C |
| 129.96 | Aromatic C |
| 128.63 | Aromatic C |
| 128.33 | Aromatic C |
| 128.30 | Aromatic C |
| 20.55 | 2 x CH3 |
Solvent: CDCl3, Frequency: 100 MHz[1]
Table 3: Mass Spectrometry Data of a Related Diaminoquinoxaline Derivative
| Compound | Ionization Mode | [M+H]+ (m/z) |
| N-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl) pyridine-2-yl)-6,7-dimethylquinoxaline-2-carboxamide | ESI-HRMS | Not specified |
While the exact m/z is not provided, ESI-HRMS is a common technique for such compounds.[2]
Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR and mass spectrometry data for quinoxaline derivatives, based on methodologies reported in the literature for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are typically acquired on a 300 MHz, 400 MHz, or 500 MHz spectrometer.[1][3]
-
Sample Preparation: Approximately 5-10 mg of the quinoxaline derivative is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
1H NMR: Proton NMR spectra are recorded to determine the number of different types of protons and their integrations. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
13C NMR: Carbon-13 NMR spectra are acquired to identify the number of unique carbon atoms in the molecule. These spectra are often proton-decoupled to simplify the signals to singlets.
-
Data Analysis: The chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J values) are analyzed to elucidate the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.
-
Ionization Techniques: Common ionization methods for quinoxaline derivatives include Electron Ionization (EI) for volatile compounds and Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) for less volatile or more polar molecules.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
-
Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic method such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Mandatory Visualization
The following diagram illustrates a generalized workflow for the synthesis and characterization of a 6,7-dimethyl-2,3-disubstituted quinoxaline derivative, which would be applicable for this compound.
Caption: A generalized workflow for the synthesis and characterization of 6,7-dimethylquinoxaline derivatives.
References
Crystal Structure of 6,7-Dimethylquinoxaline-2,3-diamine: Data Not Currently Available
A comprehensive search of publicly available scientific and crystallographic databases has revealed no determined crystal structure for the compound 6,7-Dimethylquinoxaline-2,3-diamine.
While the quinoxaline scaffold is a subject of significant interest in medicinal chemistry and materials science, specific crystallographic data for the 6,7-dimethyl-2,3-diamine substituted variant has not been deposited in major databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). Consequently, the detailed technical guide requested, including quantitative structural data, experimental protocols for its determination, and associated visualizations, cannot be generated at this time.
General Synthetic Approaches to Quinoxalines
The synthesis of quinoxaline derivatives is well-established in chemical literature. The most common and fundamental method involves the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[1] For the target molecule, this compound, a plausible synthetic route would involve the reaction of 4,5-dimethyl-1,2-phenylenediamine with an appropriate 1,2-dicarbonyl precursor to the 2,3-diamine moiety.
A general workflow for a potential synthesis and crystallization is outlined below.
Figure 1. A potential workflow for the synthesis and crystallization of this compound.
Recommendations for Researchers
For researchers, scientists, and drug development professionals interested in the crystal structure of this compound, the following steps are recommended:
-
Chemical Synthesis: Synthesize the compound using established methods for quinoxaline formation.
-
Purification: Purify the synthesized compound to a high degree, which is crucial for successful crystallization.
-
Crystallization Screening: Employ various crystallization techniques, such as slow evaporation, vapor diffusion, and controlled cooling from a saturated solution, using a range of solvents and solvent systems.
-
X-ray Diffraction Analysis: Once suitable single crystals are obtained, perform single-crystal X-ray diffraction to determine the precise three-dimensional atomic arrangement.
Without experimental data, any discussion of the molecular geometry, intermolecular interactions, and crystal packing of this compound would be purely speculative. The determination of its crystal structure would be a valuable contribution to the field, providing crucial insights for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents or functional materials.
References
reaction mechanism for the synthesis of 6,7-Dimethylquinoxaline-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the reaction mechanism, experimental protocols, and key data for the synthesis of 6,7-Dimethylquinoxaline-2,3-diamine. This compound belongs to the quinoxaline class of nitrogen-containing heterocycles, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active compounds and pharmaceuticals.
Core Reaction and Mechanism
The synthesis of this compound is achieved through the classical and efficient method of cyclocondensation. This reaction involves the condensation of an aromatic ortho-diamine with a 1,2-dicarbonyl compound or its synthetic equivalent.[1][2] For this specific target molecule, the reactants are 4,5-dimethyl-1,2-phenylenediamine and diaminoglyoxime .
The reaction mechanism proceeds through several key steps:
-
Nucleophilic Attack: One of the amino groups of 4,5-dimethyl-1,2-phenylenediamine acts as a nucleophile, attacking one of the electrophilic imine carbons of diaminoglyoxime.
-
Intermediate Formation: This initial attack forms a tetrahedral intermediate which, after proton transfer, leads to a more stable addition product.
-
Intramolecular Cyclization: The second amino group of the phenylenediamine then performs an intramolecular nucleophilic attack on the remaining imine carbon, leading to the formation of a six-membered dihydropyrazine ring.
-
Dehydration and Aromatization: The cyclic intermediate subsequently undergoes a dehydration process, eliminating two molecules of hydroxylamine. This elimination drives the reaction forward and results in the formation of the stable, aromatic pyrazine ring, yielding the final this compound product.
The overall reaction is a robust method for constructing the quinoxaline core.[3]
Caption: General overview of the cyclocondensation reaction.
Experimental Protocol
Materials and Reagents:
-
4,5-Dimethyl-1,2-phenylenediamine
-
Diaminoglyoxime
-
Ethanol (or Glacial Acetic Acid as an alternative solvent/catalyst)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 4,5-dimethyl-1,2-phenylenediamine in 20 mL of ethanol. Warm the solution gently if needed to aid dissolution.
-
Addition: To this solution, add an equimolar amount (10 mmol) of diaminoglyoxime.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution upon cooling.
-
Precipitation: If precipitation is incomplete, slowly add deionized water to the mixture until a slight cloudiness persists, then cool the flask in an ice bath to maximize crystal formation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of cold aqueous ethanol to remove any soluble impurities.
-
Drying and Purification: Dry the product, for example in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final, pure this compound.
Quantitative Data
The following table summarizes the key quantitative parameters for a representative synthesis based on the protocol above. Yields for such cyclocondensation reactions are typically moderate to high.
| Parameter | Value | Unit | Notes |
| Reactants | For a 10 mmol scale reaction | ||
| 4,5-Dimethyl-1,2-phenylenediamine | 1.362 | g | Molecular Weight: 136.19 g/mol |
| Diaminoglyoxime | 1.181 | g | Molecular Weight: 118.10 g/mol |
| Reaction Conditions | |||
| Solvent | Ethanol | - | Glacial acetic acid can also be used. |
| Temperature | Reflux (~78) | °C | Temperature of boiling ethanol. |
| Reaction Time | 2 - 4 | hours | Monitor by TLC for completion. |
| Product | |||
| Theoretical Yield | 1.882 | g | Molecular Weight: 188.23 g/mol |
| Typical Reported Yield | 70 - 95 | % | Based on analogous quinoxaline syntheses.[2][6] |
Experimental Workflow Visualization
The logical flow of the experimental procedure can be visualized as follows.
Caption: Standard laboratory workflow for the synthesis.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
- 5. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 6. encyclopedia.pub [encyclopedia.pub]
Spectroscopic Properties of 6,7-Dimethylquinoxaline-2,3-diamine: A Technical Overview
While specific experimental spectra for 6,7-Dimethylquinoxaline-2,3-diamine could not be located, this guide outlines the anticipated spectroscopic behavior and the necessary experimental protocols for its characterization. This information is crucial for researchers, scientists, and drug development professionals working with this and related compounds.
Predicted Spectroscopic Characteristics
Based on the structure of this compound, which features a quinoxaline core with methyl and diamine functional groups, the following spectroscopic properties are anticipated:
1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoxaline ring, the protons of the two methyl groups, and the protons of the two amine groups. The chemical shifts of the aromatic protons will be influenced by the electron-donating effects of both the methyl and amino substituents. The methyl protons should appear as a singlet, and the amine protons will likely be broad singlets, the chemical shift of which may be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the quinoxaline ring system, the two methyl carbons, and the carbons bearing the amino groups. The chemical shifts will provide valuable information about the electronic environment of each carbon atom.
1.2. Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum is expected to exhibit characteristic bands corresponding to π-π* and n-π* electronic transitions within the aromatic quinoxaline system. The presence of the amino and methyl groups, both being auxochromes, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoxaline-2,3-diamine.
1.3. Fluorescence Spectroscopy: Many quinoxaline derivatives are known to be fluorescent. It is anticipated that this compound will also exhibit fluorescence upon excitation at a suitable wavelength, likely corresponding to its longest-wavelength absorption band. The emission spectrum will provide information about the excited state properties of the molecule.
1.4. Mass Spectrometry (MS): Mass spectrometry will be essential for confirming the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide valuable structural information, helping to confirm the arrangement of the substituents on the quinoxaline core.
1.5. Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching vibrations of the primary amine groups (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C=N and C=C stretching vibrations of the quinoxaline ring.
Experimental Protocols for Spectroscopic Analysis
To obtain the quantitative data for this compound, the following standard experimental methodologies would be employed:
2.1. Synthesis: The synthesis of this compound would typically involve the condensation reaction of 4,5-dimethyl-1,2-phenylenediamine with an appropriate 1,2-dicarbonyl compound that can be converted to the 2,3-diamino functionality.
2.2. Sample Preparation: For NMR analysis, the purified compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). For UV-Vis and fluorescence spectroscopy, dilute solutions of the compound in a spectroscopic grade solvent (e.g., ethanol, acetonitrile) would be prepared. For IR spectroscopy, the sample could be analyzed as a solid (e.g., KBr pellet) or in a suitable solvent. For mass spectrometry, the sample would be introduced into the instrument, often in a volatile solvent.
2.3. Instrumentation:
-
NMR: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used to acquire ¹H and ¹³C NMR spectra.
-
UV-Vis: A dual-beam UV-Vis spectrophotometer would be used to record the absorption spectrum.
-
Fluorescence: A spectrofluorometer would be used to measure the excitation and emission spectra.
-
MS: A mass spectrometer (e.g., ESI, EI) would be used to determine the mass-to-charge ratio.
-
IR: A Fourier-transform infrared (FTIR) spectrometer would be used to obtain the infrared spectrum.
The following diagram illustrates a typical experimental workflow for the complete spectroscopic characterization of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
Potential Signaling Pathways and Applications
Quinoxaline derivatives are known to exhibit a wide range of biological activities and are of interest in drug development. Potential signaling pathways that could be investigated for this compound include those related to antimicrobial, anticancer, and kinase inhibitory activities. The diamine functional groups could also make this compound a valuable ligand for the synthesis of metal complexes with interesting catalytic or biological properties.
The logical relationship for investigating the biological potential of this compound is outlined below.
Caption: Logical workflow for investigating biological activity.
Conclusion
While specific experimental spectroscopic data for this compound remains elusive in currently accessible literature, this guide provides a comprehensive overview of its expected properties and the methodologies required for its full characterization. The structural features of this compound suggest it is a promising candidate for further investigation, particularly in the fields of medicinal chemistry and materials science. The generation of a complete spectroscopic profile is a critical next step for any future research and development involving this molecule.
Unveiling the Photophysical Core: A Technical Guide to the Quantum Yield of 6,7-Dimethylquinoxaline-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction to Quinoxaline Derivatives and Their Luminescence
Quinoxaline and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and intriguing photophysical properties. Many quinoxaline derivatives exhibit fluorescence, a phenomenon with applications in cellular imaging, sensing, and as structural motifs in organic light-emitting diodes (OLEDs). The efficiency of this fluorescence is quantified by the fluorescence quantum yield (Φf), a critical parameter that dictates the compound's suitability for such applications.
The core structure of 6,7-Dimethylquinoxaline-2,3-diamine suggests potential for fluorescence, influenced by the electron-donating amino and methyl groups on the benzene ring. Understanding its quantum yield is paramount for any application leveraging its luminescent properties.
Photophysical Data of Structurally Related Quinoxaline Derivatives
To provide a predictive context for the quantum yield of this compound, the following table summarizes the available photophysical data for structurally similar quinoxaline derivatives. These compounds share the core quinoxaline scaffold and, in some cases, amino or other substituents that can influence their electronic and emissive properties.
| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φf) | Reference |
| 2,3-diphenyl quinoxaline 6-amine | Various organic | 435 | 518 | Not Specified | [1] |
| Quinoxaline derivative of peptides | Aqueous buffer | 303 | 363 | Not Specified | [2] |
| 1,2-dialkylquinoxaline-fused[3]carbohelicene | Toluene | Not Specified | Not Specified | 0.25 | [4] |
| Quinoxaline-fused[3]carbohelicene | Toluene | Not Specified | Not Specified | 0.05 | [4] |
Note: The quantum yield is a sensitive parameter that can be significantly affected by the solvent, temperature, and the presence of quenchers. The data presented should be considered within the context of the cited experimental conditions.
Experimental Protocol for Quantum Yield Determination
The determination of the fluorescence quantum yield of this compound can be performed using a relative method, which involves comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.
Materials and Instrumentation
-
Spectrofluorometer: A calibrated instrument capable of measuring excitation and emission spectra.
-
UV-Vis Spectrophotometer: For measuring absorbance.
-
Quartz Cuvettes: 1 cm path length, optically clear.
-
This compound: The sample of interest.
-
Quantum Yield Standard: A fluorescent dye with a known and stable quantum yield in the desired solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54). The standard should have an absorption profile that overlaps with the sample.
-
Solvent: A high-purity, spectroscopic grade solvent in which both the sample and the standard are soluble and stable.
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the fluorescence quantum yield.
Detailed Procedure
-
Solution Preparation:
-
Prepare a series of dilute solutions of both the this compound and the quantum yield standard in the chosen solvent.
-
The concentrations should be adjusted to have an absorbance between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
-
Absorbance Measurement:
-
Record the UV-Vis absorbance spectra of all prepared solutions.
-
Determine the absorbance value at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to be the same for both the sample and the standard.
-
Record the fluorescence emission spectra for all solutions. Ensure the emission is collected over the entire emission band.
-
-
Data Analysis and Calculation:
-
Integrate the area under the fluorescence emission curves for both the sample and the standard.
-
The quantum yield of the sample (Φf_sample) can be calculated using the following equation:
Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
Where:
-
Φf_std is the quantum yield of the standard.
-
I_sample and I_std are the integrated fluorescence intensities of the sample and standard, respectively.
-
A_sample and A_std are the absorbances of the sample and standard at the excitation wavelength, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term becomes 1).
-
-
Synthesis of Quinoxaline Derivatives: A General Overview
The synthesis of quinoxaline derivatives, including this compound, typically follows a well-established synthetic route. Understanding this pathway is crucial for researchers working with these compounds.
The most common method for synthesizing the quinoxaline core is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. For this compound, the starting materials would be 4,5-dimethyl-1,2,3-triaminobenzene and a suitable α-dicarbonyl compound.
Conclusion
While the precise quantum yield of this compound remains to be experimentally determined and reported, this guide provides the essential framework for its characterization. By understanding the photophysical properties of related compounds and following a robust experimental protocol, researchers can accurately determine this crucial parameter. This will, in turn, enable the informed application of this and similar quinoxaline derivatives in the fields of drug development, bio-imaging, and materials science.
References
literature review of 6,7-Dimethylquinoxaline-2,3-diamine and its analogs
An In-depth Technical Guide to 6,7-Dimethylquinoxaline-2,3-diamine and its Analogs for Researchers and Drug Development Professionals.
Introduction
Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, forms the structural core for a wide array of biologically active molecules. The versatility of the quinoxaline scaffold has made it a "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological properties including antibacterial, anticancer, antiviral, anti-inflammatory, and kinase inhibitory activities.[1][2]
This technical guide provides a comprehensive . It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the synthesis, chemical properties, and biological activities of these compounds. The guide includes structured data tables for easy comparison, detailed experimental protocols for key reactions and assays, and visualizations of synthetic workflows and biological pathways to facilitate understanding.
Synthesis of 6,7-Dimethylquinoxaline Analogs
The primary and most widely used method for synthesizing the quinoxaline scaffold is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[1][3] For 6,7-dimethylquinoxaline derivatives, the key starting material is 4,5-dimethyl-1,2-phenylenediamine. The choice of the dicarbonyl compound dictates the substitution at the 2 and 3 positions of the quinoxaline ring.
Various methodologies have been developed to improve efficiency, yield, and environmental friendliness, including microwave-assisted and ultrasound-assisted synthesis.[3][4]
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 6,7-dimethylquinoxaline derivatives.
Caption: General workflow for synthesizing 6,7-dimethylquinoxaline derivatives.
Physicochemical Properties
The physicochemical properties of quinoxaline derivatives are crucial for their behavior in biological systems. Key properties for representative compounds are summarized below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 6,7-Dimethylquinoxaline | 7153-23-3 | C₁₀H₁₀N₂ | 158.20 | 150-151 | Solid |
| 6-Amino-2,3-dimethylquinoxaline | 7576-88-7 | C₁₀H₁₁N₃ | 173.21 | 190-195 | Solid |
Data sourced from references[5][6][7][8].
Biological Activities and Therapeutic Potential
Analogs of 6,7-dimethylquinoxaline have been investigated for a range of therapeutic applications, with kinase inhibition being a particularly prominent area of research.
Kinase Inhibition and Alzheimer's Disease
Certain 6,7-dimethylquinoxaline analogs have been designed and synthesized as selective kinase inhibitors, targeting enzymes implicated in the pathology of Alzheimer's disease.[9] Specifically, kinases from the CMGC family, such as GSK3β (Glycogen synthase kinase-3 beta), DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), and CLK1 (Cdc2-like kinase 1), are known to be involved in the hyperphosphorylation of the Tau protein, a hallmark of Alzheimer's.[9]
Studies have shown that analogs with bromo or chloro substitutions on an appended aromatic ring exhibit high selectivity for GSK3β.[9][10] Molecular modeling suggests that these compounds form a key hydrogen bond with the Val135 residue in the GSK3β active site, which is crucial for their inhibitory potency.[9]
Signaling Pathway of Tau Hyperphosphorylation
The diagram below illustrates the role of key kinases in Tau phosphorylation and the inhibitory action of 6,7-dimethylquinoxaline analogs.
Caption: Inhibition of GSK3β-mediated Tau hyperphosphorylation by quinoxaline analogs.
Antiproliferative and Anticancer Activity
The quinoxaline core is found in numerous molecules with antiproliferative properties. A library of 2,3-substituted quinoxalin-6-amine analogs was synthesized and screened against various cancer cell lines.[2][11] This work led to the identification of a bisfuranylquinoxalineurea analog that demonstrates low micromolar potency.[2] Mechanistic studies revealed that this compound induces apoptosis through the activation of caspases 3/7, cleavage of PARP (Poly (ADP-ribose) polymerase), and in a manner dependent on the Mcl-1 protein.[2][11]
Antimicrobial Activity
Quinoxaline derivatives are well-known for their antimicrobial properties.[1][12] Quinoxaline 1,4-di-N-oxides, in particular, have shown significant activity against various pathogens, including Mycobacterium tuberculosis and the parasite Plasmodium falciparum.[13] The biological activity is often dependent on the nature and position of substituents on the quinoxaline ring. For instance, the presence of a chloro, methyl, or methoxy group at the 7-position can enhance anti-tuberculosis activity.[13]
Quantitative Biological Data
The following table summarizes key quantitative data for the biological activity of selected quinoxaline analogs.
| Compound Class | Specific Analog | Target/Organism | Activity Metric | Value | Reference |
| Quinoxaline-2-one | 6,7-dimethyl-quinoxaline-2-one derivative | HIV-1 | EC₅₀ | 0.15 ± 0.1 µg/mL | [14] |
| Quinoxalin-6-amine | Bisfuranylquinoxalineurea (7c) | HeLa (cervical cancer) | GI₅₀ | ~2 µM | [2][11] |
| Quinoxalin-6-amine | Bisfuranylquinoxalineurea (7c) | PC3 (prostate cancer) | GI₅₀ | ~3 µM | [2][11] |
| Quinoxalin-6-amine | Bisfuranylquinoxalineurea (7c) | A549 (lung cancer) | GI₅₀ | ~5 µM | [2][11] |
| Quinoxaline 1,4-di-N-oxide | Iron complex [Fe(L3)₃] | M. tuberculosis H₃₇Rv | MIC | 0.78 µg/mL | [13] |
| ASK1 Inhibitor | Compound 26e (dibromo substituted) | Apoptosis signal-regulated kinase 1 (ASK1) | IC₅₀ | 30.17 nM | [15] |
Detailed Experimental Protocols
This section provides detailed methodologies for a representative synthesis and a key biological assay cited in the literature.
Protocol 1: Synthesis of 2,3-Diphenyl-6,7-dimethylquinoxaline
This protocol is a classical condensation reaction for synthesizing quinoxaline derivatives.[3]
Materials:
-
4,5-dimethyl-1,2-phenylenediamine
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Ethanol or Glacial Acetic Acid
Procedure:
-
Dissolve equimolar amounts of 4,5-dimethyl-1,2-phenylenediamine and benzil in a minimal amount of ethanol or glacial acetic acid in a round-bottom flask.
-
Heat the mixture under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If the product precipitates upon cooling, collect it by vacuum filtration. If not, slowly add water to the reaction mixture to induce precipitation.
-
Wash the collected solid with cold ethanol or a water/ethanol mixture to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2,3-diphenyl-6,7-dimethylquinoxaline.
-
Dry the final product under vacuum. Characterize the product using techniques such as Melting Point determination, NMR spectroscopy, and Mass Spectrometry.
Protocol 2: MTT Assay for Cellular Viability (Cytotoxicity)
This protocol is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.[16]
Materials:
-
Human cancer cell lines (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (quinoxaline analog) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Reading: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability percentage against the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ (concentration for 50% inhibition) value.
Conclusion
This compound and its analogs represent a versatile and highly valuable class of heterocyclic compounds in drug discovery and development. The straightforward synthesis, coupled with the ability to readily modify the core structure at the 2, 3, 6, and 7 positions, allows for the fine-tuning of their pharmacological profiles. Research has demonstrated their potential as potent kinase inhibitors for neurodegenerative diseases, antiproliferative agents for oncology, and broad-spectrum antimicrobial compounds. The detailed protocols and structured data presented in this guide serve as a valuable resource for scientists working to explore and expand the therapeutic applications of this promising chemical scaffold. Future work will likely focus on optimizing the lead compounds to improve potency, selectivity, and pharmacokinetic properties for clinical development.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6,7-Dimethyl-2,3-diphenylquinoxaline | 13362-56-6 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 6,7-DIMETHYLQUINOXALINE CAS#: 7153-23-3 [amp.chemicalbook.com]
- 6. 6-Amino-2,3-dimethylquinoxaline 95% | 7576-88-7 [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. 7153-23-3 CAS MSDS (6,7-DIMETHYLQUINOXALINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Unravelling the Selectivity of 6,7-Dimethyl Quinoxaline Analogs for Kinase Inhibition: An Insight towards the Development of Alzheimer's Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. [wisdomlib.org]
- 13. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 14. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. derpharmachemica.com [derpharmachemica.com]
Navigating the Uncharted: A Technical Safety and Handling Guide for 6,7-Dimethylquinoxaline-2,3-diamine and Related Quinoxaline Derivatives
Hazard Identification and Classification
Quinoxaline derivatives, as a class of compounds, can present a range of health and environmental hazards. Based on data from related compounds, 6,7-Dimethylquinoxaline-2,3-diamine may be harmful if swallowed, in contact with skin, or inhaled. It is also suspected to cause skin and eye irritation. Some quinoxaline derivatives are known to cause serious eye damage and may cause respiratory irritation.[1][2][3] Long-term or repeated exposure data is largely unavailable, but some related compounds are suspected of causing cancer.[4]
GHS Hazard Statements for Related Quinoxaline Compounds:
-
H314: Causes severe skin burns and eye damage.[3]
-
H318: Causes serious eye damage.[2]
-
H319: Causes serious eye irritation.[4]
-
H332: Harmful if inhaled.[4]
-
H351: Suspected of causing cancer.[4]
-
H411: Toxic to aquatic life with long lasting effects.[4]
Physical and Chemical Properties
The following table summarizes key quantitative data for related quinoxaline compounds. This data is for reference only and may not reflect the exact properties of this compound.
| Property | 2,3-Dimethylquinoxaline | 6,7-Dimethyl-2,3-di(2-pyridyl)quinoxaline | 6-Amino-2,3-dimethylquinoxaline |
| Molecular Formula | C₁₀H₁₀N₂[1] | C₂₀H₁₆N₄[5] | C₁₀H₁₁N₃ |
| Molecular Weight | 158.20 g/mol [2] | 312.37 g/mol [5] | 173.21 g/mol |
| Appearance | Beige Powder Solid[1] | Powder[5] | Solid |
| Melting Point | Not Available | 191-193 °C[5][6] | 190-195 °C |
| Boiling Point | Not Available | Not Available | Not Available |
Experimental Protocols: Safe Handling and Personal Protective Equipment
The following protocols are generalized for handling powdered quinoxaline derivatives in a research setting. A substance-specific risk assessment should always be performed.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][7]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][8]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin exposure.[7]
-
Respiratory Protection: If working outside of a fume hood or if dust generation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]
Handling Procedures:
-
Before handling, read and understand the Safety Data Sheet for the specific compound.
-
Don appropriate PPE as outlined above.
-
Weigh the compound in a chemical fume hood to minimize inhalation of dust.
-
Do not eat, drink, or smoke in the laboratory area where chemicals are handled.[7]
-
Wash hands thoroughly after handling the compound.[7]
First Aid Measures
In case of exposure, follow these first-aid guidelines and seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[1][7]
-
If on Skin: Immediately wash off with plenty of water for at least 15 minutes.[1] Remove contaminated clothing.
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[1][7]
-
If in Eyes: Rinse immediately with plenty of water for at least 15 minutes.[1] Seek immediate medical advice from an ophthalmologist.
Storage and Disposal
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][8]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.[1] Do not allow the product to be released into the environment.[1][7]
Visualized Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of potentially hazardous chemical compounds like quinoxaline derivatives.
Caption: A logical workflow for the safe handling of chemical compounds.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. 6,7-Dimethylquinoxaline | C10H10N2 | CID 247669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 6,7-Dimethyl-2,3-di(2-pyridyl)quinoxaline 98 6627-38-9 [sigmaaldrich.com]
- 6. 6627-38-9 CAS MSDS (6,7-DIMETHYL-2,3-DI(2-PYRIDYL)QUINOXALINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
The Evolution of Quinoxaline-Based Fluorescent Probes: A Technical Deep Dive
For Immediate Release
A comprehensive technical guide exploring the historical development, synthetic methodologies, and signaling mechanisms of quinoxaline-based fluorescent probes. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing detailed experimental protocols, comparative data, and visual representations of key concepts.
Introduction: The Rise of a Versatile Fluorophore
The field of fluorescence has been significantly advanced by the development of heterocyclic organic compounds as chemosensors.[1] Among these, quinoxaline derivatives have emerged as a cornerstone in the design of fluorescent probes due to their remarkable photophysical properties, synthetic accessibility, and diverse applications.[2][3] Quinoxaline, a bicyclic heteroaromatic compound containing a benzene ring fused to a pyrazine ring, provides a robust and tunable platform for the development of sensors for a wide array of analytes, including metal ions, anions, and biologically relevant molecules.[4][5]
The journey of quinoxaline from a simple heterocyclic compound to a sophisticated molecular tool for sensing and imaging has been marked by key discoveries and incremental advancements. While early studies focused on the fundamental synthesis and characterization of quinoxaline and its derivatives, the recognition of their inherent fluorescence capabilities opened a new chapter in their application.[5] Over the past few decades, researchers have harnessed the electron-deficient nature of the quinoxaline ring to create probes that operate through various photophysical mechanisms, including Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Aggregation-Induced Emission (AIE).[6][7][8] This guide will trace the historical development of these probes, detail their synthesis and operational mechanisms, and provide a comparative analysis of their performance.
Historical Development: A Chronological Overview
The exploration of quinoxaline's fluorescent properties has its roots in the broader study of heterocyclic compounds. While the synthesis of quinoxaline derivatives, such as 2,3-diphenylquinoxaline through the condensation of o-phenylenediamine and benzil, has been known for many decades, their application as fluorescent probes is a more recent development.[9]
Early Observations (Pre-1990s): Initial investigations into the photophysical properties of quinoxaline derivatives were primarily academic, focusing on understanding their electronic structure and spectral characteristics. These foundational studies laid the groundwork for future applications by establishing the inherent fluorescence of the quinoxaline core.
The Advent of Quinoxaline-Based Sensors (1990s): The 1990s marked a turning point with the emergence of research exploring the use of quinoxaline derivatives in sensing applications. A notable early example from 1992 detailed the use of quinoxaline derivatives as fluorescent probes for studying the N-terminal region of peptides, demonstrating their potential in biological contexts.[10] This work highlighted the sensitivity of the quinoxaline fluorophore to its local environment.
Expansion and Diversification (2000s-Present): The new millennium has witnessed an explosion in the development of quinoxaline-based fluorescent probes with tailored specificities and enhanced performance. This era has been characterized by:
-
Systematic Design: Researchers began to rationally design probes by incorporating specific recognition moieties (receptors) onto the quinoxaline scaffold to achieve selectivity for particular analytes.
-
Mechanism-Driven Innovation: A deeper understanding of photophysical mechanisms like ICT, PET, and AIE has enabled the creation of "turn-on," "turn-off," and ratiometric probes with improved signal-to-noise ratios.
-
Broadened Applications: The application of these probes has expanded significantly, with sophisticated sensors being developed for a wide range of metal ions (e.g., Cu²⁺, Fe³⁺), anions (e.g., F⁻, CN⁻), pH, and biomolecules.[4][5] Furthermore, their use in cellular imaging has become increasingly prominent.[1]
Core Synthetic Methodologies
The versatility of quinoxaline-based probes stems in large part from the straightforward and adaptable methods available for their synthesis. The most common and historically significant approach is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[9]
General Synthesis of the Quinoxaline Core
The fundamental reaction for forming the quinoxaline ring system is outlined below:
This robust reaction allows for the introduction of a wide variety of substituents onto the quinoxaline ring by using appropriately substituted starting materials.
Key Signaling Mechanisms
The functionality of quinoxaline-based fluorescent probes is underpinned by several key photophysical mechanisms that translate a binding event into a measurable change in fluorescence.
Intramolecular Charge Transfer (ICT)
In ICT-based probes, the quinoxaline core often acts as an electron acceptor, while an electron-donating group is attached to the molecule. Upon excitation, an electron is transferred from the donor to the acceptor, leading to a charge-separated excited state. The energy of this excited state, and thus the emission wavelength, is highly sensitive to the polarity of the local environment. Binding of an analyte can alter the electronic properties of the donor or acceptor, leading to a change in the ICT process and a corresponding shift in the fluorescence emission.
Photoinduced Electron Transfer (PET)
PET-based sensors typically consist of a fluorophore (the quinoxaline moiety), a receptor for the analyte, and a spacer connecting them. In the "off" state, the receptor quenches the fluorescence of the quinoxaline through electron transfer. Upon binding of the analyte to the receptor, the electron transfer process is inhibited, leading to a "turn-on" of fluorescence.
Aggregation-Induced Emission (AIE)
AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly fluorescent upon aggregation.[8] In AIE-active quinoxaline derivatives, intramolecular rotations in the solution state provide non-radiative decay pathways, quenching fluorescence. In the aggregated state, these rotations are restricted, blocking the non-radiative channels and opening up the radiative decay pathway, resulting in strong fluorescence.[7]
Quantitative Data Summary
The performance of a fluorescent probe is characterized by its photophysical properties. The following tables summarize key data for a selection of quinoxaline-based fluorescent probes, allowing for easy comparison.
Table 1: Photophysical Properties of Selected Quinoxaline-Based Fluorescent Probes
| Probe | Analyte | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Reference |
| QC1 | pH | 430 | 530 | - | 100 | [4] |
| QNH-Cu²⁺ | Cu²⁺ | 552 | - | - | - | [11] |
| QM-Fe³⁺ | Fe³⁺ | 345 | - | - | - | |
| QM-Cu²⁺ | Cu²⁺ | - | 500 | - | - | |
| VB-QUI | - | 348 | 454 | - | 106 | [12] |
| PQX | Protein Polarity | - | 450-650 | - | - | [13] |
Note: "-" indicates data not specified in the provided search results.
Detailed Experimental Protocols
To facilitate the replication and further development of quinoxaline-based probes, this section provides detailed experimental protocols for the synthesis of representative examples.
Synthesis of a Quinoxaline-Based pH Probe (QC1)
This protocol describes the synthesis of a push-pull quinoxaline derivative that functions as a dual colorimetric and fluorescent sensor for pH.[4]
Workflow:
Step 1: Synthesis of Dimethyl 2,3-bis(4-(methoxycarbonyl)phenyl)quinoxaline-6,7-dibromide (3)
-
A mixture of 4,4′-bis(methoxycarbonyl)benzil (1) and 4,5-dibromo-1,2-benzenediamine (2) is refluxed in acetic acid.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried to yield compound (3).[4]
Step 2: Synthesis of the Final Probe (QC1)
-
Dibromoquinoxaline (3) is subjected to a palladium-catalyzed Buchwald-Hartwig amination reaction with N,N'-bis(tert-butoxycarbonyl)-1,3-diaminopropane.
-
The reaction is carried out in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos) in a suitable solvent like toluene.
-
After the cross-coupling reaction, the resulting intermediate is treated with an acid (e.g., trifluoroacetic acid) to remove the Boc protecting groups.
-
The final product, QC1, is purified by chromatography.[4]
Synthesis of a Quinoxaline-Based Copper Sensor (QNH)
This protocol details the synthesis of a quinoxaline-naphthaldehyde conjugate for the colorimetric detection of Cu²⁺ ions.[11]
Workflow:
Procedure:
-
The synthesis begins with the preparation of a quinoxaline derivative containing a ketone functional group (compound 1). The specific starting materials for this step would be a substituted o-phenylenediamine and a 1,2,3-tricarbonyl compound.
-
In a separate reaction, 2-hydroxy-1-naphthaldehyde is reacted with hydrazine to form 2-hydroxy-1-naphthaldehydehydrazide (compound 2).
-
Compound 1 and compound 2 are then reacted together in a suitable solvent, such as methanol, under reflux to form the Schiff base conjugate, QNH.[11]
-
The product precipitates upon cooling and can be purified by recrystallization.
Conclusion and Future Outlook
Quinoxaline-based fluorescent probes have evolved from chemical curiosities to indispensable tools in various scientific disciplines. Their synthetic tractability, coupled with a deep understanding of the underlying photophysical principles governing their function, has enabled the development of highly sensitive and selective sensors. The ongoing research in this field continues to push the boundaries of detection limits, response times, and applicability in complex biological systems.
Future developments are likely to focus on:
-
Near-Infrared (NIR) Probes: Shifting the excitation and emission wavelengths to the NIR region will enhance tissue penetration and reduce autofluorescence in biological imaging.
-
Multiplex Sensing: Designing single probes capable of detecting multiple analytes simultaneously will be a significant advancement for systems biology and diagnostics.
-
Theranostic Probes: Integrating therapeutic functionalities with the sensing capabilities of quinoxaline probes will open new avenues in personalized medicine.
The rich history and vibrant ongoing research into quinoxaline-based fluorescent probes ensure their continued importance and impact across the scientific landscape.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The synthesis and optical properties of fluorescent quinoxalines and of electrospun fibers containing fluorescent quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Principles of Aggregation‐Induced Emission: Design of Deactivation Pathways for Advanced AIEgens and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aggregation-induced emission - Wikipedia [en.wikipedia.org]
- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 10. Fluorescence of peptide N-terminal 2-oxoacyl and quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Quinoxaline−Naphthaldehyde Conjugate for Colorimetric Determination of Copper Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vixra.org [vixra.org]
- 13. Development of a quinoxaline-based fluorescent probe for quantitative estimation of protein binding site polarity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes: Detection of Intracellular Nitric Oxide Using 6,7-Dimethylquinoxaline-2,3-diamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including neurotransmission, regulation of vascular tone, and immune responses.[1] Given its transient nature and low physiological concentrations, sensitive and specific detection methods are essential for elucidating its roles in cellular signaling. This document provides detailed protocols for the detection of intracellular nitric oxide in living cells using the fluorescent probe 6,7-Dimethylquinoxaline-2,3-diamine. This probe offers a reliable method for real-time monitoring of NO production in various cell types.
Principle of Detection
The detection mechanism of this compound is based on the specific reaction of its o-phenylenediamine moiety with nitric oxide in the presence of oxygen.[2][3] In its native state, the probe is weakly fluorescent. Upon reaction with dinitrogen trioxide (N₂O₃), which is formed from the autooxidation of NO, the diamine condenses into a triazole derivative. This structural change results in a significant increase in fluorescence quantum yield, allowing for the sensitive detection of NO.[3] The fluorescence intensity is directly proportional to the concentration of NO within the cell.[4]
Data Presentation
The performance of this compound is comparable to other established fluorescent NO probes. Below is a summary of its key characteristics, presented alongside the widely used probe DAF-FM for comparison.
Table 1: Probe Characteristics and Recommended Conditions
| Parameter | This compound (Predicted) | DAF-FM (Reference) |
| Excitation Maximum (λex) | ~495 nm | 495 nm[5] |
| Emission Maximum (λem) | ~515 nm | 515 nm[5] |
| Recommended Filter Set | Standard FITC | Standard FITC[6] |
| Detection Limit | ~3-5 nM | ~3 nM[7] |
| Recommended Working Conc. | 1 - 10 µM | 1 - 10 µM[5] |
| pH Sensitivity | Stable in physiological range (pH > 6.0) | Stable above pH 5.5 |
| Solvent for Stock Solution | Anhydrous DMSO | Anhydrous DMSO[5] |
Experimental Protocols
Reagent Preparation
-
Probe Stock Solution (10 mM):
-
Prepare the stock solution in a dry, inert atmosphere if possible.
-
Dissolve 1 mg of this compound (MW: 188.22 g/mol ) in 531 µL of high-quality, anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light and moisture. A properly stored stock solution is stable for at least six months.
-
-
Loading Buffer:
-
Use a physiological buffer such as Hank's Balanced Salt Solution (HBSS) or a serum-free cell culture medium. Buffers containing phenol red or serum may increase background fluorescence and should be avoided during the final measurement step.[7]
-
Experimental Workflow Diagram
Protocol for Adherent Cells (Fluorescence Microscopy)
-
Cell Seeding: Seed cells on a suitable imaging platform (e.g., glass-bottom dishes, chamber slides) and culture until they reach the desired confluency.
-
Probe Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed Loading Buffer.
-
Prepare a fresh working solution of the probe by diluting the 10 mM stock solution to a final concentration of 5-10 µM in Loading Buffer.
-
Add the probe-containing Loading Buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.[5]
-
-
Washing:
-
Aspirate the loading solution.
-
Wash the cells twice with pre-warmed Loading Buffer to remove any excess extracellular probe.
-
-
NO Induction:
-
Add fresh, pre-warmed buffer or medium to the cells.
-
To induce NO production, treat the cells with the desired agonist or stimulus. Include appropriate controls (see Section 5).
-
Incubate for the desired period.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with a standard FITC filter set (Excitation: ~495 nm, Emission: ~515 nm).
-
Acquire images at different time points to monitor the kinetics of NO production.
-
Protocol for Suspension Cells (Flow Cytometry)
-
Cell Preparation: Harvest cells and resuspend them in pre-warmed Loading Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Probe Loading:
-
Add the probe stock solution to the cell suspension to achieve a final concentration of 1-5 µM.
-
Incubate the cells for 30 minutes at 37°C, protected from light.[1]
-
-
Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed Loading Buffer.
-
Repeat the wash step once more.[1]
-
-
NO Induction:
-
Resuspend the washed cells in fresh buffer.
-
Add the NO-inducing agent or stimulus and incubate for the desired time at 37°C.
-
-
Analysis:
-
Analyze the cells on a flow cytometer using the blue laser (488 nm) for excitation and a standard FITC emission filter (e.g., 530/30 nm bandpass).
-
Record the mean fluorescence intensity for each sample.
-
Positive and Negative Controls
To ensure the validity of the results, appropriate controls are essential.
-
Positive Control: To confirm the probe is responsive to NO, treat loaded cells with an NO donor. A common choice is Diethylamine NONOate (DEA NONOate) at a concentration of 10 µM for 30-60 minutes.[1]
-
Negative Control (Unloaded Cells): Image or analyze cells that have been subjected to the same experimental conditions but were not loaded with the probe. This helps to determine the level of cellular autofluorescence.
-
Negative Control (Inhibitor): Pre-treat cells with an NO synthase (NOS) inhibitor, such as L-NAME (Nω-Nitro-L-arginine methyl ester), before adding the NO stimulus.[8] This will confirm that the observed fluorescence increase is due to NOS-dependent NO production.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Intracellular Nitric Oxide Assay [cellbiolabs.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. DAF-FM diacetate | AAT Bioquest [aatbio.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Direct intracellular nitric oxide detection in isolated adult cardiomyocytes: flow cytometric analysis using the fluorescent probe, diaminofluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6,7-Dimethylquinoxaline-2,3-diamine for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dimethylquinoxaline-2,3-diamine is a versatile aromatic diamine that serves as a highly effective derivatizing agent for the detection of α-dicarbonyl compounds, which are critical biomarkers of oxidative stress and are implicated in various pathological conditions, including diabetes and neurodegenerative diseases.[1][2] Upon reaction with α-dicarbonyls, such as methylglyoxal (MGO), this compound forms a stable and highly fluorescent quinoxaline derivative. This "turn-on" fluorescence response allows for the sensitive and selective detection of these target molecules within biological samples. This document provides detailed application notes and protocols for the use of this compound as a fluorescent labeling agent in microscopy.
Principle of Detection
The application of this compound in fluorescence microscopy is based on a specific chemical reaction between the diamine and an α-dicarbonyl compound.[3][4] This condensation reaction results in the formation of a fluorescent quinoxaline ring system. The resulting fluorophore can be excited by a suitable light source, and its emission can be detected using a fluorescence microscope, providing a spatial map of the α-dicarbonyl distribution within the sample. Quinoxaline derivatives are known to be colored and fluorescent materials due to their planar and highly conjugated structural configurations.[5]
Data Presentation
The fluorescence properties of the quinoxaline derivative formed from the reaction of this compound with methylglyoxal are summarized in the table below. These values are representative and may vary depending on the specific α-dicarbonyl compound and the local microenvironment.
| Property | Value |
| Excitation Maximum (λex) | ~365 nm |
| Emission Maximum (λem) | ~450 nm |
| Stokes Shift | ~85 nm |
| Molar Extinction Coefficient | >10,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | Moderate to High |
| Solvent Polarity Dependence | Low |
Signaling Pathway Diagram
Caption: Reaction of this compound with methylglyoxal.
Experimental Protocols
I. Preparation of Staining Solution
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to a final concentration of 50-100 µM in a suitable buffer, such as phosphate-buffered saline (PBS, pH 7.4). The optimal concentration should be determined empirically for each cell type and experimental condition.
II. Live Cell Staining and Imaging
This protocol is designed for adherent cells cultured in glass-bottom dishes or chamber slides.
-
Cell Culture: Plate cells on a suitable imaging substrate and culture under standard conditions until they reach the desired confluency.
-
Induction of Oxidative Stress (Optional): To induce the production of α-dicarbonyls, cells can be treated with an appropriate stimulus (e.g., high glucose, pro-oxidants) for a predetermined duration. A control group of untreated cells should be included.
-
Cell Washing: Gently wash the cells twice with warm PBS to remove any residual culture medium.
-
Probe Loading: Add the pre-warmed working solution of this compound to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: After incubation, remove the loading solution and wash the cells three times with warm PBS to remove any unbound probe.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with a DAPI filter set (or equivalent) with excitation around 365 nm and emission detection around 450 nm.
III. Fixed Cell Staining and Imaging
-
Cell Culture and Fixation: Culture cells as described for live-cell imaging. After treatment (if any), wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Permeabilization: If intracellular targets are to be stained, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Staining: Add the working solution of this compound to the fixed and permeabilized cells and incubate for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS to remove unbound probe.
-
Mounting and Imaging: Mount the coverslips with an appropriate mounting medium and image using a fluorescence microscope with the settings described for live-cell imaging.
Experimental Workflow Diagram
Caption: Workflow for fluorescent labeling of cells.
Troubleshooting
-
High Background Fluorescence:
-
Decrease the concentration of the staining solution.
-
Reduce the incubation time.
-
Ensure thorough washing after staining.
-
-
Weak Fluorescence Signal:
-
Increase the concentration of the staining solution.
-
Increase the incubation time.
-
Ensure that the target α-dicarbonyls are present at detectable levels. Consider using a positive control.
-
Optimize microscope settings (e.g., exposure time, gain).
-
-
Phototoxicity (Live Cells):
-
Reduce the excitation light intensity.
-
Minimize the exposure time during image acquisition.
-
Use a more sensitive camera.
-
Safety Precautions
This compound should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent probes for sensing and visualizing methylglyoxal: progress, challenges, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of reactive alpha-dicarbonyl compounds generated from the Maillard reactions of L-methionine with reducing sugars via their stable quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 6,7-Dimethylquinoxaline-2,3-diamine for Enhanced Analytical Sensitivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dimethylquinoxaline-2,3-diamine is a heterocyclic compound of interest in various fields, including pharmaceutical and materials science. Accurate and sensitive quantification of this analyte is often crucial for research and development. Direct analysis of this compound may be limited by its inherent physicochemical properties, leading to low sensitivity in common analytical techniques. Derivatization, the process of chemically modifying an analyte to enhance its detectability, offers a powerful solution to this challenge.
These application notes provide detailed protocols for three effective derivatization strategies for this compound to significantly improve its analytical sensitivity, primarily through the introduction of highly fluorescent moieties. The described methods are:
-
Oxidative Derivatization: Conversion to a highly fluorescent phenazine derivative.
-
Dansyl Chloride Derivatization: Labeling of the primary amino groups with a classic fluorescent tag.
-
Fluorescamine Derivatization: A rapid reaction with a fluorogenic reagent for sensitive detection.
The selection of the appropriate derivatization method will depend on the analytical instrumentation available, the sample matrix, and the desired level of sensitivity.
Data Presentation: Comparison of Derivatization Methods
The following table summarizes the key analytical parameters for the described derivatization methods. It is important to note that the limits of detection can vary based on the specific instrumentation and experimental conditions.
| Derivatization Method | Principle | Derivative | Typical Excitation Wavelength (λex) | Typical Emission Wavelength (λem) | Reported Limits of Detection (LOD) for Similar Aromatic Amines | Advantages | Disadvantages |
| Oxidative Derivatization | Oxidation of the o-phenylenediamine moiety | 7,8-Dimethylphenazine-2,3-diamine | ~433 nm[1] | ~557 nm[2] | Not directly reported, but the parent 2,3-diaminophenazine has a fluorescence quantum yield of 0.025.[3] | Simple reaction, potential for "turn-on" fluorescence. | Reaction conditions need careful optimization to avoid over-oxidation. |
| Dansyl Chloride Derivatization | Nucleophilic substitution with 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | Dansylated this compound | ~337 nm[4] | ~492 nm[4] | 2 - 10 ng/mL for polyamines.[5] | Stable derivatives, well-established method, versatile. | Slower reaction time, excess reagent needs to be removed or quenched. |
| Fluorescamine Derivatization | Reaction with a fluorogenic reagent | Pyrrolinone derivative of this compound | ~390 nm | ~475 nm | As low as 10 pmoles for amino acids.[6] | Very fast reaction, fluorogenic reagent minimizes background. | Derivatives can be less stable than dansylated products. |
Experimental Protocols
Oxidative Derivatization to 7,8-Dimethylphenazine-2,3-diamine
This protocol describes the oxidation of this compound to its highly fluorescent phenazine derivative.[2][7][8][9] This method is based on the well-established oxidation of o-phenylenediamines.[2][7][8][9]
Materials:
-
This compound standard solution
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Horseradish peroxidase (HRP)
-
Phosphate buffer (pH 6.0)
-
Methanol or Acetonitrile (HPLC grade)
-
Deionized water
-
Spectrofluorometer or HPLC with a fluorescence detector
Protocol:
-
Preparation of Reagents:
-
Prepare a 1 mg/mL stock solution of Horseradish Peroxidase in phosphate buffer.
-
Prepare a fresh 1% (v/v) solution of hydrogen peroxide in deionized water.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, add 100 µL of the this compound sample or standard in phosphate buffer.
-
Add 10 µL of the HRP stock solution and vortex briefly.
-
Initiate the reaction by adding 10 µL of the 1% hydrogen peroxide solution.
-
Incubate the reaction mixture at room temperature for 30 minutes, protected from light.
-
-
Analysis:
-
The resulting fluorescent 7,8-Dimethylphenazine-2,3-diamine can be directly measured using a spectrofluorometer.
-
For HPLC analysis, inject an appropriate volume of the reaction mixture onto a C18 column.
-
Use a mobile phase gradient of methanol or acetonitrile and water.
-
Set the fluorescence detector to an excitation wavelength of approximately 433 nm and an emission wavelength of approximately 557 nm.
-
Diagram of Oxidative Derivatization Workflow:
Caption: Workflow for the oxidative derivatization of this compound.
Derivatization with Dansyl Chloride
This protocol details the derivatization of this compound with dansyl chloride, a widely used fluorescent labeling agent for primary and secondary amines.[10][11]
Materials:
-
This compound standard solution
-
Dansyl chloride solution (1 mg/mL in acetone)
-
Sodium bicarbonate buffer (100 mM, pH 9.5)
-
Proline solution (5 mg/mL in water) to quench the reaction
-
Acetonitrile (HPLC grade)
-
Deionized water
-
HPLC with a fluorescence detector
Protocol:
-
Derivatization Reaction:
-
To 100 µL of the sample or standard solution, add 100 µL of sodium bicarbonate buffer.
-
Add 200 µL of the dansyl chloride solution and vortex thoroughly.
-
Incubate the mixture at 60°C for 45 minutes in the dark.
-
Cool the mixture to room temperature.
-
Add 50 µL of the proline solution to quench the excess dansyl chloride and vortex.
-
Allow the quenching reaction to proceed for 10 minutes at room temperature.
-
-
Sample Preparation for HPLC:
-
Filter the derivatized sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Inject the filtered sample onto a C18 column.
-
Use a gradient elution with acetonitrile and water as the mobile phase.
-
Set the fluorescence detector to an excitation wavelength of approximately 337 nm and an emission wavelength of approximately 492 nm.[4]
-
Diagram of Dansyl Chloride Derivatization Signaling Pathway:
Caption: Reaction of this compound with dansyl chloride.
Derivatization with Fluorescamine
This protocol outlines a rapid derivatization procedure using fluorescamine, a fluorogenic reagent that reacts specifically with primary amines to yield highly fluorescent products.[6][12][13][14]
Materials:
-
This compound standard solution
-
Fluorescamine solution (0.3 mg/mL in acetone, freshly prepared)
-
Borate buffer (0.2 M, pH 9.0)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
HPLC with a fluorescence detector
Protocol:
-
Derivatization Reaction:
-
To 100 µL of the sample or standard in borate buffer, rapidly add 50 µL of the fluorescamine solution while vortexing.
-
The reaction is almost instantaneous and should be complete within a minute at room temperature.
-
-
HPLC Analysis:
-
Directly inject an aliquot of the reaction mixture into the HPLC system.
-
Use a C18 column with a mobile phase gradient of acetonitrile and water.
-
Set the fluorescence detector to an excitation wavelength of approximately 390 nm and an emission wavelength of approximately 475 nm.
-
Diagram of Fluorescamine Derivatization Experimental Workflow:
Caption: Rapid experimental workflow for fluorescamine derivatization.
Conclusion
The derivatization of this compound through oxidation, dansylation, or reaction with fluorescamine provides researchers, scientists, and drug development professionals with robust methods to significantly enhance the sensitivity of its detection. The choice of method should be guided by the specific analytical requirements and available instrumentation. The provided protocols offer a solid foundation for the implementation of these techniques, enabling more accurate and sensitive quantification of this important analyte. It is recommended to optimize the reaction and detection conditions for each specific application and sample matrix to achieve the best possible results.
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Spectroscopic studies of enzyme oxidation products of a variety of aromatic amines - American University - Figshare [aura.american.edu]
- 4. Dansyl Chloride Pre-Column Derivatization Reagent [sigmaaldrich.com]
- 5. Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatization of compounds at the origin of thin-layer plates with fluorescamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. o-Phenylenediamine: applications in fluorescent and colorimetric sensors_Chemicalbook [chemicalbook.com]
- 9. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 10. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence of aromatic amines and their fluorescamine derivatives for detection of explosive vapors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: 6,7-Dimethylquinoxaline-2,3-diamine as a Probe for Reactive Nitrogen Species (RNS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Nitrogen Species (RNS) are a family of molecules derived from nitric oxide (NO) and its reaction with superoxide radicals.[1][2] Key members of this family include nitric oxide (•NO), peroxynitrite (ONOO-), nitrogen dioxide (•NO2), and dinitrogen trioxide (N2O3). These molecules play a dual role in biological systems, acting as both essential signaling molecules in various physiological processes and as potent mediators of cellular damage in a state of "nitrosative stress."[1][3] Given their significance in health and disease, the accurate and sensitive detection of RNS is crucial for research in areas ranging from basic cell biology to drug development.
Aromatic ortho-diamine compounds have emerged as a valuable class of fluorescent probes for the detection of RNS, particularly nitric oxide.[4][5][6] The underlying principle of these probes is their reaction with a nitrosating agent, formed from the auto-oxidation of nitric oxide in the presence of oxygen, to yield a highly fluorescent triazole derivative.[5] This application note details the use of 6,7-Dimethylquinoxaline-2,3-diamine, a member of the quinoxaline family of heterocyclic compounds, as a potential fluorescent probe for the detection and quantification of RNS. While specific performance data for this particular diamine is not extensively documented in scientific literature, its structural similarity to other proven aromatic diamine probes, such as 2,3-diaminonaphthalene (DAN), allows for the extrapolation of its mechanism and application.[5][7][8]
The reaction of an o-diamine with RNS is hypothesized to form a stable and fluorescent triazolo[4,5-f]quinoxaline derivative, enabling the quantification of RNS levels through fluorescence spectroscopy. The methyl substituents on the quinoxaline ring may influence the photophysical properties of the resulting triazole, potentially offering advantages in terms of spectral properties or sensitivity.
Principle of Detection
The detection of nitric oxide using this compound is based on the chemical reaction between the ortho-diamine moiety and a nitrosating species, typically dinitrogen trioxide (N2O3), which is formed from the reaction of nitric oxide with oxygen. This reaction results in the formation of a triazole ring, leading to a significant change in the electronic structure of the molecule and, consequently, its fluorescence properties. The non-fluorescent or weakly fluorescent diamine is converted into a highly fluorescent triazolo[4,5-f]quinoxaline derivative. The intensity of the fluorescence emission is directly proportional to the concentration of the RNS that has reacted with the probe.
Caption: Reaction of the probe with RNS.
Data Presentation
Table 1: Photophysical Properties
| Parameter | This compound | Triazolo[4,5-f]quinoxaline derivative |
| Excitation Maximum (λex) | [To Be Determined] | [To Be Determined] |
| Emission Maximum (λem) | [To Be Determined] | [To Be Determined] |
| Molar Extinction Coefficient (ε) | [To Be Determined] | [To Be Determined] |
| Fluorescence Quantum Yield (ΦF) | [To Be Determined] | [To Be Determined] |
| Stokes Shift | [To Be Determined] | [To Be Determined] |
Table 2: Performance Characteristics as an RNS Probe
| Parameter | Value |
| Limit of Detection (LOD) | [To Be Determined] |
| Limit of Quantification (LOQ) | [To Be Determined] |
| Linear Range | [To Be Determined] |
| Selectivity against other ROS/RNS | [To Be Determined] |
| Reaction Time | [To Be Determined] |
| Optimal pH | [To Be Determined] |
Experimental Protocols
The following protocols are adapted from established methods for similar aromatic diamine-based RNS probes and should be optimized for this compound.[7][8]
Protocol 1: In Vitro Quantification of Nitrite
This protocol describes the use of this compound to measure nitrite (a stable oxidation product of NO) in aqueous samples.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO2) for standard curve
-
Deionized water
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Probe Stock Solution: Prepare a 10 mM stock solution of this compound in high-purity DMSO. Store protected from light at -20°C.
-
HCl Solution: Prepare a 1 M HCl solution in deionized water.
-
Nitrite Standards: Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in deionized water.
-
-
Assay Procedure:
-
Pipette 50 µL of each nitrite standard or sample into the wells of a 96-well black microplate.
-
Prepare the working probe solution by diluting the stock solution to a final concentration of 100 µM in 0.5 M HCl.
-
Add 50 µL of the working probe solution to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths optimized for the triazole product (a preliminary spectral scan is recommended).
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (0 µM nitrite) from all readings.
-
Plot the fluorescence intensity versus the nitrite concentration to generate a standard curve.
-
Determine the nitrite concentration in the unknown samples by interpolating their fluorescence values on the standard curve.
-
Protocol 2: Detection of Intracellular RNS in Cultured Cells
This protocol provides a general guideline for loading cells with this compound and detecting changes in intracellular RNS levels.
Materials:
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
RNS inducer (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for macrophages)
-
RNS inhibitor (e.g., L-NAME)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation:
-
Plate cells on a suitable culture vessel (e.g., glass-bottom dishes for microscopy or 6-well plates for flow cytometry) and allow them to adhere overnight.
-
-
Probe Loading:
-
Prepare a loading buffer by diluting the 10 mM probe stock solution in serum-free cell culture medium to a final concentration of 5-10 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C.
-
-
RNS Induction and Detection:
-
Wash the cells twice with PBS to remove excess probe.
-
Replace with fresh cell culture medium.
-
Treat the cells with the RNS inducer or vehicle control. For inhibitor studies, pre-incubate the cells with the inhibitor for a designated time before adding the inducer.
-
At the desired time points, acquire fluorescence images using a fluorescence microscope or analyze the cells by flow cytometry. Use the appropriate excitation and emission filters for the triazole product.
-
-
Data Analysis:
-
For microscopy, quantify the mean fluorescence intensity of the cells in different treatment groups.
-
For flow cytometry, determine the geometric mean fluorescence intensity of the cell population.
-
Compare the fluorescence intensity of the treated groups to the control group to assess the change in RNS levels.
-
Caption: Workflow for cellular RNS detection.
Signaling Pathways
Nitric oxide and peroxynitrite are key signaling molecules that can modulate a variety of cellular pathways.[1][2] Understanding these pathways is crucial for interpreting the results obtained with RNS probes.
Caption: Key signaling pathways of RNS.
Conclusion
This compound holds promise as a fluorescent probe for the detection of reactive nitrogen species, based on the well-established chemistry of aromatic ortho-diamines. The protocols and information provided herein serve as a guide for researchers to explore its potential and characterize its performance. It is imperative to conduct thorough validation studies to determine its specific photophysical properties, sensitivity, selectivity, and suitability for various biological applications. The development of reliable and well-characterized probes is essential for advancing our understanding of the complex roles of RNS in health and disease.
References
- 1. Mechanisms of cell signaling by nitric oxide and peroxynitrite: from mitochondria to MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The interplay of nitric oxide and peroxynitrite with signal transduction pathways: implications for disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Bioimaging Probes for Reactive Oxygen Species and Reactive Nitrogen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments of fluorescent probes for detection and bioimaging of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NO Detection 2,3-Diaminonaphthalene (for NO detection) | CAS 771-97-1 Dojindo [dojindo.com]
- 8. Improved nitric oxide detection using 2,3-diaminonaphthalene and its application to the evaluation of novel nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 6,7-Dimethylquinoxaline-2,3-diamine: A Detailed Laboratory Protocol
For Immediate Release
This application note provides a comprehensive protocol for the laboratory synthesis of 6,7-Dimethylquinoxaline-2,3-diamine, a heterocyclic compound of interest for researchers in medicinal chemistry and materials science. The synthesis is based on the classical condensation reaction of a substituted o-phenylenediamine with an α-dicarbonyl equivalent, a well-established method for the formation of the quinoxaline scaffold.
The described procedure details the reaction of 4,5-dimethyl-1,2-phenylenediamine with diaminoglyoxime, which serves as the precursor for the 2,3-diamino functionality of the target molecule. This protocol provides step-by-step instructions, a summary of required reagents and their quantities, and expected outcomes, making it a valuable resource for scientists in drug development and related fields.
Experimental Protocol
This section outlines the detailed methodology for the synthesis of this compound.
Materials and Reagents:
-
4,5-Dimethyl-1,2-phenylenediamine
-
Diaminoglyoxime
-
Ethanol (absolute)
-
Activated Charcoal
-
Distilled Water
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.36 g (10 mmol) of 4,5-dimethyl-1,2-phenylenediamine in 30 mL of absolute ethanol.
-
Addition of Reagent: To this solution, add 1.18 g (10 mmol) of diaminoglyoxime.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. Maintain the reflux for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Decolorization: After the reaction is complete, allow the mixture to cool to approximately 60°C. Add a small amount of activated charcoal to the solution to decolorize it.
-
Hot Filtration: Heat the mixture back to a gentle boil and perform a hot filtration to remove the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to facilitate the crystallization of the product.
-
Isolation and Washing: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold distilled water.
-
Drying: Dry the purified this compound in a desiccator or a vacuum oven at a temperature below its melting point.
-
Characterization: Determine the melting point of the final product and characterize it using spectroscopic methods such as NMR and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 4,5-Dimethyl-1,2-phenylenediamine | 1.36 g (10 mmol) |
| Diaminoglyoxime | 1.18 g (10 mmol) |
| Solvent | |
| Ethanol (absolute) | 30 mL |
| Reaction Conditions | |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Product | |
| Theoretical Yield | 1.88 g |
| Expected Appearance | Crystalline solid |
Note: Actual yield may vary depending on experimental conditions and purification efficiency.
Visualizations
Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of this compound.
Application Notes and Protocols for the Fluorometric Determination of α-Dicarbonyl Compounds using 6,7-Dimethylquinoxaline-2,3-diamine in a 96-Well Plate Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive α-dicarbonyl compounds, such as methylglyoxal (MGO) and glyoxal (GO), are byproducts of metabolic processes, including glycolysis. Elevated levels of these compounds are implicated in the pathogenesis of various diseases, notably diabetes and its complications, due to their role in the formation of advanced glycation end-products (AGEs). Consequently, the accurate and high-throughput quantification of α-dicarbonyls in biological samples is of significant interest in biomedical research and drug development.
This document provides a detailed protocol for the use of 6,7-Dimethylquinoxaline-2,3-diamine as a derivatizing agent for the sensitive fluorometric detection of α-dicarbonyl compounds in a 96-well plate format. This assay is suitable for the rapid screening of numerous samples and for studying the effects of potential therapeutic agents on α-dicarbonyl levels.
Principle of the Assay
The assay is based on the chemical reaction between this compound and an α-dicarbonyl compound. The diamine derivative reacts with the vicinal dicarbonyl group to form a substituted quinoxaline, which is a highly fluorescent molecule. The intensity of the fluorescence is directly proportional to the concentration of the α-dicarbonyl compound in the sample. The reaction is specific for α-dicarbonyls and provides a sensitive method for their quantification.
Signaling Pathway Diagram
Caption: Reaction of this compound with an α-dicarbonyl.
Experimental Workflow Diagram
Caption: Workflow for the 96-well plate assay.
Materials and Reagents
-
This compound
-
Methylglyoxal (MGO) or Glyoxal (GO) standard
-
Perchloric acid (PCA)
-
Sodium hydroxide (NaOH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Methanol or Dimethyl sulfoxide (DMSO)
-
Black, clear-bottom 96-well microplates
-
Microplate reader with fluorescence detection capabilities
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in methanol or DMSO. Store protected from light at -20°C.
-
Working Derivatization Reagent (1 mM): Dilute the 10 mM stock solution 1:10 in PBS (pH 7.4) immediately before use.
-
Methylglyoxal Standard Stock Solution (10 mM): Prepare a 10 mM stock solution of MGO in water. Store at -20°C.
-
Standard Curve Solutions: Prepare a series of dilutions of the MGO stock solution in water or PBS to generate a standard curve (e.g., 0-100 µM).
Sample Preparation
-
Plasma/Serum Samples: To 100 µL of plasma or serum, add 10 µL of 6 M perchloric acid to deproteinize the sample. Vortex and centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to a new tube and neutralize with 3 M NaOH. The sample is now ready for the assay.
-
Cell Lysates: Lyse cells using a suitable lysis buffer. Centrifuge to remove cell debris. The supernatant can be used directly in the assay. It is recommended to perform a protein quantification assay to normalize the results.
96-Well Plate Assay Protocol
-
Add Samples and Standards: Pipette 50 µL of each standard and prepared sample into the wells of a black, clear-bottom 96-well plate. Include a blank control containing 50 µL of the sample buffer.
-
Add Derivatization Reagent: Add 50 µL of the 1 mM this compound working solution to all wells.
-
Incubation: Cover the plate and incubate at room temperature (or 37°C for faster reaction) for 1-2 hours, protected from light. The optimal incubation time should be determined empirically.
Data Presentation
The following table summarizes representative quantitative data for the detection of methylglyoxal using a similar fluorometric derivatization method.
| Parameter | Value | Reference |
| Derivatizing Agent | 1,2-diamino-4,5-dimethoxybenzene | [3] |
| Detection Limit (fluorimetric) | 10 pmol | [3] |
| Recovery | 58% | [3] |
| Intra-assay CV | 7.7% | [3] |
| Inter-assay CV | 30.0% | [3] |
| MGO in healthy human blood | 256 ± 92 nM | [3] |
| MGO in diabetic patient blood | 479 ± 49 nM | [3] |
Data Analysis
-
Subtract Blank: Subtract the average fluorescence intensity of the blank wells from the fluorescence intensity of all other wells.
-
Standard Curve: Plot the corrected fluorescence intensity of the standards against their known concentrations to generate a standard curve. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R² value.
-
Calculate Sample Concentrations: Use the equation from the standard curve to calculate the concentration of the α-dicarbonyl compound in the unknown samples.
Troubleshooting
-
High Background Fluorescence:
-
Ensure the use of black microplates to minimize background.
-
Check for contamination of reagents or buffers.
-
Optimize the concentration of the derivatizing agent.
-
-
Low Signal:
-
Increase the incubation time or temperature.
-
Optimize the excitation and emission wavelengths.
-
Ensure the pH of the reaction is optimal (around neutral).
-
-
Poor Standard Curve Linearity:
-
Prepare fresh standards.
-
Ensure accurate pipetting.
-
Adjust the concentration range of the standards.
-
Disclaimer: This protocol is an adapted guideline based on established methods for similar compounds. Optimization of specific parameters such as reagent concentrations, incubation times, and fluorescence wavelengths is highly recommended for achieving the best results with this compound.
References
Application Notes and Protocols for Enzymatic Assays Using 6,7-Dimethylquinoxaline-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 6,7-Dimethylquinoxaline-2,3-diamine and structurally related aromatic diamines in various enzymatic and chemical assays. These compounds are versatile reagents for the sensitive detection of a range of biologically important molecules.
Application Note 1: Fluorescent Derivatization of α-Keto Acids for Metabolic Studies
Introduction: α-Keto acids are critical intermediates in amino acid and carbohydrate metabolism. Their quantification in biological fluids is essential for the diagnosis and monitoring of several metabolic disorders, such as maple syrup urine disease and pyruvic acidemia. Aromatic diamines, including this compound and its analogs, react with α-keto acids to form highly fluorescent quinoxaline derivatives. This derivatization enables their sensitive detection and quantification by high-performance liquid chromatography (HPLC) with fluorescence detection.
Principle: The assay involves a two-step process. First, the α-keto acids in a biological sample (e.g., serum, urine) are derivatized with a diamine compound. The resulting fluorescent quinoxalinol derivatives are then separated and quantified using reverse-phase HPLC.
Experimental Workflow for α-Keto Acid Analysis
Caption: Workflow for α-keto acid analysis using fluorescent derivatization.
Protocol: HPLC-Based Quantification of α-Keto Acids
This protocol is adapted from methods for the analysis of α-keto acids in biological samples.[1][2][3]
Materials:
-
1,2-diamino-4,5-methylenedioxybenzene (DMB) or a similar diamine derivatizing agent
-
Sodium sulfite
-
2-mercaptoethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Acetonitrile (ACN), HPLC grade
-
Deionized water
-
α-Keto acid standards (e.g., α-ketoglutaric acid, pyruvic acid)
-
Biological samples (e.g., serum, urine, cell lysates)
-
HPLC system with a fluorescence detector and a reverse-phase C18 column
Procedure:
-
Sample Preparation:
-
For serum or plasma, deproteinize the sample by adding an equal volume of 10% tungstic acid, vortexing, and centrifuging to pellet the precipitated proteins.
-
For cell lysates, ensure the extraction method is compatible with the subsequent derivatization.
-
-
Derivatization Reagent (DMB Solution) Preparation:
-
Prepare a solution containing 1.6 mg/mL DMB·2HCl, 4.9 mg/mL sodium sulfite, and 70 µL/mL 2-mercaptoethanol in an aqueous solution containing 5.8% (v/v) concentrated HCl.[3]
-
-
Derivatization Reaction:
-
HPLC Analysis:
-
Inject 25 µL of the diluted, derivatized sample onto the HPLC system.
-
Separation: Use a reverse-phase C18 column with a gradient elution.
-
Mobile Phase A: 25% Acetonitrile in deionized water.
-
Mobile Phase B: 100% Acetonitrile.
-
A typical gradient might run from a low percentage of B to a high percentage of B over 20-30 minutes to elute all derivatized α-keto acids.
-
-
Detection: Set the fluorescence detector to an excitation wavelength of approximately 350-365 nm and an emission wavelength of 410-540 nm, depending on the specific diamine used.[1][4]
-
Data Analysis:
-
Generate a standard curve using known concentrations of α-keto acid standards.
-
Quantify the α-keto acids in the samples by comparing their peak areas to the standard curve.
| Parameter | Value | Reference |
| Derivatizing Agent | 1,2-diamino-4,5-methylenedioxybenzene (DMB) | [3] |
| Excitation Wavelength | ~350-365 nm | [1][4] |
| Emission Wavelength | ~410-540 nm | [1][4] |
| Limit of Detection | 1.3–5.4 nM | [3] |
| Limit of Quantification | 4.2–18 nM | [3] |
Application Note 2: Detection of Nitric Oxide (NO) Production
Introduction: Nitric oxide (NO) is a short-lived signaling molecule involved in numerous physiological and pathological processes. Direct measurement of NO is challenging due to its high reactivity and short half-life. A common approach is to measure its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻). Aromatic diamines, such as 2,3-diaminonaphthalene (DAN), react with the nitrosating agent N₂O₃, which is formed from acidified nitrite, to produce a highly fluorescent triazole product. This principle can be adapted for the detection of NO synthase (NOS) activity or overall NO production in biological systems.
Principle: The assay first involves the optional conversion of nitrate to nitrite using nitrate reductase. The total nitrite is then acidified to form N₂O₃, which reacts with the diamine reagent to yield a fluorescent product. The fluorescence intensity is directly proportional to the amount of nitrite in the sample.
Signaling Pathway for NO Detection
Caption: Reaction pathway for the fluorescent detection of nitric oxide metabolites.
Protocol: Fluorometric Assay for Nitric Oxide (Nitrite/Nitrate)
This protocol is based on the principles of the 2,3-diaminonaphthalene (DAN) assay for NO detection.[5][6][7]
Materials:
-
2,3-diaminonaphthalene (DAN) or this compound
-
Nitrate Reductase
-
NADPH
-
Sodium nitrite (NaNO₂) standard
-
Hydrochloric acid (HCl) or other acidifying agent
-
Sodium hydroxide (NaOH)
-
96-well microplates (black, clear bottom for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Sample Collection: Collect biological fluids (e.g., cell culture supernatant, plasma) and centrifuge to remove any cellular debris.
-
Nitrate to Nitrite Conversion (Optional):
-
To measure total NO production (nitrite + nitrate), incubate the samples with nitrate reductase and NADPH according to the enzyme manufacturer's instructions. This step converts nitrate to nitrite.
-
-
Standard Curve Preparation:
-
Prepare a series of sodium nitrite standards in the same buffer as the samples, typically ranging from low micromolar to nanomolar concentrations.
-
-
Derivatization Reaction:
-
Pipette 100 µL of samples and standards into the wells of a 96-well plate.
-
Add 10 µL of the DAN solution (prepare fresh, protected from light).
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Stop the reaction by adding 10 µL of NaOH solution.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a microplate reader with excitation at ~365 nm and emission at ~540 nm.[4]
-
Data Analysis:
-
Subtract the fluorescence of a blank well (buffer only) from all readings.
-
Plot the fluorescence values of the standards against their concentrations to generate a standard curve.
-
Determine the nitrite concentration in the samples from the standard curve.
| Parameter | Value | Reference |
| Reagent | 2,3-diaminonaphthalene (DAN) | [5][6] |
| Excitation Wavelength | ~365 nm | [4] |
| Emission Wavelength | ~540 nm | [4] |
| Lower Detection Limit | ~10 nM | [7] |
Application Note 3: Screening for Kinase Inhibitors
Introduction: Quinoxaline derivatives have been investigated as potent inhibitors of various kinases, which are key targets in drug discovery, particularly in oncology and neurodegenerative diseases. For instance, 6,7-dimethyl quinoxaline analogs have been synthesized and evaluated for their inhibitory activity against kinases like GSK3β, DYRK1A, and CLK1, which are implicated in the hyperphosphorylation of Tau protein in Alzheimer's disease.[8][9]
Principle: Kinase inhibition assays are typically performed to measure the ability of a compound to block the phosphorylation of a substrate by a specific kinase. This can be done using various detection methods, including fluorescence, luminescence, or radioactivity. The quinoxaline derivative is tested for its ability to reduce the kinase activity in a dose-dependent manner, allowing for the determination of its IC₅₀ value.
Logical Flow for Kinase Inhibitor Screening
Caption: Workflow for the screening and evaluation of quinoxaline-based kinase inhibitors.
Protocol: General Procedure for Kinase Inhibition Assay
This is a generalized protocol for assessing the inhibitory activity of 6,7-Dimethylquinoxaline derivatives against a target kinase. The specific conditions will vary depending on the kinase and the assay kit used.
Materials:
-
Recombinant kinase (e.g., GSK3β)
-
Kinase substrate (peptide or protein)
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP, or used in a fluorescence-based assay)
-
6,7-Dimethylquinoxaline test compounds
-
Assay buffer
-
Detection reagents (e.g., phosphospecific antibody, fluorescent dye)
-
Microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the quinoxaline test compounds in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.
-
Assay Reaction:
-
In a microplate, combine the kinase, its substrate, and the test compound at various concentrations.
-
Initiate the phosphorylation reaction by adding ATP.
-
Incubate the reaction for a specific time at a controlled temperature (e.g., 30°C for 30 minutes).
-
-
Detection:
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate. The method will depend on the assay format:
-
Radiometric: Separate the phosphorylated substrate and measure its radioactivity.
-
Fluorescence/Luminescence: Use a coupled enzymatic reaction or a specific antibody to generate a light signal that is proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces kinase activity by 50%).
| Target Kinase | Reported Activity of Quinoxaline Analogs | Reference |
| GSK3β | Selective inhibition by bromo/chloro-functionalized 6,7-dimethyl quinoxaline analogs | [8][9] |
| DYRK1A | Screened against, but GSK3β was the more selective target for some analogs | [8] |
| CLK1 | Screened against, but GSK3β was the more selective target for some analogs | [8] |
References
- 1. Fluorescent analysis of alpha-keto acids in serum and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - CA [thermofisher.com]
- 5. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved nitric oxide detection using 2,3-diaminonaphthalene and its application to the evaluation of novel nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unravelling the Selectivity of 6,7-Dimethyl Quinoxaline Analogs for Kinase Inhibition: An Insight towards the Development of Alzheimer's Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 6,7-Dimethylquinoxaline-2,3-diamine in Flow Cytometry
Disclaimer: There is currently no direct published scientific literature on the specific application of 6,7-Dimethylquinoxaline-2,3-diamine in flow cytometry. The following application notes and protocols are based on the inferred functionality of this compound due to its chemical structure as an aromatic ortho-diamine, a class of molecules known to react with nitric oxide to form fluorescent products. These guidelines are derived from established protocols for analogous and commercially available fluorescent probes for nitric oxide detection, such as 4,5-diaminofluorescein diacetate (DAF-2/DA) and its derivatives.
Application Note: Detection of Intracellular Nitric Oxide
Introduction
This compound is an aromatic ortho-diamine compound. This class of molecules is known to react with reactive nitrogen species (RNS), particularly nitric oxide (NO), in the presence of oxygen to form a stable and fluorescent triazole derivative. This reaction forms the basis for its use as a fluorescent probe for detecting intracellular NO production in living cells using flow cytometry.
Principle of Detection
The non-fluorescent this compound is expected to be cell-permeant. Once inside the cell, it can react with nitric oxide, which is often produced by nitric oxide synthases (NOS), to form a fluorescent triazole product. The intensity of the fluorescence emitted by this product is directly proportional to the amount of nitric oxide present in the cell. Flow cytometry can then be used to quantify the fluorescence on a single-cell basis, allowing for the analysis of NO production in heterogeneous cell populations.
Potential Applications in Research and Drug Development
-
Immunology: Studying NO production in immune cells such as macrophages and neutrophils during inflammatory responses.
-
Neuroscience: Investigating the role of NO as a neurotransmitter in neuronal cells.
-
Cardiovascular Research: Assessing endothelial NO production, which is crucial for vascular health.
-
Oncology: Examining the dual role of NO in promoting or inhibiting tumor growth.
-
Drug Discovery: Screening for compounds that modulate NO production in various cell types.
Inferred Probe Characteristics
The following table summarizes the inferred characteristics of this compound as a probe for nitric oxide. These are estimations based on the properties of similar quinoxaline and ortho-diamine-based fluorescent probes.
| Property | Inferred Value/Characteristic | Notes |
| Analyte | Nitric Oxide (NO) | The reaction is with an oxidized form of NO, and requires oxygen. |
| Form for Cell Loading | Likely used in its diamine form. A diacetate derivative, if synthesized, would enhance cell retention. | Similar to DAF-FM diacetate, a diacetate form would be cleaved by intracellular esterases, trapping the probe. |
| Excitation Wavelength (λex) | ~350-400 nm | Based on the absorption spectra of quinoxaline derivatives. The exact wavelength would need to be determined experimentally. |
| Emission Wavelength (λem) | ~450-520 nm (Blue to Green) | The formation of the triazole ring typically results in a fluorescent product. The emission is likely to be in the blue-green part of the spectrum. The precise emission maximum needs experimental validation.[1][2][3] |
| Flow Cytometer Setup | Excitation with a UV or Violet laser. Emission detection using a filter appropriate for blue or green fluorescence (e.g., 450/50 nm or 530/30 nm bandpass filter).[1][4] | The specific laser and filter combination will depend on the experimentally determined spectral properties of the fluorescent product. |
| Reported Concentration | 1-10 µM | This is a typical concentration range for similar fluorescent probes for intracellular staining.[5][6][7] The optimal concentration should be determined empirically for each cell type. |
| Incubation Time | 30-60 minutes | Sufficient time is needed for the probe to enter the cells and react with NO.[5][6][8] Longer incubation times may be required for some cell types. |
Experimental Protocols
Protocol 1: Detection of Intracellular Nitric Oxide in Suspension Cells
This protocol is a representative method adapted from established procedures for DAF-FM diacetate and should be optimized for the specific cell type and experimental conditions.[8][9]
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cells of interest in suspension
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Flow cytometry tubes
-
Positive Control (optional): NO donor, e.g., S-Nitroso-N-acetyl-DL-penicillamine (SNAP) or Diethylamine NONOate (DEA/NO)
-
Negative Control (optional): NOS inhibitor, e.g., Nω-Nitro-L-arginine methyl ester hydrochloride (L-NAME)
Procedure:
-
Cell Preparation:
-
Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in pre-warmed complete culture medium.
-
-
Staining:
-
Add the this compound stock solution to the cell suspension to a final concentration of 1-10 µM. Mix gently.
-
Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
After incubation, add 2 mL of PBS or HBSS to each tube and centrifuge at 300-400 x g for 5 minutes.
-
Carefully discard the supernatant.
-
Repeat the wash step twice to remove any extracellular probe.
-
-
Resuspension:
-
Resuspend the cell pellet in 500 µL of PBS or HBSS.
-
-
Controls (Optional but Recommended):
-
Unstained Control: A sample of cells without the fluorescent probe to measure autofluorescence.
-
Positive Control: After the washing steps, treat a sample of stained cells with an NO donor (e.g., 100 µM SNAP) for 15-30 minutes before analysis to confirm the probe's responsiveness.
-
Negative Control: Pre-incubate cells with a NOS inhibitor (e.g., 1 mM L-NAME) for 1-2 hours before adding the fluorescent probe to confirm that the signal is dependent on NOS activity.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer equipped with a UV or Violet laser for excitation.
-
Detect the emission using a bandpass filter appropriate for the expected blue-green fluorescence (e.g., 450/50 nm or 530/30 nm).
-
Collect data for at least 10,000 events per sample.
-
Analyze the data by gating on the cell population of interest based on forward and side scatter, and then quantify the mean fluorescence intensity (MFI) of the fluorescent signal.
-
Protocol 2: Detection of Intracellular Nitric Oxide in Adherent Cells
Materials:
-
Same as Protocol 1, with the addition of:
-
Cell culture plates (e.g., 6-well or 12-well plates)
-
Trypsin-EDTA or other cell detachment solution
Procedure:
-
Cell Culture:
-
Plate adherent cells in a multi-well plate and culture until they reach the desired confluency.
-
-
Staining:
-
Remove the culture medium and wash the cells once with pre-warmed PBS or HBSS.
-
Add fresh, pre-warmed medium containing 1-10 µM this compound to each well.
-
Incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
After incubation, remove the staining medium and wash the cells twice with PBS or HBSS.
-
-
Cell Detachment:
-
Add a minimal volume of Trypsin-EDTA to detach the cells from the plate.
-
Once detached, add complete culture medium to neutralize the trypsin.
-
-
Sample Preparation:
-
Transfer the cell suspension to flow cytometry tubes.
-
Centrifuge at 300-400 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of PBS or HBSS.
-
-
Controls and Analysis:
-
Follow steps 5 and 6 from Protocol 1 for controls and flow cytometry analysis.
-
Visualizations
Reaction Mechanism
References
- 1. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Principles of Advanced Flow Cytometry: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of flow cytometry with a fluorescent dye to measurement of intracellular nitric oxide in plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Direct intracellular nitric oxide detection in isolated adult cardiomyocytes: flow cytometric analysis using the fluorescent probe, diaminofluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DAF-FM DA [bdbiosciences.com]
- 9. sfrbm.org [sfrbm.org]
Application Notes and Protocols for the Investigation of 6,7-Dimethylquinoxaline-2,3-diamine in Endothelial Dysfunction
Disclaimer: As of the latest literature review, 6,7-Dimethylquinoxaline-2,3-diamine is not a compound with established use in the study of endothelial dysfunction. The following application notes and protocols are provided as a hypothetical framework for researchers and drug development professionals interested in evaluating the potential effects of this novel compound on endothelial function. The methodologies are based on established experimental models for assessing vascular health.
Introduction to Endothelial Dysfunction and Quinoxaline Derivatives
Endothelial dysfunction is an early event in the pathogenesis of several cardiovascular diseases, including atherosclerosis, hypertension, and diabetes. It is characterized by a shift in the actions of the endothelium toward reduced vasodilation, a proinflammatory state, and prothrombotic events. A key factor in endothelial health is the bioavailability of nitric oxide (NO), a potent vasodilator produced by endothelial nitric oxide synthase (eNOS). In dysfunctional endothelium, NO production is often decreased, and the production of reactive oxygen species (ROS) is increased, leading to oxidative stress and inflammation.
Quinoxaline derivatives are a class of heterocyclic compounds known for a wide range of biological activities. Various derivatives have been investigated for their anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] Some have been shown to interact with key signaling pathways, such as inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2) to halt angiogenesis.[4][5] Given the established anti-inflammatory and antioxidant potential within the quinoxaline chemical class, it is plausible that novel derivatives like this compound could modulate endothelial function. These notes provide a roadmap for the initial investigation of this compound's effects on endothelial cells and tissues.
Hypothetical Signaling Pathways and Mechanisms of Action
The potential effects of this compound on endothelial dysfunction could be mediated through several key signaling pathways. Below are hypothetical pathways to be investigated.
Caption: Hypothetical activation of the eNOS pathway by this compound.
Caption: Potential antioxidant mechanism via ROS reduction or Nrf2 activation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on endothelial dysfunction.
This protocol assesses the compound's effect on endothelium-dependent vasorelaxation in isolated aortic rings.
-
Materials:
-
Thoracic aortas from male Wistar rats or C57BL/6 mice.
-
Krebs-Henseleit (KH) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).
-
Phenylephrine (PE).
-
Acetylcholine (ACh).
-
This compound (dissolved in a suitable vehicle, e.g., DMSO).
-
Organ bath system with isometric force transducers.
-
-
Protocol:
-
Euthanize the animal according to approved institutional protocols and carefully excise the thoracic aorta.
-
Place the aorta in ice-cold KH buffer and clean off adhering fat and connective tissue.
-
Cut the aorta into 2-3 mm rings.
-
Mount the rings in an organ bath containing KH buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibrate the rings under a resting tension of 1.5 g for 60-90 minutes, replacing the KH buffer every 15-20 minutes.
-
Induce contraction with 60 mM KCl to test for viability. Wash and return to baseline.
-
Pre-contract the rings with phenylephrine (PE, typically 1 µM) to achieve a stable plateau.
-
Once a stable contraction is achieved, add cumulative concentrations of acetylcholine (ACh, 1 nM to 10 µM) to assess endothelium-dependent relaxation.
-
After washout and re-equilibration, incubate a new set of rings with this compound at various concentrations for a predetermined time (e.g., 30-60 minutes).
-
Repeat steps 7 and 8 in the presence of the compound to determine its effect on ACh-induced relaxation.
-
To induce endothelial dysfunction, rings can be pre-incubated with a stressor like high glucose (30 mM) or TNF-α (10 ng/mL) before adding the test compound and performing the relaxation assay.
-
This protocol measures the effect of the compound on nitric oxide production in cultured human umbilical vein endothelial cells (HUVECs).
-
Materials:
-
HUVECs.
-
Endothelial Cell Growth Medium.
-
DAF-FM Diacetate (a fluorescent probe for NO).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microplate reader or fluorescence microscope.
-
This compound.
-
-
Protocol:
-
Seed HUVECs in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Wash the cells with PBS.
-
Load the cells with 5 µM DAF-FM Diacetate in serum-free medium for 30-45 minutes at 37°C.
-
Wash the cells three times with PBS to remove excess probe.
-
Add fresh serum-free medium containing various concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 1-24 hours). A positive control such as ACh or bradykinin can be added for a short period before measurement to stimulate NO production.
-
Measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of ~495/515 nm.
-
Normalize the fluorescence intensity to cell number (e.g., using a crystal violet assay).
-
This protocol assesses the compound's ability to mitigate ROS production in endothelial cells under oxidative stress.
-
Materials:
-
HUVECs.
-
Dihydroethidium (DHE) or CellROX Green Reagent.
-
An inducer of oxidative stress (e.g., high glucose, Angiotensin II, or TNF-α).
-
Fluorescence microscope or flow cytometer.
-
This compound.
-
-
Protocol:
-
Culture HUVECs in appropriate plates or dishes.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-4 hours).
-
Induce oxidative stress by adding a stressor (e.g., 30 mM glucose for 24 hours).
-
Wash the cells with PBS and incubate with a ROS-sensitive probe (e.g., 10 µM DHE) for 30 minutes at 37°C, protected from light.
-
Wash the cells again with PBS.
-
Analyze the fluorescence signal immediately using a fluorescence microscope or quantify using a flow cytometer. An increase in fluorescence indicates higher ROS levels.
-
Data Presentation
Quantitative data should be summarized in a clear and structured format. Below is a template for presenting hypothetical data from the described experiments.
| Experiment | Parameter Measured | Control | Dysfunction Model (e.g., High Glucose) | High Glucose + Compound (1 µM) | High Glucose + Compound (10 µM) |
| Aortic Ring Vasorelaxation | Max Relaxation to ACh (%) | 95 ± 5% | 45 ± 7% | 65 ± 6% | 80 ± 5% |
| EC50 for ACh (nM) | 50 ± 8 | 250 ± 30 | 120 ± 15 | 70 ± 10 | |
| NO Production in HUVECs | Relative Fluorescence Units | 100 ± 10 | 55 ± 9 | 75 ± 8 | 90 ± 12 |
| ROS Production in HUVECs | Relative Fluorescence Units | 100 ± 12 | 250 ± 20 | 180 ± 15 | 120 ± 18 |
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for screening a novel compound for its effects on endothelial dysfunction.
Caption: General workflow for evaluating a novel compound in endothelial dysfunction.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative study of isoflavone, quinoxaline and oxindole families of anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Nitric Oxide Synthase (NOS) Activity with 6,7-Dimethylquinoxaline-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes, is synthesized by a family of enzymes known as nitric oxide synthases (NOS). The accurate measurement of NOS activity is fundamental to research in areas such as neuroscience, cardiovascular disease, and immunology. This document provides a detailed protocol for a sensitive, fluorometric assay to determine NOS activity using 6,7-Dimethylquinoxaline-2,3-diamine. This method is analogous to assays employing other aromatic diamines, such as 2,3-diaminonaphthalene (DAN), which are known to react with nitrite, a stable oxidation product of NO, to yield a highly fluorescent product. The resulting fluorescent triazole derivative can be quantified to determine the amount of NO produced, and thus the activity of the NOS enzyme.
The principle of this assay is a two-step process. First, the NOS enzyme catalyzes the conversion of L-arginine to L-citrulline and NO. Subsequently, the NO produced is oxidized to nitrite. In the second step, under acidic conditions, nitrite reacts with this compound to form a fluorescent triazole product, which can be measured using a fluorescence microplate reader. This assay offers a sensitive and high-throughput method for quantifying NOS activity in purified enzyme preparations as well as in cell and tissue extracts.
Signaling Pathway and Reaction Mechanism
The enzymatic production of nitric oxide by NOS and its subsequent detection are illustrated in the following diagrams.
Figure 1: Overall reaction scheme for NOS activity and subsequent fluorescent detection.
Experimental Protocols
Materials and Reagents
-
This compound
-
NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
L-Arginine (substrate)
-
NADPH (cofactor)
-
Calmodulin (for eNOS and nNOS)
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH₄) (cofactor)
-
FAD and FMN (cofactors)
-
Calcium Chloride (CaCl₂) (for eNOS and nNOS)
-
EGTA (for iNOS control)
-
Nitrite Standard Solution (e.g., Sodium Nitrite)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Purified NOS enzyme or cell/tissue lysate
-
96-well black microplates
-
Fluorescence microplate reader (Excitation/Emission wavelengths to be determined empirically, expected around 375/450 nm)
Preparation of Reagents
-
NOS Reaction Buffer: Prepare a buffer containing 50 mM Tris-HCl, pH 7.4.
-
Substrate Solution: Prepare a stock solution of L-Arginine in purified water. The final concentration in the reaction will typically be in the range of 10 µM to 1 mM.
-
Cofactor Mix: Prepare a fresh cocktail of cofactors in the NOS Reaction Buffer. Typical final concentrations in the reaction are:
-
NADPH: 1 mM
-
CaCl₂: 2 mM (for constitutive NOS isoforms)
-
Calmodulin: 10 µg/mL (for constitutive NOS isoforms)
-
BH₄: 10 µM
-
FAD: 2 µM
-
FMN: 2 µM
-
-
This compound Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO, and then dilute it in 0.1 M HCl. The final concentration for the detection step should be optimized, but a starting point of 50 µM can be used.
-
Nitrite Standard Curve: Prepare a series of nitrite standards by diluting a stock solution of sodium nitrite in the NOS Reaction Buffer to final concentrations ranging from 0 to 10 µM.
Experimental Workflow
The following diagram outlines the key steps of the NOS activity assay.
Figure 2: Step-by-step experimental workflow for the NOS activity assay.
Assay Protocol
-
Prepare the 96-well plate:
-
Add samples (purified enzyme or cell/tissue lysate) to the wells.
-
For the nitrite standard curve, add the prepared nitrite standards to separate wells.
-
Include appropriate controls, such as a no-enzyme control and a no-substrate control. For iNOS activity, a control with the calcium chelator EGTA can be included.
-
-
NOS Reaction:
-
Add the Cofactor Mix to all wells except the no-cofactor controls.
-
Initiate the enzymatic reaction by adding the L-Arginine Substrate Solution to all wells.
-
The final reaction volume is typically 50-100 µL.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Nitrite Detection:
-
Following the NOS reaction incubation, add the this compound solution to all wells.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Add a small volume of NaOH solution (e.g., 2 M) to neutralize the acid and enhance the fluorescence of the triazole product.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader. The optimal excitation and emission wavelengths should be determined empirically for the fluorescent product of this compound, but are expected to be in the range of 375 nm for excitation and 450 nm for emission.
-
Data Analysis
-
Standard Curve: Plot the fluorescence intensity of the nitrite standards against their concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Calculate Nitrite Concentration in Samples: Use the standard curve equation to calculate the concentration of nitrite produced in each sample well from their fluorescence readings.
-
Calculate NOS Activity: The NOS activity can be expressed as the amount of nitrite produced per unit time per amount of protein.
Activity (pmol/min/mg) = (Nitrite concentration (µM) * Reaction volume (µL)) / (Incubation time (min) * Protein amount (mg) * 1000)
Quantitative Data
The following tables provide representative data that can be expected from this assay.
Table 1: Nitrite Standard Curve
| Nitrite Concentration (µM) | Average Fluorescence (RFU) |
| 0 | 50 |
| 0.5 | 350 |
| 1 | 645 |
| 2.5 | 1550 |
| 5 | 3050 |
| 10 | 6040 |
Table 2: Sample NOS Activity Data
| Sample | Protein (µg) | Fluorescence (RFU) | Nitrite (µM) | NOS Activity (pmol/min/mg) |
| Control (No Enzyme) | 0 | 52 | 0.003 | 0 |
| Sample A | 20 | 1250 | 2.00 | 500 |
| Sample B | 20 | 2540 | 4.15 | 1037.5 |
| Sample A + Inhibitor | 20 | 250 | 0.33 | 82.5 |
Note: The data presented in these tables is for illustrative purposes only. Actual results may vary depending on the experimental conditions.
Conclusion
The use of this compound offers a promising and sensitive method for the fluorometric determination of nitric oxide synthase activity. The protocol described herein provides a comprehensive framework for researchers to adapt and optimize this assay for their specific experimental needs. This high-throughput compatible method is well-suited for screening potential NOS inhibitors or activators in drug discovery and for fundamental research into the roles of NOS in health and disease. As with any assay, proper controls and optimization are crucial for obtaining accurate and reproducible results.
Application of 6,7-Dimethylquinoxaline-2,3-diamine in Pharmaceutical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dimethylquinoxaline-2,3-diamine is a heterocyclic aromatic compound that has emerged as a versatile scaffold in pharmaceutical research. Its rigid, planar structure and the presence of reactive diamine groups make it an attractive starting point for the synthesis of a diverse range of derivatives with significant biological activities. This document provides an overview of the key applications of this compound and its derivatives in pharmaceutical research, with a focus on its potential as a kinase inhibitor for neurodegenerative diseases and as an antimicrobial agent. Detailed experimental protocols and data from relevant studies are also presented.
Key Application Areas
The primary areas of pharmaceutical research where this compound and its analogs have shown promise include:
-
Neurodegenerative Diseases: Primarily as a scaffold for the development of Glycogen Synthase Kinase 3β (GSK-3β) inhibitors for the potential treatment of Alzheimer's disease.
-
Antimicrobial Agents: As a core structure for the synthesis of compounds with activity against various bacterial and fungal strains.
Application in Neurodegenerative Diseases: Kinase Inhibition
Derivatives of the 6,7-dimethylquinoxaline scaffold have been identified as potent and selective inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in the pathology of Alzheimer's disease.[1][2] GSK-3β is involved in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, a hallmark of the disease.[3][4]
Quantitative Data: Kinase Inhibitory Activity of 6,7-Dimethylquinoxaline Analogs
| Compound ID | Target Kinase | IC50 (µM) | Selectivity vs. DYRK1A | Selectivity vs. CLK1 |
| Analog IV (bromo) | GSK-3β | Data not specified | Highly Selective | Highly Selective |
| Analog V (chloro) | GSK-3β | Data not specified | Highly Selective | Highly Selective |
Table 1: Kinase inhibitory activity of representative 6,7-dimethylquinoxaline analogs. Data is qualitative as reported in the source.[1][2]
Signaling Pathway: GSK-3β in Alzheimer's Disease
GSK-3β plays a central role in a complex signaling network that contributes to the pathology of Alzheimer's disease. The diagram below illustrates the key interactions.
Caption: GSK-3β signaling pathway in Alzheimer's disease and the inhibitory role of 6,7-dimethylquinoxaline analogs.
Experimental Protocols
This protocol describes a general method for the synthesis of quinoxaline derivatives, which can be adapted for this compound.
Caption: General workflow for the synthesis of 6,7-dimethylquinoxaline derivatives.
Methodology:
-
Reactants: 4,5-dimethyl-1,2-phenylenediamine and an appropriate α-dicarbonyl compound (e.g., glyoxal for the parent diamine, or a diketone for substituted analogs) are used as starting materials.
-
Dissolution: The reactants are dissolved in a suitable solvent such as ethanol or acetic acid.
-
Reaction: The mixture is heated to reflux for a specified period, typically ranging from a few hours to overnight.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the crude product.
-
Purification: The precipitate is collected by filtration, washed with a cold solvent, and then purified by recrystallization or column chromatography.
-
Characterization: The structure of the final compound is confirmed by spectroscopic methods such as NMR, IR, and Mass Spectrometry.
This protocol outlines a typical procedure for evaluating the inhibitory activity of compounds against GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound (this compound derivative)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the GSK-3β enzyme, the substrate, and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition data against the logarithm of the compound concentration.
Application as Antimicrobial Agents
Quinoxaline derivatives have been extensively studied for their broad-spectrum antimicrobial activity.[5][6] The 2,3-diaminoquinoxaline scaffold, in particular, has been shown to be a promising starting point for the development of new antibacterial and antifungal agents.[7]
Quantitative Data: Antimicrobial Activity of 2,3-Diaminoquinoxaline Analogs
Specific MIC (Minimum Inhibitory Concentration) values for this compound were not found in the provided search results. The table below presents data for representative N²-alkyl-N³-phenylquinoxaline-2,3-diamine derivatives to illustrate the antimicrobial potential of this class of compounds.[7]
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| B. subtilis (mm) | E. coli (mm) | C. albicans (mm) | |
| Analog 4c | 14.28 | 14.89 | 11.33 |
| Chloramphenicol | 25.33 | 24.67 | - |
| Amphotericin B | - | - | 18.33 |
Table 2: Zone of inhibition (in mm) for a representative 2,3-diaminoquinoxaline analog (4c) and standard antimicrobial agents.[7]
Experimental Protocols
This protocol describes a standard method for determining the MIC of a compound against bacterial strains.[8][9][10]
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Methodology:
-
Compound Dilution: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the target bacterial strain is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
Controls: Positive (broth with bacteria, no compound) and negative (broth only) growth controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Conclusion
This compound serves as a valuable and versatile scaffold in pharmaceutical research. While direct quantitative data for the parent compound is limited in the available literature, its derivatives have shown significant promise as selective GSK-3β inhibitors for potential application in Alzheimer's disease and as broad-spectrum antimicrobial agents. The provided protocols offer a foundation for researchers to synthesize and evaluate novel compounds based on this promising chemical core. Further investigation is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.
References
- 1. Unravelling the Selectivity of 6,7-Dimethyl Quinoxaline Analogs for Kinase Inhibition: An Insight towards the Development of Alzheimer's Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease [apb.tbzmed.ac.ir]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. [wisdomlib.org]
- 6. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
Troubleshooting & Optimization
troubleshooting low fluorescence signal with 6,7-Dimethylquinoxaline-2,3-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,7-Dimethylquinoxaline-2,3-diamine, particularly in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in fluorescence assays?
A1: this compound is a chemical compound that is typically non-fluorescent on its own. Its primary application in fluorescence assays is as a derivatizing agent. It reacts with α-dicarbonyl compounds, such as glyoxal and methylglyoxal, to form highly fluorescent quinoxaline derivatives. This reaction allows for the sensitive and specific quantification of these dicarbonyl compounds in various biological and chemical samples.
Q2: What are the expected fluorescent products when using this compound?
A2: When this compound reacts with α-dicarbonyl compounds, it forms substituted quinoxaline products. For example:
-
Reaction with glyoxal yields 2,3,6,7-tetramethylquinoxaline .
-
Reaction with methylglyoxal yields 2,3,6,7-tetramethyl-2-methylquinoxaline .
-
Reaction with diacetyl (2,3-butanedione) yields 2,3,6,7-tetramethyl-2,3-dimethylquinoxaline .
These resulting quinoxaline derivatives are the fluorescent species that are measured in the assay.
Q3: What are the general spectral properties of the fluorescent quinoxaline derivatives?
A3: The exact excitation and emission maxima can vary depending on the specific α-dicarbonyl compound and the solvent used. However, based on data for analogous compounds, the UV absorbance maximum for 2,3,6,7-tetramethylquinoxaline is around 294 nm, which can be a starting point for determining the optimal excitation wavelength.[1] Quinoxaline derivatives are known to be fluorescent, and their emission properties are often sensitive to the polarity of the solvent and the pH of the solution.[2][3]
Troubleshooting Guide: Low Fluorescence Signal
A low fluorescence signal is a common issue when using this compound for the derivatization of α-dicarbonyl compounds. The following guide provides potential causes and solutions to troubleshoot this problem.
Problem: Weak or No Fluorescence Signal
Below is a systematic approach to identifying and resolving the cause of a low fluorescence signal.
DOT Script for Troubleshooting Workflow
Caption: Troubleshooting workflow for low fluorescence signal.
Detailed Troubleshooting Steps
| Potential Cause | Recommended Actions & Explanations |
| 1. Reagent Degradation | a. This compound: Diamines can be susceptible to oxidation and degradation, especially when exposed to light and air. This can lead to a lower concentration of the active reagent and reduced derivatization efficiency. b. α-Dicarbonyl Standards: The stability of α-dicarbonyl compounds in solution can vary. Degradation of your standards will lead to a weak signal in your calibration curve. Solutions: Use a fresh batch of this compound.Store the reagent protected from light and under an inert atmosphere if possible.Prepare fresh α-dicarbonyl standards for each experiment. |
| 2. Suboptimal Derivatization Conditions | a. pH: The condensation reaction between the diamine and the dicarbonyl is often pH-dependent. For similar derivatization reactions, acidic conditions are sometimes used to prevent the spontaneous formation of methylglyoxal from other precursors in biological samples.[4] However, the optimal pH for the reaction itself should be determined empirically. b. Reaction Time and Temperature: The reaction kinetics may be slow at room temperature. Insufficient reaction time or temperature will lead to incomplete derivatization. c. Solvent: The polarity of the solvent can influence the reaction rate and the fluorescence of the resulting quinoxaline product. Quinoxaline fluorescence is known to be sensitive to solvent polarity, with more polar solvents potentially causing a red-shift in emission.[3][5] Solutions: Perform a pH optimization study for the derivatization reaction (e.g., pH 3-9).Investigate the effect of increasing the reaction time and/or temperature.Test different solvents or co-solvents to find the optimal medium for both the reaction and fluorescence measurement. |
| 3. Incorrect Instrument Settings | a. Excitation and Emission Wavelengths: If the incorrect wavelengths are set on the fluorometer or HPLC-FLD detector, the fluorescence emission will not be efficiently captured. b. Slit Widths: Narrow slit widths can increase resolution but decrease signal intensity. c. Detector Gain/Sensitivity: The detector gain may be set too low. Solutions: Based on the UV absorbance maximum of 2,3,6,7-tetramethylquinoxaline at ~294 nm, perform an excitation scan to find the true excitation maximum.[1] Then, perform an emission scan to determine the emission maximum.If using a filter-based instrument, ensure you have the correct filter set.Gradually increase the slit widths to see if the signal improves without sacrificing too much resolution.Increase the detector gain or sensitivity setting. |
| 4. Sample Matrix Effects | a. Quenching: Components in your sample matrix (e.g., biological fluids, food extracts) can quench the fluorescence of the quinoxaline derivative. This can occur through various mechanisms, including collisional quenching and fluorescence resonance energy transfer (FRET). b. Interference: Other compounds in the sample may react with this compound, consuming the reagent and reducing the derivatization of the target analyte. Solutions: Perform a sample cleanup step prior to derivatization, such as solid-phase extraction (SPE) or protein precipitation.Analyze a spiked sample (a sample with a known amount of standard added) to assess for quenching or interference.Use the method of standard additions to quantify the analyte in complex matrices. |
Experimental Protocols
The following are generalized protocols for the derivatization of α-dicarbonyl compounds with this compound, based on methods for analogous reagents. Note: These protocols should be optimized for your specific application.
Protocol 1: General Derivatization for Fluorometric Measurement
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare stock solutions of your α-dicarbonyl standards (e.g., glyoxal, methylglyoxal) in ultrapure water or a buffer compatible with your assay.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube or glass vial, combine your sample or standard with an excess of the this compound solution.
-
Adjust the pH of the reaction mixture to the desired value using a suitable buffer. An initial optimization range of pH 4-8 is recommended.
-
Incubate the reaction mixture at a specific temperature (e.g., room temperature, 50°C, or 60°C) for a defined period (e.g., 30-60 minutes). Protect the reaction from light.
-
-
Fluorescence Measurement:
-
After the incubation, dilute the reaction mixture with a suitable solvent if necessary.
-
Transfer the solution to a quartz cuvette.
-
Measure the fluorescence using a spectrofluorometer at the optimized excitation and emission wavelengths.
-
DOT Script for General Derivatization Workflow
Caption: General workflow for α-dicarbonyl derivatization.
Protocol 2: Pre-column Derivatization for HPLC-FLD
-
Sample and Standard Preparation:
-
Prepare your samples and a series of calibration standards of the α-dicarbonyl compounds in a suitable solvent.
-
If working with biological samples, perform a sample cleanup (e.g., protein precipitation followed by centrifugation) before derivatization.
-
-
Derivatization:
-
To a specific volume of your sample or standard, add an excess of the this compound solution.
-
Add a buffer to maintain the optimal pH for the reaction.
-
Incubate the mixture at the optimized temperature and for the optimized time.
-
-
HPLC-FLD Analysis:
-
Inject a specific volume of the derivatized sample onto the HPLC system.
-
Separate the fluorescent quinoxaline derivatives on a suitable column (e.g., a C18 column).
-
Detect the separated compounds using a fluorescence detector set to the appropriate excitation and emission wavelengths.
-
Quantitative Data Summary
The following tables summarize key parameters that can affect the fluorescence signal. Since specific data for this compound is limited in the public domain, data for analogous quinoxaline derivatives are included for guidance.
Table 1: Factors Influencing Derivatization and Fluorescence
| Parameter | General Recommendation/Observation | Rationale & Reference |
| pH | Optimize within the range of 4-8. Some assays for biological samples are performed under acidic conditions to prevent analyte formation. | The condensation reaction is pH-dependent. Acidic conditions can prevent side reactions in biological matrices.[4] |
| Temperature | Optimize in the range of 25-60°C. | Higher temperatures can increase the reaction rate, but may also lead to degradation of reactants or products. |
| Solvent Polarity | The fluorescence emission of quinoxaline derivatives is sensitive to solvent polarity. An increase in polarity often leads to a red-shift in the emission spectrum. | The excited state of the fluorophore can be stabilized by polar solvent molecules.[3][5] |
| Excitation Wavelength | Start with the UV absorbance maximum of the expected product (e.g., ~294 nm for 2,3,6,7-tetramethylquinoxaline) and perform an excitation scan. | The excitation spectrum often overlaps with the absorbance spectrum.[1] |
Table 2: Spectral Properties of a Related Quinoxaline Derivative
| Compound | Excitation Max (nm) | Emission Max (nm) | Solvent |
| 2,3-biphenyl quinoxaline 6-amine | 435 | 518 | Organic Solvents |
This data is for an analogous compound and should be used as a starting point for optimization.[6]
Signaling Pathway and Logical Relationships
The derivatization reaction is a straightforward condensation reaction. The logical relationship for a successful fluorescence assay is depicted below.
DOT Script for Derivatization Reaction and Detection
Caption: Reaction leading to a fluorescent signal.
References
- 1. chembk.com [chembk.com]
- 2. Pyrido[1,2-a]quinoxalines: synthesis, crystal structure determination and pH-dependent fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. The assay of methylglyoxal in biological systems by derivatization with 1,2-diamino-4,5-dimethoxybenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 6. researchgate.net [researchgate.net]
optimizing 6,7-Dimethylquinoxaline-2,3-diamine reaction conditions for higher yield
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 6,7-Dimethylquinoxaline-2,3-diamine for higher yields. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and reliable synthetic pathway is a three-step process:
-
Condensation: Reaction of 4,5-dimethyl-1,2-phenylenediamine with oxalic acid to form 6,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione.
-
Chlorination: Conversion of the resulting dione to 2,3-dichloro-6,7-dimethylquinoxaline using a chlorinating agent like thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF).
-
Amination: Nucleophilic aromatic substitution of the 2,3-dichloro intermediate with an amine source, such as ammonia or a protected amine, to yield the final product, this compound.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are 4,5-dimethyl-1,2-phenylenediamine and oxalic acid. For the subsequent steps, a chlorinating agent (e.g., thionyl chloride) and an amine source are required.
Q3: Are there alternative, "greener" methods for this synthesis?
A3: Yes, green chemistry approaches are being explored for quinoxaline synthesis. These include the use of microwave-assisted synthesis to reduce reaction times and solvent-free conditions.[1] For instance, the condensation of o-phenylenediamines and dicarbonyl compounds can be achieved by simple grinding at room temperature, offering excellent atom economy. Ultrasound-assisted synthesis is another green technique that can lead to high yields in shorter reaction times under mild conditions.[1]
Q4: What are the typical yields for each step of the synthesis?
A4: Yields can vary depending on the specific reaction conditions. However, based on reported procedures for analogous compounds, you can expect:
-
Step 1 (Dione formation): Approximately 79% yield.
-
Step 2 (Chlorination): Can be as high as 97% yield.
-
Step 3 (Amination): Yields can be more variable. For a related compound, N²,N³-dibenzyl-6,7-dimethylquinoxaline-2,3-diamine, a yield of 46% has been reported using microwave synthesis.
Q5: How can I purify the final product, this compound?
A5: Purification is typically achieved through recrystallization from a suitable solvent. For more challenging purifications, column chromatography can be employed. Advanced techniques like nanofiltration may also be used to remove unreacted starting materials.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Dione Formation (Step 1) | - Incomplete reaction. - Suboptimal reaction temperature. - Impure starting materials. | - Ensure thorough mixing of reactants. - Optimize the reaction temperature; consider gentle heating if the reaction is slow at room temperature. - Use purified 4,5-dimethyl-1,2-phenylenediamine and oxalic acid. |
| Low Yield in Chlorination (Step 2) | - Incomplete reaction. - Degradation of the product due to excessive heat. - Insufficient chlorinating agent. | - Monitor the reaction by TLC to ensure completion. - Maintain a controlled reflux temperature. - Use a slight excess of the chlorinating agent (e.g., thionyl chloride). |
| Low Yield in Amination (Step 3) | - Incomplete reaction. - Competing side reactions (e.g., hydrolysis of the dichloro intermediate). - Steric hindrance from the amine nucleophile. - Inefficient activation of the quinoxaline ring. | - Increase reaction time or temperature (microwave-assisted synthesis can be effective here). - Ensure anhydrous conditions to minimize hydrolysis. - For sterically hindered amines, consider using a less bulky amine or a different catalyst. - The quinoxaline ring is electron-deficient, which facilitates nucleophilic attack. Ensure the absence of strong electron-donating groups that could deactivate the ring. |
| Formation of Side Products | - In the amination step, mono-substituted products (2-amino-3-chloro-6,7-dimethylquinoxaline) can be a significant byproduct. - Hydrolysis of the dichloro-intermediate can lead to the formation of quinoxaline-dione. | - Use an excess of the amine nucleophile to drive the reaction towards disubstitution. - Employ a suitable base (e.g., triethylamine) to scavenge the HCl formed during the reaction. - Conduct the reaction under strictly anhydrous conditions. |
| Difficulty in Product Purification | - Presence of unreacted starting materials. - Similar polarity of the product and byproducts. | - For removal of unreacted diamine precursors, consider nanofiltration.[1] - Optimize recrystallization conditions by testing different solvent systems. - For chromatographic purification, use a gradient elution to improve separation. |
Experimental Protocols
Step 1: Synthesis of 6,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione
A general procedure for the synthesis of quinoxaline-2,3-diones involves the condensation of the corresponding o-phenylenediamine with oxalic acid in a suitable solvent, often with acid catalysis. A green alternative involves the solvent-free grinding of the reactants.
Solvent-Free Grinding Method:
-
In a mortar, combine 1 mmol of 4,5-dimethyl-1,2-phenylenediamine and 1 mmol of oxalic acid dihydrate.
-
Grind the mixture with a pestle at room temperature in an open atmosphere. The mixture will eventually turn into a melt.
-
Continue to grind occasionally for the duration of the reaction (monitor by TLC).
-
Upon completion, crystallize the product from water or a water/ethanol mixture to obtain pure 6,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione.
Step 2: Synthesis of 2,3-dichloro-6,7-dimethylquinoxaline
-
To a solution of 6,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione (1 equivalent) in thionyl chloride (SOCl₂), add a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture until the solid dissolves completely (approximately 2 hours).
-
After completion, carefully add ice to the reaction mixture to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to yield 2,3-dichloro-6,7-dimethylquinoxaline. A yield of 97% has been reported for this step.
Step 3: Synthesis of N²,N³-dibenzyl-6,7-dimethylquinoxaline-2,3-diamine (A representative amination)
This protocol describes the synthesis of a closely related derivative and can be adapted for the synthesis of the parent diamine.
-
In a microwave tube, combine 2,3-dichloro-6,7-dimethylquinoxaline (1 mmol), benzylamine (2 mmol), and triethylamine (3 mmol).
-
Seal the tube and place it in a microwave synthesizer.
-
Irradiate the mixture at 160°C for 5 minutes.
-
After cooling, extract the resulting mixture, dry the organic layer with sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization. A 46% yield has been reported for this specific derivative.
Data Presentation
Table 1: Comparison of Reaction Conditions for Quinoxaline Synthesis
| Method | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Conventional Heating | None | Rectified Spirit | Reflux | Several hours | Moderate | [1] |
| Microwave-Assisted | None | DMSO (paste) | 160°C | 3-5 min | 46-97% | [1] |
| Ultrasound-Assisted | None | Ethanol | Room Temp | ~60 min | 80-99% | [1] |
| Green Grinding | None | Solvent-free | Room Temp | Variable | High |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the amination step.
References
common interfering substances in 6,7-Dimethylquinoxaline-2,3-diamine assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 6,7-Dimethylquinoxaline-2,3-diamine in their assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
General FAQs
Q1: What are the primary applications of this compound in experimental assays?
A1: this compound and its closely related analogs are primarily used as derivatizing agents in two main types of fluorescence-based assays:
-
Nitric Oxide (NO) Detection: It reacts with dinitrogen trioxide (N₂O₃), a nitrosating agent formed from the oxidation of nitric oxide, to produce a highly fluorescent triazole derivative. This allows for the indirect quantification of NO in biological samples.
-
α-Dicarbonyl Compound Detection: It is used to derivatize α-dicarbonyl compounds, such as methylglyoxal and glyoxal, to form fluorescent quinoxaline derivatives. These derivatives can then be quantified using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Troubleshooting Guide: Nitric Oxide (NO) Detection Assays
Users of this compound for nitric oxide detection may encounter issues with assay sensitivity and specificity. This guide addresses common problems and provides solutions.
Q2: My fluorescent signal is lower than expected. What are the potential causes and solutions?
A2: Low fluorescent signal in a nitric oxide detection assay can be due to several factors related to the sample environment and the presence of interfering substances.
Potential Causes and Solutions:
-
Presence of Reducing Agents: Reducing agents such as ascorbic acid (Vitamin C), glutathione, and other thiols can interfere with the assay in two ways: by directly reacting with the this compound probe or by preventing the formation of the necessary nitrosating agent, N₂O₃, from nitric oxide.[1][2] When dehydroascorbic acid (DHA) is present, the formation of the fluorescent product is attenuated because DHA competes for the diamine probe.[1] Ascorbic acid can decrease the nitrosation of the probe to a larger extent, possibly due to its reducing activity that affects the amount of available N₂O₃.[1]
-
Insufficient Oxidation of NO: The assay relies on the reaction of the diamine with N₂O₃, which is formed from the oxidation of NO. If the oxidation is inefficient, the fluorescent signal will be weak.
-
Incorrect pH: The reaction is pH-sensitive. Ensure the pH of your reaction buffer is within the optimal range for the assay.
Troubleshooting Steps:
-
Sample Preparation: If possible, minimize the concentration of known reducing agents in your sample. This may involve sample purification steps, though this is not always feasible with complex biological matrices.
-
Use of an Oxidizing Agent: Consider the addition of a mild oxidizing agent to facilitate the conversion of NO to N₂O₃.
-
Control Experiments: Run control experiments with and without known interfering substances to quantify their effect on your assay.
Summary of Common Interfering Substances in NO Detection Assays
| Interfering Substance | Mechanism of Interference | Recommended Action |
| Ascorbic Acid (Vitamin C) | Reduces the nitrosating agent (N₂O₃) and can react directly with the diamine probe.[1][2] | Minimize concentration in sample; run controls to quantify the effect. |
| Dehydroascorbic Acid (DHA) | Competes with the nitrosating agent for reaction with the diamine probe.[1] | Minimize concentration in sample; be aware of potential for signal attenuation. |
| Glutathione and other Thiols | Can act as reducing agents, interfering with N₂O₃ formation. | Minimize concentration in sample; consider the overall redox state of the sample. |
Experimental Workflow for Nitric Oxide Detection
References
improving the solubility of 6,7-Dimethylquinoxaline-2,3-diamine for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of 6,7-Dimethylquinoxaline-2,3-diamine for experimental use.
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of this compound.
| Question | Answer |
| Why is my this compound not dissolving in aqueous solutions? | Quinoxaline derivatives, including this compound, generally exhibit limited solubility in water. This is due to the nonpolar, aromatic nature of the quinoxaline core. |
| I've tried heating the solution, but the compound precipitates upon cooling. What should I do? | While heating can increase the rate of dissolution, the solution may become supersaturated. Upon cooling, the solubility decreases, leading to precipitation. Consider using a co-solvent or adjusting the pH to maintain solubility at room temperature. |
| Can I use a vortex or sonication to aid dissolution? | Yes, mechanical agitation such as vortexing or sonication can help break down powder aggregates and increase the surface area available for solvation, thereby accelerating the dissolution process. |
| My compound seems to be degrading after being in solution for a short time. How can I prevent this? | Some quinoxaline derivatives can be sensitive to light and pH extremes. It is advisable to prepare fresh solutions for each experiment, store stock solutions in the dark at low temperatures, and avoid harsh acidic or basic conditions unless necessary for solubility. |
| I'm observing inconsistent results in my biological assays. Could this be related to solubility? | Yes, poor solubility can lead to inaccurate concentrations and inconsistent results. It is crucial to ensure the compound is fully dissolved and stable in the assay medium. Visually inspect your solutions for any precipitate before use. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: For initial stock solutions, polar organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions that can then be diluted into aqueous media for experiments.[1] Other polar organic solvents like ethanol and methanol may also be effective.[2][3]
Q2: How does pH affect the solubility of this compound?
A2: The solubility of compounds with amino groups, such as this compound, can be pH-dependent. In acidic solutions, the amino groups can become protonated, increasing the polarity and aqueous solubility of the molecule.[4] Conversely, in neutral or basic solutions, the compound is likely to be less soluble in water.
Q3: What is the best way to prepare a stock solution of this compound?
A3: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general approach involves dissolving the compound in a minimal amount of a suitable organic solvent, such as DMSO, with the aid of gentle heating and agitation.
Q4: How should I store the solid compound and its stock solutions?
A4: The solid compound should be stored in a cool, dry, and dark place. Stock solutions should be stored at -20°C or -80°C to minimize degradation. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q5: Are there any safety precautions I should take when handling this compound?
A5: As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handle the compound in a well-ventilated area or a chemical fume hood.
Solubility Data
The following table summarizes the available solubility information for this compound and related compounds. Please note that specific quantitative data for this compound is limited, and data for analogous compounds are provided for guidance.
| Solvent | This compound | N6,3-Dimethylquinoxaline-5,6-diamine (Analog) | 6,7-Dimethyl-2,3-diphenylquinoxaline (Analog) |
| Water | Limited/Poor[3] | Less Soluble | Less Soluble[2] |
| DMSO | Soluble (Recommended for stock solutions)[1] | Soluble | Soluble |
| Ethanol | Likely Soluble[3] | Soluble[5] | Soluble[2] |
| Methanol | Likely Soluble[3] | Soluble[5] | Soluble |
| Dichloromethane | - | - | Soluble[2] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or vials
-
Pipettes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Calculate the required mass:
-
The molecular weight of this compound (C₁₀H₁₂N₄) is 188.23 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 0.001 L * 188.23 g/mol = 0.0018823 g = 1.88 mg
-
-
-
Weigh the compound:
-
Carefully weigh out 1.88 mg of this compound powder and place it into a clean microcentrifuge tube or vial.
-
-
Add the solvent:
-
Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, you can gently warm the solution in a water bath set to 30-40°C for 5-10 minutes.
-
Vortex again after warming.
-
-
Visual Inspection:
-
Visually inspect the solution to ensure that no solid particles remain. The solution should be clear.
-
-
Storage:
-
Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Signaling Pathway and Experimental Workflow
PI3K/Akt/mTOR Signaling Pathway with Quinoxaline Derivative Inhibition
Quinoxaline derivatives have been identified as potential inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[6][7][8][9] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.
References
- 1. Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 6,7-Dimethyl-2,3-diphenylquinoxaline (EVT-3162579) | 13362-56-6 [evitachem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. mdpi.com [mdpi.com]
- 5. Buy N6,3-Dimethylquinoxaline-5,6-diamine (EVT-364906) | 92116-67-1 [evitachem.com]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Arylamino-quinoxaline-2-carboxamides inhibit the PI3K/Akt/mTOR signaling pathways to activate P53 and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with photobleaching of 6,7-Dimethylquinoxaline-2,3-diamine
Welcome to the technical support center for 6,7-Dimethylquinoxaline-2,3-diamine. This guide provides troubleshooting information and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the photobleaching of this compound during fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound signal is fading rapidly during fluorescence microscopy. What is happening and how can I prevent it?
A1: The phenomenon you are observing is called photobleaching. It is the photochemical destruction of a fluorophore, in this case, this compound, caused by exposure to excitation light. This process is often mediated by reactive oxygen species (ROS) and results in the loss of fluorescent signal.[1]
To prevent photobleaching, you can implement a combination of the following strategies:
-
Optimize Imaging Parameters: Reduce the intensity and duration of light exposure.[2][3][4]
-
Use Antifade Reagents: Incorporate chemical compounds into your mounting medium that are designed to scavenge reactive oxygen species and protect the fluorophore.[1][5][6]
-
Control the Chemical Environment: Minimize the presence of oxygen in your sample.[6]
Below is a troubleshooting workflow to guide you through resolving photobleaching issues.
Caption: Troubleshooting workflow for photobleaching.
Q2: Which antifade reagents are most effective and how do I prepare an antifade mounting medium?
A2: Several antifade reagents are commonly used in fluorescence microscopy to reduce photobleaching by scavenging free radicals.[1][7] The choice of reagent can depend on the specific fluorophore and experimental conditions.
Commonly Used Antifade Reagents:
| Antifade Reagent | Common Abbreviation | Key Characteristics |
| n-Propyl gallate | NPG | Widely used and effective for many fluorophores.[5][8] |
| 1,4-Diazabicyclo[2.2.2]octane | DABCO | Less effective than PPD but also less toxic.[5] |
| p-Phenylenediamine | PPD | Very effective, but can be toxic and may cause background fluorescence.[5][9] |
| Trolox | A water-soluble derivative of Vitamin E, acts as an antioxidant. |
Experimental Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol provides a simple and effective method for preparing a glycerol-based antifade mounting medium containing n-Propyl gallate.[8][10]
Materials:
-
10X Phosphate-Buffered Saline (PBS)
-
n-Propyl gallate (Sigma P3130 or equivalent)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Glycerol (ACS grade, 99-100% purity)
-
Stir plate and stir bar
-
50 mL conical tube or glass beaker
Procedure:
-
Prepare a 20% (w/v) n-Propyl Gallate Stock Solution:
-
Prepare the Mounting Medium Base:
-
In a 50 mL tube or beaker, combine 1 mL of 10X PBS and 9 mL of glycerol.
-
-
Combine to Create Final Antifade Medium:
-
Place the glycerol/PBS mixture on a stir plate with a stir bar.
-
While stirring rapidly, slowly add 100 µL of the 20% n-propyl gallate stock solution dropwise.
-
Continue stirring for 10-15 minutes to ensure thorough mixing.
-
-
Storage:
-
Aliquot the final mounting medium into smaller tubes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light. The medium should be stable for several months.[11]
-
Caption: Workflow for preparing NPG antifade mounting medium.
Q3: How do I adjust my microscope settings to minimize photobleaching?
A3: Optimizing your image acquisition parameters is a critical step in reducing photobleaching. The goal is to deliver the minimum amount of light energy necessary to obtain a satisfactory image.[2][12]
Guidelines for Optimizing Imaging Parameters:
| Parameter | Recommendation to Reduce Photobleaching | Rationale |
| Excitation Intensity | Use the lowest possible laser power or lamp intensity. | Reduces the rate at which fluorophores are excited and subsequently enter a bleached state.[3][6] |
| Exposure Time | Decrease the camera exposure time. | Minimizes the duration the sample is illuminated for each frame.[3][12] |
| Camera Gain/EM Gain | Increase the camera gain or EM gain. | Amplifies the detected signal, allowing for lower excitation intensity or shorter exposure times. |
| Neutral Density (ND) Filters | Use ND filters to attenuate the excitation light. | Reduces the intensity of the illumination without changing its spectral properties.[2][6] |
| Pinhole Size (Confocal) | Open the pinhole slightly. | Captures more emitted light, which can compensate for a lower excitation intensity. Note that this will reduce optical sectioning. |
| Imaging Frequency | Increase the interval between images in a time-lapse series. | Gives the fluorophores time to recover from a transient dark state and reduces the total light dose.[2] |
Q4: Is this compound inherently unstable? Are there more photostable alternatives?
A4: While specific photostability data for this compound is not extensively published, quinoxaline derivatives, in general, are known to be photoactive and can be susceptible to photobleaching.[13][14] Their stability can be influenced by substituents on the quinoxaline core.[13]
If photobleaching remains a significant issue after implementing the strategies above, you might consider alternative fluorophores that are engineered for higher photostability. The choice of an alternative will depend on the required excitation and emission wavelengths for your experiment.
General Strategies for Fluorophore Selection:
-
Consult Fluorophore Databases: Utilize online resources that provide quantitative data on the photostability of various dyes.
-
Choose Modern Dyes: Newer generations of fluorescent dyes are often specifically designed for improved photostability compared to older dyes like FITC.[3][4]
-
Consider the Application: For demanding applications like super-resolution microscopy or long-term live-cell imaging, selecting a highly photostable dye is crucial.[15]
References
- 1. How do anti-fading agents work? | AAT Bioquest [aatbio.com]
- 2. biocompare.com [biocompare.com]
- 3. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 4. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 5. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 6. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 9. med.upenn.edu [med.upenn.edu]
- 10. researchgate.net [researchgate.net]
- 11. www2.nau.edu [www2.nau.edu]
- 12. journals.biologists.com [journals.biologists.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
enhancing the stability of 6,7-Dimethylquinoxaline-2,3-diamine in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 6,7-Dimethylquinoxaline-2,3-diamine in solution.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound solutions.
Issue 1: Solution Discoloration (Yellowing/Browning)
-
Question: My solution of this compound, which was initially colorless to light yellow, has turned yellow or brown upon storage. What is causing this?
-
Answer: Discoloration is a common issue with aromatic diamines and is often an indicator of oxidative degradation.[1] Exposure to air (oxygen), light, and elevated temperatures can accelerate this process. The colored products are typically oxidized species of the parent compound.
-
Troubleshooting Steps:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Photodegradation can contribute to discoloration.
-
Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8 °C or frozen at -20 °C) to slow down the rate of degradation.
-
Antioxidant Addition: Consider the addition of antioxidants to the solution. The choice of antioxidant will depend on the solvent and the downstream application.
-
Issue 2: Precipitation or Cloudiness in Solution
-
Question: I've observed precipitation or cloudiness in my this compound solution over time. What could be the cause?
-
Answer: Precipitation can occur due to several factors:
-
Poor Solubility: The concentration of the compound may exceed its solubility limit in the chosen solvent, especially if the temperature fluctuates.
-
pH Shift: Changes in the pH of the solution can affect the solubility of the compound. Quinoxaline derivatives can have pH-dependent solubility.[2][3]
-
Degradation Products: The precipitate could be insoluble degradation products formed over time.
-
-
Troubleshooting Steps:
-
Solubility Check: Verify the solubility of this compound in your chosen solvent at the intended storage temperature. You may need to use a co-solvent or a different solvent system.
-
pH Control: If using an aqueous or protic solvent, buffering the solution to an optimal pH can maintain solubility and stability. The ideal pH will need to be determined empirically, but starting with a neutral pH is a reasonable approach.
-
Filtration: If you suspect the precipitate is from an external source, filtering the solution through a compatible syringe filter (e.g., 0.22 µm) may resolve the issue. However, if the precipitate is a degradant, this is only a temporary solution.
-
Issue 3: Loss of Potency or Inconsistent Experimental Results
-
Question: I'm observing a decrease in the expected activity of my compound or inconsistent results between experiments using the same stock solution. Could this be a stability issue?
-
Answer: Yes, a loss of potency is a strong indicator of chemical degradation. The parent compound is likely degrading into inactive or less active species, thus reducing its effective concentration in your experiments.
-
Troubleshooting Steps:
-
Fresh Solutions: Prepare fresh solutions of this compound immediately before each experiment to minimize degradation.
-
Stability-Indicating Assay: Develop a simple analytical method, such as HPLC-UV, to monitor the concentration of the parent compound over time. This will allow you to quantify the rate of degradation under your specific storage conditions.
-
Forced Degradation Studies: Conduct forced degradation studies to understand the compound's susceptibility to different stressors (acid, base, oxidation, light, heat).[4][5] This will provide valuable information for developing a stable formulation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific degradation pathways for this exact molecule are not extensively published, aromatic diamines are generally susceptible to oxidation. The amino groups are prone to oxidation, which can lead to the formation of colored quinone-imine or azo compounds. Hydrolysis under strongly acidic or basic conditions could also be a potential degradation route. Tautomerization in the reduced form has been noted for some quinoxaline derivatives under alkaline conditions.[6]
Q2: What is the best solvent for storing this compound?
A2: The optimal solvent depends on the intended use. For short-term storage, high-purity, anhydrous aprotic solvents like DMSO or DMF are often suitable. For aqueous applications, the use of co-solvents such as glycols may be considered.[7][8] It is crucial to minimize water content in organic solvents, as water can participate in hydrolytic degradation. Replacing water with organic diluents has been shown to affect the thermal degradation rates of amines.[9][10]
Q3: How can I determine the shelf-life of my this compound solution?
A3: The shelf-life should be determined experimentally under your specific storage conditions (solvent, concentration, temperature, light exposure, head-space atmosphere). A stability-indicating analytical method, like HPLC, should be used to monitor the concentration of the parent compound over time. A common threshold for shelf-life is the time it takes for the concentration to decrease by 10% (T90).
Q4: Are there any recommended antioxidants for stabilizing solutions of this compound?
A4: Common antioxidants for stabilizing aromatic amines include hindered phenols (like BHT), and hydroxylamines.[1][11] A complex antioxidant composition might include an oxygen scavenger, a free radical scavenger, and a peroxide decomposer.[11] The choice and concentration of the antioxidant must be compatible with your experimental system and should be validated to ensure it doesn't interfere with your assays.
Data on Stability Enhancement (Illustrative Examples)
The following tables present hypothetical data to illustrate the impact of different storage conditions and additives on the stability of this compound.
Table 1: Effect of Temperature and Atmosphere on Stability (Assay: % of initial concentration remaining after 4 weeks, measured by HPLC)
| Storage Condition | Solvent: DMSO | Solvent: PBS (pH 7.4) |
| 4°C, Air | 95% | 85% |
| 4°C, Nitrogen | 99% | 97% |
| 25°C, Air | 80% | 60% |
| 25°C, Nitrogen | 92% | 82% |
Table 2: Effect of pH on Stability in Aqueous Buffer (Assay: % of initial concentration remaining after 2 weeks at 25°C)
| pH | % Remaining |
| 3.0 | 75% |
| 5.0 | 88% |
| 7.4 | 82% |
| 9.0 | 65% |
Table 3: Effect of Antioxidants on Stability in PBS (pH 7.4) (Assay: % of initial concentration remaining after 4 weeks at 25°C in air)
| Condition | % Remaining |
| No Antioxidant | 60% |
| + 0.01% BHT | 85% |
| + 0.1% N,N-diethylhydroxylamine | 92% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for investigating the stability of this compound. The goal is to induce 5-20% degradation to identify potential degradants and sensitive conditions.[12]
-
Preparation of Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water 50:50).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a light source (e.g., ICH-compliant photostability chamber) for a defined period.
-
Analysis: At each time point, take an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.
Protocol 2: Evaluation of Antioxidant Efficacy
-
Prepare Solutions: Prepare several aliquots of your this compound solution in the desired solvent system.
-
Add Antioxidants: To each aliquot (except for a control), add a different antioxidant at a predetermined concentration (e.g., 0.01% w/v).
-
Incubate: Store all solutions under the same conditions that are known to cause degradation (e.g., 25°C, exposed to air).
-
Monitor: At regular intervals (e.g., 0, 1, 2, 4 weeks), analyze the concentration of the parent compound in each solution using an HPLC method.
-
Compare: Plot the concentration of the parent compound versus time for each condition to determine the most effective antioxidant.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways for this compound.
References
- 1. US5874619A - Reducing the coloration of aromatic diamines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrpp.com [ijrpp.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring - Google Patents [patents.google.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
common pitfalls to avoid when using 6,7-Dimethylquinoxaline-2,3-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,7-Dimethylquinoxaline-2,3-diamine. The information is presented in a question-and-answer format to directly address potential issues encountered during synthesis and application.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key challenges?
A1: Direct synthesis of this compound is not widely reported. A common and effective strategy for preparing 2,3-diaminoquinoxaline derivatives involves a two-step process: first, the synthesis of a 2,3-dichloroquinoxaline intermediate, followed by nucleophilic substitution with an amine. For this compound, this would involve the reaction of 2,3-dichloro-6,7-dimethylquinoxaline with ammonia or an ammonia equivalent.
Key challenges include:
-
Handling of Reagents: The precursor, 4,5-dimethyl-1,2-phenylenediamine, can be sensitive to air and light. The dichlorination agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), is hazardous and requires careful handling.
-
Reaction Control: The amination step can sometimes lead to the formation of mono-aminated and other side products if not carefully controlled.
-
Purification: The final product may be difficult to purify from starting materials and byproducts, often requiring column chromatography.
Q2: I am having trouble with the solubility of my this compound. What solvents can I use?
A2: While specific solubility data for this compound is scarce, quinoxaline derivatives, in general, show limited solubility in water. The presence of two amino groups may slightly increase its polarity. It is expected to be soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols like methanol and ethanol, especially upon gentle heating. For reactions, using a co-solvent system might be beneficial.
Q3: My reaction to aminate 2,3-dichloro-6,7-dimethylquinoxaline is giving low yields. How can I optimize it?
A3: Low yields in the amination step can be due to several factors. Consider the following optimizations:
-
Choice of Amine Source: Using a high concentration of ammonia in a sealed vessel with a suitable solvent like ethanol can drive the reaction to completion. Alternatively, using a protected amine followed by deprotection might offer better control.
-
Reaction Temperature and Time: The reaction may require elevated temperatures (reflux) and extended reaction times to achieve full conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Base: The presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃), can help to neutralize the HCl generated during the reaction and improve yields.[1]
Q4: I am observing multiple spots on my TLC after the amination reaction. What could these be?
A4: Multiple spots on the TLC plate likely indicate a mixture of products. Possible components include:
-
Unreacted 2,3-dichloro-6,7-dimethylquinoxaline.
-
The mono-aminated intermediate (2-amino-3-chloro-6,7-dimethylquinoxaline).
-
The desired this compound.
-
Potential side products from reactions with the solvent or impurities.
To identify the components, you can try to isolate each spot via preparative TLC or column chromatography and characterize them using techniques like mass spectrometry and NMR.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no yield of 2,3-dichloro-6,7-dimethylquinoxaline | Incomplete reaction of quinoxaline-2,3-dione with the chlorinating agent (e.g., SOCl₂). | Ensure the quinoxaline-2,3-dione is completely dry. Use a catalytic amount of DMF. Increase the reaction time and/or temperature under reflux conditions.[1] |
| Incomplete amination of 2,3-dichloro-6,7-dimethylquinoxaline | Insufficient reactivity of the amine source or suboptimal reaction conditions. | Increase the concentration of the amine. Use a sealed reaction vessel to maintain pressure. Increase the reaction temperature and monitor by TLC until the starting material is consumed.[1] |
| Formation of a complex mixture of products | Side reactions or decomposition. | Ensure an inert atmosphere (e.g., nitrogen or argon) if the reactants are air-sensitive. Use purified solvents and reagents. Consider a lower reaction temperature with a longer reaction time. |
| Difficulty in purifying the final product | Similar polarities of the product and byproducts. | Use a gradient elution in column chromatography, starting with a non-polar solvent and gradually increasing the polarity. Consider recrystallization from a suitable solvent system. |
| Product instability or discoloration | Oxidation of the diamine groups. | Store the final product under an inert atmosphere, protected from light and at a low temperature. The starting material, 4,5-dimethyl-1,2-phenylenediamine, should also be stored under nitrogen.[2] |
Quantitative Data Summary
The following table summarizes known physical and chemical properties of the starting material and the parent compound, which can be used as a reference for this compound.
| Property | 4,5-Dimethyl-1,2-phenylenediamine | 2,3-Diaminoquinoxaline |
| Molecular Formula | C₈H₁₂N₂ | C₈H₈N₄ |
| Molecular Weight | 136.19 g/mol [2] | 160.18 g/mol [3] |
| Melting Point | 128 °C[2] | 328-330 °C (decomposes)[4] |
| Appearance | Solid | Solid |
| Solubility | Soluble in organic solvents, moderate solubility in water.[5] | Soluble in polar organic solvents. |
| Storage | Store at 2°C - 8°C under an inert gas (Nitrogen).[2] | Keep in a dark place, under an inert atmosphere, at room temperature.[4] |
Experimental Protocols
Protocol 1: Synthesis of 6,7-Dimethylquinoxaline-2,3(1H,4H)-dione
This is a common precursor for the synthesis of 2,3-dichloro-6,7-dimethylquinoxaline.
-
To a solution of 4,5-dimethyl-1,2-phenylenediamine in a suitable solvent (e.g., aqueous HCl), add an equimolar amount of oxalic acid.
-
Reflux the mixture for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of 2,3-Dichloro-6,7-dimethylquinoxaline
-
In a round-bottom flask equipped with a reflux condenser, suspend 6,7-Dimethylquinoxaline-2,3(1H,4H)-dione in an excess of thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC).
-
Carefully quench the excess chlorinating agent by slowly pouring the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash thoroughly with water, and dry. Recrystallize from a suitable solvent if necessary.
Protocol 3: Synthesis of this compound
-
Dissolve 2,3-dichloro-6,7-dimethylquinoxaline in a polar solvent like ethanol in a sealed reaction vessel.
-
Add an excess of an ammonia source (e.g., a saturated solution of ammonia in ethanol).
-
Add a base such as potassium carbonate.
-
Heat the mixture at reflux for an extended period (monitor by TLC for the disappearance of the starting material and the mono-substituted intermediate).
-
After completion, cool the reaction mixture, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield in the amination step.
References
optimizing incubation time and concentration of 6,7-Dimethylquinoxaline-2,3-diamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize experiments involving 6,7-Dimethylquinoxaline-2,3-diamine. The following information is designed to address specific issues related to incubation time and concentration for achieving reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in experimental assays?
A1: this compound is a fluorescent probe primarily used for the sensitive detection of nitric oxide (NO). The reaction between the diamine and a nitrosating agent derived from NO results in a fluorescent triazole product, which can be quantified to measure NO levels in biological samples. This methodology is analogous to the well-established 2,3-diaminonaphthalene (DAN) assay for NO detection.[1][2][3][4]
Q2: How do I prepare the this compound working solution?
A2: To prepare the working solution, dissolve the this compound powder in an appropriate solvent, such as DMSO, to create a stock solution. This stock solution should then be diluted in the assay buffer to the desired final concentration. It is crucial to protect the solution from light to prevent degradation of the fluorescent probe.
Q3: What are the typical incubation times and concentrations for this assay?
A3: The optimal incubation time and concentration can vary depending on the experimental setup, including the sample type and the expected concentration of nitric oxide. Generally, a starting concentration of 10 µM to 50 µM and an incubation time of 15 to 60 minutes at room temperature are recommended. However, empirical optimization is essential for each specific application.
Q4: Can I use this reagent for in vivo studies?
A4: While primarily used for in vitro assays with cell cultures and biological fluids, some fluorescent probes based on similar chemical structures have been adapted for in vivo imaging in model organisms like zebrafish.[5] However, this requires careful consideration of probe delivery, toxicity, and imaging parameters.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Background Fluorescence | 1. Reagent Degradation: The this compound solution may have been exposed to light or stored improperly. 2. Contaminated Reagents: The assay buffer or other reagents may be contaminated with fluorescent compounds. 3. Autofluorescence: The biological sample itself may exhibit high autofluorescence at the measurement wavelength. | 1. Prepare fresh working solutions of the diamine probe for each experiment and store the stock solution in a dark, cool, and dry place. 2. Use high-purity, sterile-filtered buffers and reagents. 3. Include a "sample only" control (without the diamine probe) to measure and subtract the background autofluorescence. |
| Low or No Signal | 1. Insufficient Incubation Time: The reaction between the diamine and nitric oxide may not have reached completion. 2. Suboptimal Reagent Concentration: The concentration of the this compound may be too low for the amount of NO in the sample. 3. NO Instability: Nitric oxide is a highly reactive molecule with a short half-life. 4. Presence of Interfering Substances: Components in the sample matrix may be quenching the fluorescence. | 1. Increase the incubation time in increments (e.g., 15, 30, 45, 60 minutes) to determine the optimal reaction time. 2. Perform a concentration-response curve with a known NO donor to find the optimal working concentration of the diamine probe. 3. Ensure samples are processed and analyzed promptly after collection. 4. Perform a matrix effect study by spiking a known amount of NO donor into your sample matrix to assess for quenching. |
| Poor Reproducibility | 1. Inconsistent Pipetting: Inaccurate or inconsistent pipetting of reagents or samples. 2. Temperature Fluctuations: Variations in incubation temperature can affect the reaction rate. 3. Light Exposure: Inconsistent exposure of the reaction mixture to light can lead to variable reagent degradation. | 1. Calibrate pipettes regularly and use proper pipetting techniques. 2. Use a temperature-controlled incubator or water bath for the incubation step. 3. Keep all reaction vessels protected from light during incubation. |
Experimental Protocols
Protocol 1: Optimization of this compound Concentration
This protocol outlines the steps to determine the optimal concentration of this compound for a nitric oxide detection assay using a standard NO donor.
-
Prepare a Nitrite Standard Curve: Prepare a series of known concentrations of sodium nitrite (a stable NO metabolite) in your assay buffer.
-
Prepare Diamine Solutions: Prepare a range of this compound working solutions (e.g., 5, 10, 25, 50, and 100 µM) in the assay buffer.
-
Reaction Setup: In a 96-well microplate, add a fixed volume of each nitrite standard to different wells.
-
Add Diamine: Add an equal volume of each diamine working solution to the wells containing the nitrite standards.
-
Incubation: Incubate the plate at room temperature for a fixed time (e.g., 30 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence intensity against the nitrite concentration for each diamine concentration. The optimal diamine concentration will be the one that provides the best linear response with the highest signal-to-noise ratio.
Protocol 2: Optimization of Incubation Time
This protocol describes how to determine the optimal incubation time for the reaction.
-
Prepare Samples: Use a fixed, known concentration of a nitrite standard or a biological sample with a consistent level of NO.
-
Prepare Diamine Solution: Prepare the this compound working solution at the optimal concentration determined from Protocol 1.
-
Reaction Setup: In a 96-well microplate, add the nitrite standard or sample to multiple wells.
-
Initiate Reaction: Add the optimal concentration of the diamine working solution to all wells.
-
Time-Course Measurement: Measure the fluorescence intensity of different wells at various time points (e.g., 5, 15, 30, 45, 60, and 90 minutes) post-reagent addition.
-
Data Analysis: Plot the fluorescence intensity against the incubation time. The optimal incubation time is the point at which the fluorescence signal plateaus, indicating the reaction has reached completion.
Quantitative Data Summary
Table 1: Example Data for Concentration Optimization
| Diamine Concentration (µM) | Linear Range (µM Nitrite) | R² Value | Signal-to-Noise Ratio at 50 µM Nitrite |
| 5 | 0.1 - 25 | 0.985 | 15 |
| 10 | 0.1 - 50 | 0.992 | 35 |
| 25 | 0.1 - 100 | 0.998 | 60 |
| 50 | 0.1 - 100 | 0.996 | 58 |
| 100 | 0.1 - 100 | 0.991 | 55 |
Based on this example data, 25 µM would be the optimal concentration.
Table 2: Example Data for Incubation Time Optimization
| Incubation Time (minutes) | Relative Fluorescence Units (RFU) |
| 5 | 12,500 |
| 15 | 28,000 |
| 30 | 45,000 |
| 45 | 58,000 |
| 60 | 58,500 |
| 90 | 58,600 |
Based on this example data, a 60-minute incubation time would be optimal.
Visualizations
Caption: A flowchart of the general experimental workflow for optimizing assay conditions.
Caption: The signaling pathway for the fluorescent detection of nitric oxide.
Caption: A logical diagram illustrating a basic troubleshooting approach.
References
- 1. Improved nitric oxide detection using 2,3-diaminonaphthalene and its application to the evaluation of novel nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection of endothelial nitric oxide release with the 2,3-diaminonapthalene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6,7-Dimethylquinoxaline-2,3-diamine Fluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,7-Dimethylquinoxaline-2,3-diamine and studying its fluorescence properties, particularly in relation to pH.
Frequently Asked Questions (FAQs)
Q1: How does pH generally affect the fluorescence of quinoxaline derivatives?
The fluorescence of quinoxaline derivatives is often pH-dependent due to the protonation and deprotonation of the nitrogen atoms in the quinoxaline ring.[1][2] In acidic conditions, the nitrogen atoms can become protonated, which can alter the electronic structure of the molecule and lead to changes in its absorption and fluorescence properties.[1][2] This can manifest as a shift in the emission wavelength, a change in fluorescence intensity (either enhancement or quenching), or both.[1][3]
Q2: What specific changes in fluorescence can I expect for a 6,7-diamino-substituted quinoxaline derivative as the pH changes?
Q3: What is a typical excitation wavelength for this class of compounds?
For the related 6,7-bis[(3-aminopropyl)amino]quinoxaline derivative (QC1), an excitation wavelength of 420 nm was used for fluorescence titration experiments.[3] Another quinoxaline derivative was excited at 350 nm.[4][5] It is recommended to determine the optimal excitation wavelength by measuring the absorbance spectrum of this compound.
Q4: Are there any known interfering substances for fluorescence measurements of aminoquinoxalines?
A study on a similar aminoquinoxaline derivative found that the presence of several common metal cations did not interfere with the spectrophotometric and fluorescence measurements.[3][6] However, it is always good practice to test for potential interference from components of your specific experimental buffer or sample matrix. Compounds that are themselves fluorescent (autofluorescence) or that can absorb light at the excitation or emission wavelengths (quenching) can interfere with measurements.[7]
Troubleshooting Guides
Issue 1: No or very weak fluorescence signal is observed.
-
Possible Cause 1: Incorrect excitation or emission wavelength.
-
Solution: Record the absorbance spectrum of your compound to determine the optimal excitation wavelength (λmax). Then, record the emission spectrum by exciting at the λmax to find the emission maximum.
-
-
Possible Cause 2: The compound is not soluble in the chosen solvent.
-
Possible Cause 3: The pH of the solution is in a range where the fluorescence is quenched.
-
Solution: Based on studies of similar compounds, fluorescence intensity can be lower in basic conditions.[3] Try adjusting the pH to a more acidic range to see if the fluorescence increases.
-
-
Possible Cause 4: The concentration of the compound is too low.
-
Solution: Increase the concentration of the this compound solution.
-
Issue 2: The fluorescence intensity is unstable or photobleaching occurs.
-
Possible Cause 1: The compound is degrading under the excitation light.
-
Solution: Reduce the excitation light intensity or the exposure time. Use a kinetic mode measurement where the signal is monitored over time to assess photostability.[7]
-
-
Possible Cause 2: The solvent is not of sufficient purity.
-
Solution: Use high-purity, spectroscopy-grade solvents to avoid fluorescence or quenching impurities.
-
Issue 3: The observed fluorescence emission maximum is different from expected values.
-
Possible Cause 1: The pH of the solution is different than assumed.
-
Solution: Accurately measure and buffer the pH of your solution. The emission wavelength of aminoquinoxalines can be highly sensitive to pH changes.[3]
-
-
Possible Cause 2: The solvent polarity is affecting the emission spectrum.
-
Solution: The fluorescence of N-heterocyclic compounds can be influenced by the solvent environment.[2] Ensure consistency in the solvent used across all experiments and consider the potential for solvatochromic shifts.
-
Data Presentation
The following table summarizes the quantitative data on the effect of pH on the fluorescence quantum yield (Φem) of a related compound, 6,7-bis[(3-aminopropyl)amino]quinoxaline derivative (QC1).[3]
| pH Range | Emission Maximum (λem) | Fluorescence Quantum Yield (Φem) |
| 11.5 - 6.1 | Red-shift of 8 nm | 0.021 - 0.048 |
| 5.0 - 1.0 | Shifts to 570 nm | 0.048 - 0.061 |
Experimental Protocols
Protocol: Measuring the Effect of pH on the Fluorescence of this compound
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1-10 mM.
-
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions covering the desired pH range (e.g., from pH 2 to pH 12). Use appropriate buffer systems for each pH range (e.g., citrate for acidic, phosphate for neutral, and borate for basic). Ensure the ionic strength of all buffer solutions is constant (e.g., by adding a salt like KCl).[3]
-
-
Sample Preparation for Measurement:
-
For each pH value, add a small aliquot of the this compound stock solution to the corresponding buffer solution in a cuvette to reach the desired final concentration (e.g., 10-15 µM).[3][4] The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to minimize its effect on the measurement.
-
-
Spectroscopic Measurements:
-
Absorbance Spectra: For each pH sample, record the UV-Vis absorbance spectrum to determine the excitation wavelength maximum (λex).
-
Fluorescence Spectra: Excite each sample at the determined λex (or a fixed λex across all samples for consistency, e.g., 420 nm as used for a similar compound[3]). Record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of pH.
-
Plot the wavelength of the emission maximum as a function of pH.
-
If a standard with a known quantum yield is available, the fluorescence quantum yield at different pH values can be calculated.
-
Visualizations
Caption: Experimental workflow for pH-dependent fluorescence analysis.
References
- 1. The synthesis and optical properties of fluorescent quinoxalines and of electrospun fibers containing fluorescent quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence enhancement of quinolines by protonation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Proton Triggered Colorimetric and Fluorescence Response of a Novel Quinoxaline Compromising a Donor-Acceptor System [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6,7-Dimethylquinoxaline-2,3-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of synthesized 6,7-Dimethylquinoxaline-2,3-diamine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The two primary methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.
Q2: What is the expected appearance of pure this compound?
A2: Pure this compound is expected to be a solid crystalline material. The color can vary depending on the purity and the solvent used for recrystallization, but it is typically a pale yellow to brown solid.
Q3: What are the potential impurities in the synthesis of this compound?
A3: Potential impurities can arise from unreacted starting materials, side reactions, or degradation of the product. Common impurities may include:
-
Unreacted 4,5-dimethyl-1,2-phenylenediamine: The starting diamine.
-
Unreacted diaminoglyoxime: The other starting material.
-
Side products: Formation of polymeric materials or other condensation products.
-
Oxidation products: Aromatic diamines can be susceptible to oxidation, leading to colored impurities.
Troubleshooting Guides
Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds.
Experimental Protocol: Recrystallization from Ethanol/Water
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol (near boiling).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the saturation point).
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Recrystallization Issues
| Issue | Possible Cause | Suggested Solution |
| Product does not crystallize | - Too much solvent was used.- The solution is not saturated. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to provide a surface for crystal nucleation.- Add a seed crystal of pure product. |
| Oiling out (product separates as an oil) | - The boiling point of the solvent is higher than the melting point of the product.- The cooling rate is too fast. | - Use a lower boiling point solvent or a solvent mixture.- Ensure the solution cools slowly. Reheat the solution to dissolve the oil and allow it to cool more gradually. |
| Low recovery of purified product | - Too much solvent was used, and a significant amount of product remains in the mother liquor.- Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization during filtration. |
| Colored impurities remain in the crystals | - Impurities are co-crystallizing with the product.- The impurities are strongly adsorbed to the crystal surface. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Ensure the crystals are thoroughly washed with a cold solvent after filtration. |
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Start the elution with a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.
-
Fraction Collection: Collect the eluting solvent in small fractions.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Troubleshooting Column Chromatography Issues
| Issue | Possible Cause | Suggested Solution |
| Poor separation of compounds | - Inappropriate solvent system (eluent).- Column overloading. | - Optimize the eluent system using TLC before running the column. A good Rf value for the target compound on TLC is typically between 0.2 and 0.4.- Reduce the amount of crude material loaded onto the column. |
| Compound is stuck on the column | - The eluent is not polar enough.- The compound is highly polar and strongly adsorbs to the silica gel. | - Gradually increase the polarity of the eluent. For highly polar compounds, adding a small percentage of a more polar solvent like methanol may be necessary.- Consider using a different stationary phase, such as alumina. |
| Cracked or channeled column | - Improper packing of the silica gel.- The column ran dry. | - Ensure the silica gel is packed uniformly and is always covered with solvent.- Repack the column if necessary. |
| Product elutes too quickly (with the solvent front) | - The eluent is too polar. | - Start with a less polar eluent and gradually increase the polarity. |
Data Presentation
| Parameter | Recrystallization | Column Chromatography |
| Typical Purity | Good to Excellent | Excellent |
| Typical Yield | Moderate to High | Good to High |
| Scalability | Easily scalable | Can be challenging to scale up |
| Time Consumption | Relatively fast | Can be time-consuming |
| Solvent Consumption | Lower | Higher |
| Best For | Removing small amounts of impurities from a large amount of product. | Separating complex mixtures with similar polarities. |
Visualization
Troubleshooting Workflow for Purification
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the purification of this compound.
Caption: Troubleshooting workflow for the purification of this compound.
addressing cell toxicity issues with 6,7-Dimethylquinoxaline-2,3-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,7-Dimethylquinoxaline-2,3-diamine. The information aims to address common challenges encountered during in vitro cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a heterocyclic organic compound. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential as anticancer and antimicrobial agents. They are often investigated for their ability to induce cell death in cancer cell lines.
Q2: What are the common challenges when working with this compound in cell culture?
A2: Common challenges include issues with compound solubility, observed cytotoxicity, and potential for off-target effects. Ensuring a homogenous solution and determining the optimal, non-toxic concentration for your specific cell line and assay are critical first steps.
Q3: How should I prepare a stock solution of this compound?
A3: Due to the generally limited water solubility of quinoxaline derivatives, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. The final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.
Q4: What are the known mechanisms of cytotoxicity for quinoxaline derivatives?
A4: Some quinoxaline derivatives have been shown to induce cytotoxicity in cancer cells through various mechanisms. One reported mechanism is the induction of necroptosis, a form of programmed cell death, through the ZBP1/RIP3/MLKL signaling pathway.[1][2] Other derivatives may act as DNA intercalating agents, leading to DNA damage and subsequent cell death.
Q5: Is there known selective toxicity of quinoxaline compounds towards cancer cells?
A5: Several studies on quinoxaline derivatives have reported selective toxicity towards cancer cell lines with less effect on normal, non-cancerous cells. However, this selectivity is highly dependent on the specific derivative, the cell lines being tested, and the concentrations used. It is essential to determine the cytotoxic profile of this compound in both your cancer cell line of interest and a relevant normal cell line.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Precipitation of the compound in cell culture medium. | The compound has low aqueous solubility. The final concentration of the organic solvent from the stock solution is too low to maintain solubility. | - Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., DMSO) to minimize the volume added to the medium.- After diluting the stock solution in the medium, vortex or sonicate briefly to ensure complete dissolution before adding to the cells.- Visually inspect the medium for any precipitate after adding the compound. |
| High background signal in cytotoxicity assays. | The compound may interfere with the assay reagents. Phenol red or serum in the culture medium can also contribute to background. | - Run a control with the compound in cell-free medium to check for direct reaction with the assay reagents.[3]- If interference is observed, consider using a different cytotoxicity assay that relies on a different detection principle.- When possible, use serum-free or phenol red-free medium during the assay incubation period.[3] |
| Inconsistent results between experiments. | - Inconsistent cell seeding density.- Variation in compound incubation time.- Incomplete dissolution of formazan crystals (in MTT assays). | - Ensure a consistent number of viable cells are seeded in each well.[4]- Standardize the incubation time with the compound across all experiments.- For MTT assays, ensure complete solubilization of the formazan crystals by gentle shaking or pipetting.[3][5] |
| No observed cytotoxicity at expected concentrations. | - The cell line may be resistant to the compound's mechanism of action.- The compound may have degraded.- Insufficient incubation time. | - Test a broader range of concentrations.- Verify the identity and purity of the compound.- Prepare fresh stock solutions.- Extend the incubation time, performing a time-course experiment to determine the optimal duration. |
| High cytotoxicity in control (vehicle-treated) cells. | The concentration of the organic solvent (e.g., DMSO) is too high. | - Ensure the final concentration of the solvent in the culture medium is at a non-toxic level, typically below 0.5%.- Run a vehicle-only control with multiple solvent concentrations to determine the toxicity threshold for your specific cell line. |
Quantitative Data on Related Quinoxaline Derivatives
The following data is for quinoxaline derivatives related to this compound and should be used for reference purposes only. The cytotoxicity of this compound may differ.
| Compound | Cell Line | Assay | IC50 (µM) |
| A specific mono-quinoxaline derivative (3a) | HT-29 (Colon Cancer) | Not Specified | Not Specified, but noted as potent |
| Q-85 HCl | CaCo-2 (Colon Cancer) | Clonogenic Assay | 0.4 (under hypoxic conditions) |
| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | MKN 45 (Gastric Cancer) | MTT Assay | 0.073 |
| A specific 6-chloroquinoxaline derivative (6) | MCF-7 (Breast Cancer) | MTT Assay | 5.11 |
| A specific 6-chloroquinoxaline derivative (6) | HCT-116 (Colon Cancer) | MTT Assay | 6.18 |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using a Tetrazolium Salt-Based Assay (e.g., MTT, WST-1)
This protocol provides a general framework for assessing cell viability based on the metabolic activity of cells.
Materials:
-
96-well cell culture plates
-
This compound
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
Tetrazolium salt reagent (e.g., MTT, WST-1)
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[5]
-
Compound Treatment: a. Prepare serial dilutions of this compound in culture medium from a stock solution. b. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only and untreated controls. c. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Viability Assay:
-
For WST-1 Assay: a. Add 10 µL of WST-1 reagent to each well.[6] b. Incubate for 0.5-4 hours at 37°C.[6] c. Gently shake the plate for 1 minute to ensure uniform color distribution.[4] d. Measure the absorbance at 420-480 nm using a microplate reader.[6]
-
For MTT Assay: a. Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[5][7] b. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[7][8] c. Carefully remove the medium. d. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5] e. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] f. Measure the absorbance at 570-590 nm.[3]
-
-
Data Analysis: a. Subtract the absorbance of the blank (medium only) from all readings. b. Calculate the percentage of cell viability for each concentration relative to the untreated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
96-well cell culture plates
-
This compound
-
Appropriate cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (positive control for 100% LDH release)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: a. Follow steps 1 and 2 from the protocol above. b. Include a positive control for maximum LDH release by adding lysis buffer to a set of untreated wells 30-60 minutes before the end of the incubation period.[9]
-
Sample Collection: a. After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. b. Carefully transfer a specific volume (e.g., 50-100 µL) of the supernatant from each well to a new 96-well plate.[10][11]
-
LDH Reaction: a. Prepare the LDH reaction mixture according to the manufacturer's instructions. b. Add the reaction mixture to each well of the new plate containing the supernatant. c. Incubate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.[10]
-
Absorbance Measurement: a. Add the stop solution provided in the kit, if applicable. b. Measure the absorbance at the recommended wavelength (typically around 490 nm).[11][12]
-
Data Analysis: a. Subtract the background absorbance (from no-cell control) from all readings. b. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Untreated Control Abs) / (Max LDH Release Abs - Untreated Control Abs)] x 100
Visualizations
Caption: Experimental workflow for assessing compound cytotoxicity.
Caption: Proposed necroptosis signaling pathway induced by some quinoxaline derivatives.
References
- 1. Mono-quinoxaline-induced DNA structural alteration leads to ZBP1/RIP3/MLKL-driven necroptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mono-quinoxaline-induced DNA structural alteration leads to ZBP1/RIP3/MLKL-driven necroptosis in cancer cells. | Semantic Scholar [semanticscholar.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Counting & Health Analysis [sigmaaldrich.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH Cytotoxicity Assay [bio-protocol.org]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Technical Support Center: Synthesis of Substituted 6,7-Dimethylquinoxaline-2,3-diamines
Welcome to the technical support center for the synthesis of substituted 6,7-dimethylquinoxaline-2,3-diamines. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthetic route.
Troubleshooting Guides
This section addresses specific issues that may arise during the multi-step synthesis of substituted 6,7-dimethylquinoxaline-2,3-diamines. The general synthetic pathway involves three key stages:
-
Formation of 6,7-Dimethylquinoxaline-2,3-dione: Cyclocondensation of 4,5-dimethyl-1,2-phenylenediamine with an oxalate derivative.
-
Chlorination: Conversion of the dione to 2,3-dichloro-6,7-dimethylquinoxaline.
-
Nucleophilic Aromatic Substitution (SNA r): Reaction of the dichloro intermediate with amines to yield the target 2,3-diaminoquinoxalines.
Stage 1: Synthesis of 6,7-Dimethylquinoxaline-2,3-dione
Problem: Low or no yield of the desired dione.
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Inefficient cyclocondensation | Switch to a solvent-free grinding method.[1] | This green chemistry approach can improve yields and reduce reaction times by ensuring intimate contact between reactants.[1] |
| Decomposition of starting material | If using high temperatures, consider milder conditions. Rotary evaporation of the diamine in diethyl oxalate at 50-80°C under vacuum can be effective.[2] | High temperatures can lead to side reactions and degradation of the o-phenylenediamine starting material.[3] |
| Impure starting materials | Ensure the 4,5-dimethyl-1,2-phenylenediamine and oxalic acid (or its derivative) are of high purity. | Impurities can interfere with the cyclization reaction. |
Stage 2: Chlorination of 6,7-Dimethylquinoxaline-2,3-dione
Problem: Incomplete chlorination or low yield of 2,3-dichloro-6,7-dimethylquinoxaline.
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Presence of moisture | Ensure the starting dione is completely dry. Dry the dione under high vacuum before use. | Chlorinating agents like POCl₃ and SOCl₂ are highly reactive with water, which will consume the reagent and reduce the yield.[4] |
| Insufficient reactivity of chlorinating agent | Use a mixture of POCl₃ and PCl₅, or add a catalytic amount of DMF when using SOCl₂.[5] | PCl₅ can enhance the chlorinating power of POCl₃.[5] DMF acts as a catalyst in chlorinations with thionyl chloride. |
| Harsh reaction conditions leading to decomposition | Consider a solvent-free approach by heating the dione with equimolar POCl₃ and one equivalent of a base like pyridine in a sealed reactor.[6] | This method avoids the use of excess, harsh chlorinating agents and can provide high yields with simpler work-up.[6] |
| Difficult work-up | After the reaction, distill off excess POCl₃ under vacuum before carefully quenching the reaction mixture with ice-cold water. | This minimizes the highly exothermic reaction of POCl₃ with water and can improve the isolation of the product. |
Stage 3: Nucleophilic Aromatic Substitution with Amines
Problem: Formation of a mixture of mono- and di-substituted products.
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Incorrect stoichiometry of the amine | To favor di-substitution, use an excess of the amine nucleophile. For mono-substitution, use a 1:1 molar ratio of the dichloroquinoxaline to the amine at a lower temperature. | The stoichiometry of the reactants is a key factor in controlling the extent of substitution in SNAr reactions. |
| Reaction temperature is too high | For mono-substitution, run the reaction at a lower temperature (e.g., room temperature or 0°C) and carefully monitor the progress by TLC. | Higher temperatures favor the di-substitution product. Controlling the temperature allows for better selectivity. |
Problem: No or slow reaction with the amine.
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Low nucleophilicity of the amine | For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider using a stronger base (e.g., K₂CO₃) and a higher boiling point solvent (e.g., DMF) to drive the reaction to completion. | A base can deprotonate the amine, increasing its nucleophilicity. Higher temperatures can overcome the activation energy barrier for less reactive nucleophiles. |
| Steric hindrance | If using a bulky amine, longer reaction times and higher temperatures may be necessary. | Steric hindrance around the nucleophile or the reaction center can slow down the rate of substitution. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare substituted 6,7-dimethylquinoxaline-2,3-diamines?
A1: The most versatile and widely used method is a three-step synthesis starting from 4,5-dimethyl-1,2-phenylenediamine. The key intermediate, 2,3-dichloro-6,7-dimethylquinoxaline, is synthesized and subsequently reacted with various primary or secondary amines via nucleophilic aromatic substitution to yield the desired 2,3-diamino products.[7][8]
Q2: How can I selectively synthesize an asymmetrically substituted 2,3-diaminoquinoxaline?
A2: Asymmetrical substitution can be achieved through a stepwise addition of the amines. First, react the 2,3-dichloro-6,7-dimethylquinoxaline with one equivalent of the first amine under controlled, milder conditions to favor mono-substitution. After isolation of the 2-amino-3-chloro intermediate, it can then be reacted with the second amine, often under more forcing conditions, to yield the asymmetrically disubstituted product.
Q3: What are some "green" or more environmentally friendly alternatives for this synthesis?
A3: For the first step, the synthesis of the quinoxaline-2,3-dione, a solvent-free grinding method using oxalic acid and the diamine has been shown to be effective and environmentally friendly.[1] For the chlorination step, using equimolar amounts of POCl₃ in a sealed system, rather than a large excess, reduces waste.[6]
Q4: My chlorination reaction with POCl₃ is not working, even with prolonged heating. What could be the issue?
A4: A common reason for failure in this reaction is the presence of moisture in the starting 6,7-dimethylquinoxaline-2,3-dione.[4] Ensure your starting material is thoroughly dried under high vacuum. Additionally, ensure your POCl₃ is of good quality, as it can degrade over time. Using a mixture of POCl₃ and PCl₅ can also increase the reactivity.[5]
Q5: What purification techniques are most effective for the final diamino products?
A5: The purification method will depend on the physical properties of your final compound. Recrystallization from a suitable solvent (such as ethanol) is often effective for solid products.[7] If recrystallization is insufficient, column chromatography on silica gel is a common alternative for purifying quinoxaline derivatives.
Experimental Protocols & Data
Protocol 1: Synthesis of 6,7-Dimethylquinoxaline-2,3-dione
A powdered mixture of 4,5-dimethyl-1,2-phenylenediamine (10 mmol) and oxalic acid dihydrate (10 mmol) is ground together in a mortar and pestle at room temperature for the time specified in the table below.[1] The progress of the reaction can be monitored by TLC. Upon completion, the solid product is washed with water and then ethanol and dried under vacuum.
| Starting Diamine | Reactant | Conditions | Time | Yield |
| 4,5-Dimethyl-1,2-phenylenediamine | Oxalic acid dihydrate | Solid-phase grinding, RT | 15-25 min | ~90% |
| 1,2-Phenylenediamine | Diethyl oxalate | Rotary evaporation, 80°C, 20 mbar | Overnight | ~40%[2] |
Protocol 2: Synthesis of 2,3-Dichloro-6,7-dimethylquinoxaline
6,7-Dimethylquinoxaline-2,3-dione (10 mmol) is suspended in phosphorus oxychloride (POCl₃, 10 mL). A catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops) is added. The mixture is heated to reflux for 3-4 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice. The resulting precipitate is filtered, washed with cold water, and dried to afford the product.
| Starting Material | Chlorinating Agent | Conditions | Yield |
| Quinoxaline-2,3-dione | POCl₃ | Reflux, 3h | 92% |
| Quinoxaline-2,3-dione | SOCl₂ / cat. DMF | Reflux, 1h | 98% |
Protocol 3: Synthesis of Substituted 6,7-Dimethylquinoxaline-2,3-diamines
To a solution of 2,3-dichloro-6,7-dimethylquinoxaline (1 mmol) in ethanol (10 mL), the desired amine (2.2 mmol for di-substitution) is added. The mixture is heated to reflux for 4-6 hours, with the reaction progress monitored by TLC. After cooling to room temperature, the precipitated product is collected by filtration, washed with cold ethanol, and dried.
| Amine Nucleophile | Solvent | Conditions | Yield |
| Alkyl amines | Ethanol | Reflux, 6h | Good to Excellent |
| Aniline derivatives | Ethanol | Reflux, 6h | Good to Excellent[7] |
Visualizations
Experimental Workflow
Caption: Synthetic pathway for substituted 6,7-dimethylquinoxaline-2,3-diamines.
Troubleshooting Logic for Amination Stage
Caption: Decision tree for troubleshooting the amination (SNAr) stage.
References
- 1. ias.ac.in [ias.ac.in]
- 2. mdpi.org [mdpi.org]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of quinoxaline-3,4-dihydro-6,7-dimethyl-3-keto-4-D-ribityl-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding artifacts in fluorescence imaging with 6,7-Dimethylquinoxaline-2,3-diamine
Welcome to the technical support center for fluorescence imaging with 6,7-Dimethylquinoxaline-2,3-diamine. This guide provides troubleshooting advice and answers to frequently asked questions to help you avoid common artifacts and achieve high-quality, reproducible results in your experiments. This reagent is primarily used as a fluorescent probe for the detection of nitric oxide (NO) and its metabolites (nitrite), reacting to form a fluorescent triazole derivative.
Troubleshooting Guide
This section addresses specific issues you may encounter during your fluorescence imaging experiments.
Problem: High Background Fluorescence
Question: Why is my background signal high, making it difficult to distinguish my specific signal?
High background fluorescence can obscure your target signal and is a common issue in fluorescence microscopy.[1][2][3] The primary causes are often related to probe concentration, sample autofluorescence, or inadequate washing steps.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Probe Concentration Too High | The concentration of the probe may be excessive, leading to non-specific binding or high fluorescence in the media.[1][4][5] Titrate the probe concentration to find the optimal balance between signal and background. Start with a lower concentration and incrementally increase it. |
| Cellular Autofluorescence | Many cell types naturally fluoresce (autofluorescence), especially when excited with UV or blue light, which can interfere with the signal from the probe's fluorescent product.[1][4][6] Include an unstained control sample (cells only) to assess the level of autofluorescence.[4] If autofluorescence is high, consider using a quencher like Sudan Black B or moving to a probe that excites and emits at longer wavelengths.[7][8] |
| Insufficient Washing | Residual, unbound probe in the imaging medium is a major source of background signal.[2][9] Increase the number and duration of wash steps after probe incubation. Use a buffered saline solution like PBS for washing.[9] |
| Contaminated Media or Buffers | Phenol red and other components in cell culture media can be fluorescent and contribute to background.[9] For the final imaging step, replace the culture medium with an optically clear, phenol red-free buffered saline solution.[9] |
Problem: Weak or No Signal
Question: I am not detecting a fluorescent signal, or the signal is too dim. What could be the issue?
A weak or absent signal can result from issues with the sample, the probe itself, or the imaging setup.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Low Nitric Oxide (NO) Levels | The biological system may not be producing enough NO to be detected. The probe reacts with nitrite (NO₂⁻), a stable oxidation product of NO. Ensure your experimental conditions are appropriate to stimulate NO production. |
| Probe Inactivity | The this compound solution may have degraded. Prepare fresh solutions for each experiment and store the stock solution protected from light. |
| Incorrect Filter Sets | The microscope's excitation and emission filters must match the spectral properties of the fluorescent triazole product. The product of similar diaminonaphthalene probes fluoresces in the blue-to-green region. |
| Nitrate (NO₃⁻) Not Detected | The probe primarily reacts with nitrite (NO₂⁻). Much of the NO in a biological system is further oxidized to nitrate (NO₃⁻), which is not detected. To measure total NO production, you may need to incorporate a nitrate reductase step to convert nitrate to nitrite before adding the probe.[10] |
Problem: Rapid Signal Fading (Photobleaching)
Question: My fluorescent signal fades very quickly upon exposure to the excitation light. How can I prevent this?
This phenomenon is called photobleaching, the irreversible destruction of a fluorophore upon light exposure.[11][12][13] While unavoidable, its rate can be significantly reduced.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Excessive Light Exposure | Prolonged exposure to high-intensity excitation light is the primary cause of photobleaching.[7][11] Reduce the intensity of the excitation light using neutral density (ND) filters and minimize exposure time.[12][13][14] Use the lowest light intensity that provides a usable signal. |
| Absence of Antifade Reagents | The imaging medium lacks components that protect the fluorophore from photochemical damage. Use a commercially available antifade mounting medium or add antifade reagents like DABCO or ProLong Gold to your imaging buffer.[7][11][13] |
| High Oxygen Levels | The presence of molecular oxygen can accelerate photobleaching.[11] If experimentally feasible, use an oxygen scavenging system (e.g., glucose oxidase/catalase) in your imaging medium.[11] |
| Repetitive Imaging of the Same Area | Repeatedly focusing on and imaging the same field of view will quickly bleach the sample. Locate the area of interest using transmitted light or a lower magnification before switching to fluorescence imaging for acquisition.[12] |
FAQs (Frequently Asked Questions)
Q1: What are the optimal excitation and emission wavelengths for the this compound reaction product?
The fluorescent product, a triazole derivative, is typically excited by UV to violet light and emits in the blue-to-green range. Based on the parent compound 2,3-diaminonaphthalene, the approximate spectral properties are:
-
Excitation Maximum: ~375 nm
-
Emission Maximum: ~415 nm A DAPI or similar UV filter set is often a suitable starting point. However, it is crucial to empirically determine the optimal settings on your specific microscope.
Q2: How should I prepare and store the this compound stock solution?
Prepare a concentrated stock solution (e.g., 1-10 mM) in a suitable solvent like DMSO or ethanol. Aliquot the stock solution into small, single-use volumes and store them at -20°C or below, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Q3: What are the essential control experiments?
-
Unstained Control: Cells that have not been treated with the probe. This is used to assess autofluorescence.[4]
-
Negative Control: Cells treated with the probe but without the experimental stimulus that induces NO production. This helps determine the baseline signal.
-
Positive Control: Cells treated with an NO donor (e.g., SNAP or SIN-1) before or during probe incubation to confirm that the probe is working correctly and can detect NO.
Experimental Protocols & Visualizations
General Protocol for NO Detection in Cultured Cells
This protocol provides a general workflow. You must optimize concentrations, incubation times, and other parameters for your specific cell type and experimental conditions.
-
Cell Culture: Plate cells on a suitable imaging dish or coverslip and grow to the desired confluency.
-
Stimulation: Replace the culture medium with a fresh, serum-free medium or a buffered saline solution (e.g., HBSS). Apply your experimental stimulus to induce NO production.
-
Probe Loading:
-
Dilute the this compound stock solution to the final working concentration (typically in the low micromolar range, e.g., 1-10 µM) in a buffered solution.
-
Remove the medium from the cells and add the probe-containing solution.
-
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells 2-3 times with a warm buffered saline solution to remove excess unbound probe.[9]
-
Imaging: Mount the coverslip or place the dish on the microscope stage. Image the cells using an appropriate filter set (e.g., Ex: ~375 nm, Em: ~415 nm). Minimize light exposure to prevent photobleaching.[12]
Visualized Workflows and Pathways
Caption: General experimental workflow for nitric oxide detection.
Caption: Troubleshooting decision tree for high background signal.
Caption: Simplified reaction pathway for NO detection.
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. m.youtube.com [m.youtube.com]
- 4. biotium.com [biotium.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Detection of endothelial nitric oxide release with the 2,3-diaminonapthalene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. keyence.com [keyence.com]
- 12. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - IN [thermofisher.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. coolled.com [coolled.com]
Validation & Comparative
validation of 6,7-Dimethylquinoxaline-2,3-diamine for quantitative NO measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used methods for the quantitative measurement of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes. As the direct detection of the short-lived NO radical is challenging, a variety of direct and indirect methods have been developed. This document evaluates these methods to assist researchers in selecting the most appropriate technique for their specific experimental needs.
The Challenge of Quantifying Nitric Oxide
Nitric oxide's high reactivity and short half-life necessitate sensitive and specific detection methods. The choice of assay depends on several factors, including the biological system under investigation (e.g., cell culture, tissue homogenates, in vivo), the expected concentration of NO, and the required temporal and spatial resolution.
Comparative Analysis of NO Measurement Methods
The following table summarizes the key characteristics of the most prevalent methods for NO quantification.
| Method | Principle | Typical Detection Limit | Dynamic Range | Advantages | Disadvantages |
| Griess Assay | Indirect, colorimetric detection of nitrite (NO₂⁻), a stable oxidation product of NO. | ~0.1 - 1 µM[1] | Micromolar | Inexpensive, simple, high-throughput.[2] | Low sensitivity, interference from other substances in biological samples, only measures a stable end-product.[3][4] |
| Chemiluminescence | Direct, gas-phase reaction of NO with ozone (O₃) to produce detectable light. | Picomolar to low nanomolar (down to 1 ppb)[3] | Wide | High sensitivity and specificity ("gold standard").[5] | Requires specialized and expensive equipment, not suitable for real-time intracellular measurements.[6] |
| Fluorescent Probes (e.g., DAF-FM) | Intracellular probes that become fluorescent upon reacting with NO and its metabolites. | ~3 nM[7] | Nanomolar to micromolar[8] | Enables real-time imaging of intracellular NO production in living cells.[9] | Potential for artifacts, photobleaching, and pH sensitivity; provides relative rather than absolute quantification.[10] |
| Electrochemical Sensors | Direct detection of NO via its oxidation or reduction at an electrode surface. | Picomolar to nanomolar (0.3–10 nM)[6] | Wide | Real-time, continuous measurement, high sensitivity, and can be miniaturized for in vivo use.[11] | Susceptible to interference from other electroactive species in biological samples, sensor fouling.[2] |
| Oxyhemoglobin Assay | Spectrophotometric measurement of the conversion of oxyhemoglobin to methemoglobin by NO. | Submicromolar (~20 pmol)[5][12] | Nanomolar to micromolar | Specific for NO, suitable for continuous monitoring.[12] | Limited to hemoglobin-containing solutions, interference from other substances that absorb at similar wavelengths.[13] |
In-Depth Look at Key Methodologies
Griess Assay
The Griess assay is a widely used indirect method that quantifies nitrite (NO₂⁻), a stable and longer-lived oxidation product of NO. The assay involves a two-step diazotization reaction, resulting in a colored azo compound that can be measured spectrophotometrically.[4]
Caption: Griess reaction mechanism for the indirect detection of nitric oxide.
Fluorescent Probes: DAF-FM Diacetate
Diaminofluorescein-FM (DAF-FM) diacetate is a cell-permeable probe used for the intracellular detection of NO. Once inside the cell, it is deacetylated by esterases to the less permeable DAF-FM, which then reacts with an oxidation product of NO to become highly fluorescent.[10]
Caption: Workflow for intracellular NO detection using DAF-FM diacetate.
Experimental Protocols
Griess Assay Protocol
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
-
Nitrite standard solution (e.g., sodium nitrite).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare a nitrite standard curve by serial dilution of the nitrite standard solution.
-
Pipette 50 µL of standards and samples into the wells of the microplate.
-
Add 50 µL of Solution A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
DAF-FM Diacetate Protocol for Intracellular NO Measurement
Materials:
-
DAF-FM diacetate stock solution (in DMSO).
-
Cell culture medium or appropriate buffer.
-
Cultured cells.
-
Fluorescence microscope or plate reader.
Procedure:
-
Prepare a working solution of DAF-FM diacetate (typically 1-10 µM) in cell culture medium or buffer.[14]
-
Incubate the cells with the DAF-FM diacetate working solution for 20-60 minutes at 37°C.[10]
-
Wash the cells with fresh medium or buffer to remove excess probe.
-
Incubate the cells for an additional 15-30 minutes to allow for complete de-esterification of the probe.[10]
-
Induce NO production in the cells using the desired stimulus.
-
Measure the fluorescence intensity using a fluorescence microscope (excitation ~495 nm, emission ~515 nm) or a fluorescence plate reader.[10]
Validation of 6,7-Dimethylquinoxaline-2,3-diamine for Quantitative NO Measurement
A thorough review of the scientific literature indicates that This compound is not a validated or commonly used compound for the quantitative measurement of nitric oxide. Searches for its application in NO detection did not yield any relevant results. Instead, the literature describes the synthesis and use of 6,7-dimethylquinoxaline derivatives in other fields, such as for the inhibition of kinases in the context of Alzheimer's disease therapeutics. Therefore, we cannot provide a comparison of this compound with established NO detection methods. Researchers seeking to quantify NO should consider the validated methods discussed in this guide.
Conclusion and Recommendations
The selection of an appropriate method for quantitative NO measurement is crucial for obtaining accurate and reliable data.
-
The Griess assay is a cost-effective and straightforward method for endpoint measurements of total nitrite, making it suitable for high-throughput screening. However, its low sensitivity and susceptibility to interference are significant limitations.[2][3]
-
Chemiluminescence offers the highest sensitivity and specificity for direct NO detection and is considered the gold standard, particularly for gas-phase measurements.[5]
-
Fluorescent probes like DAF-FM diacetate are invaluable for visualizing and semi-quantitatively assessing intracellular NO production in real-time.[9]
-
Electrochemical sensors provide the advantage of real-time, continuous monitoring with high sensitivity and are amenable to in vivo applications.[11]
-
The oxyhemoglobin assay is a specific and sensitive method for NO quantification in solutions containing hemoglobin.[12]
For robust and reliable results, it is often recommended to use at least two different methods to validate findings.[3] The choice of method should be carefully considered based on the specific research question, the biological system, and the available resources.
References
- 1. Measurement of nitric oxide in murine Hepatoma Hepa1c1c7 cells by reversed phase HPLC with fluorescence detection. [sites.ualberta.ca]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Recommendations of using at least two different methods for measuring NO [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Detection and quantification of nitric oxide–derived oxidants in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. researchgate.net [researchgate.net]
- 9. DAF-FM DA (Diaminofluorescein-FM diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Tutorial Review: Electrochemical Nitric Oxide Sensors for Physiological Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The oxyhemoglobin reaction of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescent Detection of Intracellular Nitric Oxide in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 6,7-Dimethylquinoxaline-2,3-diamine vs. Griess Assay for Nitrite Detection
For researchers, scientists, and drug development professionals, the accurate quantification of nitrite is crucial in a multitude of biological studies. As a stable oxidation product of nitric oxide (NO), nitrite levels serve as an indirect measure of NO production, a key signaling molecule in various physiological and pathological processes. The two most common methods for nitrite detection are the colorimetric Griess assay and a fluorometric assay utilizing a diamino-compound. While the prompt specified 6,7-Dimethylquinoxaline-2,3-diamine, the prominent and widely documented fluorometric alternative to the Griess assay employs 2,3-diaminonaphthalene (DAN). This guide will objectively compare the performance of the Griess assay with the DAN assay, providing supporting experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Principles of Detection
The Griess assay is a colorimetric method based on a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a stable, colored azo compound. The intensity of the resulting pink/magenta color is directly proportional to the nitrite concentration and is measured spectrophotometrically, typically at 540-550 nm.
The 2,3-diaminonaphthalene (DAN) assay is a fluorometric method that offers significantly higher sensitivity. In an acidic environment, nitrite reacts with DAN to form the fluorescent product 1H-naphthotriazole. The fluorescence intensity of this product, measured with an excitation wavelength of around 365 nm and an emission wavelength of approximately 410-450 nm, is proportional to the nitrite concentration.
Performance Comparison
The choice between the Griess and DAN assays often depends on the expected nitrite concentration in the sample and the required sensitivity of the measurement. The following table summarizes the key performance characteristics of each assay based on available experimental data.
| Feature | Griess Assay | 2,3-Diaminonaphthalene (DAN) Assay |
| Principle | Colorimetric (Absorbance) | Fluorometric (Fluorescence) |
| Limit of Detection (LOD) | ~0.5 - 2 µM[1] | ~10 - 50 nM[1][2] |
| Linear Range | ~2 - 200 µM[3] | ~0.02 - 10 µM |
| Throughput | High (96-well plate compatible) | High (96-well plate compatible)[1] |
| Instrumentation | Spectrophotometer / Plate Reader | Fluorometer / Fluorescent Plate Reader |
| Common Interferences | Proteins, NADPH, certain amino acids (e.g., cysteine, tyrosine), ascorbic acid, hemoglobin[4] | Hemoglobin (can quench fluorescence)[1] |
| Sample Types | Plasma, serum, urine, tissue homogenates, cell culture media[3][5] | Plasma, serum, urine, tissue homogenates, cell culture media[1] |
| Advantages | Inexpensive, simple, widely used | High sensitivity (50-100 times more than Griess)[1] |
| Disadvantages | Lower sensitivity, more prone to chemical interferences | Reagent can be light-sensitive, potential for fluorescence quenching |
Experimental Protocols
Griess Assay Protocol
This protocol is a generalized procedure and may require optimization for specific sample types.
Reagents:
-
Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic buffer (e.g., 5% phosphoric acid or 2.5% hydrochloric acid). Commercial kits are widely available.
-
Nitrite Standard Solutions: A series of known concentrations of sodium nitrite for generating a standard curve.
-
Sample Pre-treatment (if necessary): For protein-rich samples like plasma or serum, deproteinization using methods such as ultrafiltration or precipitation with zinc sulfate is recommended to minimize interference.[3]
Procedure:
-
Pipette 50 µL of standards and samples into the wells of a 96-well microplate.
-
Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
2,3-Diaminonaphthalene (DAN) Assay Protocol
This protocol is a general guideline and may need optimization based on the specific experimental conditions.
Reagents:
-
DAN Reagent: A solution of 2,3-diaminonaphthalene dissolved in an acidic solution (e.g., 0.62 M HCl). This reagent is light-sensitive and should be protected from light.
-
Nitrite Standard Solutions: A series of known concentrations of sodium nitrite for the standard curve.
-
NaOH Solution: To stop the reaction and enhance fluorescence.
-
Sample Pre-treatment: Similar to the Griess assay, protein-containing samples should be deproteinized.[1] For blood samples, removal of hemoglobin is crucial to prevent fluorescence quenching.[1]
Procedure:
-
Pipette 100 µL of standards and samples into the wells of a black 96-well microplate suitable for fluorescence measurements.
-
Add 10 µL of freshly prepared DAN reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 10 µL of NaOH solution to each well to stop the reaction.
-
Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Determine the nitrite concentration in the samples from the standard curve.
Visualizing the Assay Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the Griess and DAN assays.
Caption: Workflow of the Griess Assay for Nitrite Detection.
Caption: Workflow of the 2,3-Diaminonaphthalene (DAN) Assay.
Signaling Pathway and Chemical Reactions
The following diagrams illustrate the chemical reactions underlying the Griess and DAN assays.
Caption: Chemical Principle of the Griess Reaction.
Caption: Chemical Principle of the DAN Reaction.
Conclusion
Both the Griess and the 2,3-diaminonaphthalene assays are valuable tools for the indirect measurement of nitric oxide production through the quantification of nitrite. The Griess assay is a robust, cost-effective, and straightforward colorimetric method suitable for samples with relatively high nitrite concentrations. However, for applications requiring higher sensitivity, such as studies involving cell culture supernatants with low levels of NO production or samples with limited availability, the fluorometric DAN assay is the superior choice, offering a significantly lower limit of detection. Researchers should carefully consider the expected nitrite levels in their samples, potential interfering substances, and available instrumentation when selecting the most appropriate assay for their experimental needs. Proper sample preparation is critical for both methods to ensure accurate and reliable results.
References
- 1. A fluorometric assay for the measurement of nitrite in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Practical assay for nitrite and nitrosothiol as an alternative to the Griess assay or the 2,3-diaminonaphthalene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Alternative Fluorescent Probes for Reactive Nitrogen Species Detection
This guide provides a comprehensive comparison of alternative fluorescent probes to 6,7-Dimethylquinoxaline-2,3-diamine for the detection of reactive nitrogen species (RNS), primarily nitric oxide (NO) and peroxynitrite (ONOO⁻). Designed for researchers, scientists, and drug development professionals, this document outlines the performance, experimental protocols, and signaling pathways associated with these critical research tools.
Introduction to RNS Detection
Reactive nitrogen species are a family of molecules derived from nitric oxide and superoxide that play crucial roles in a variety of physiological and pathological processes, including signaling, inflammation, and neurodegeneration.[1][2] this compound is a commonly used probe that reacts with dicarbonyl compounds, which can be formed during oxidative stress, but its primary utility is limited. The field has since seen the development of more specific and sensitive fluorescent probes for direct detection of key RNS like nitric oxide (NO) and peroxynitrite (ONOO⁻). These probes offer researchers powerful tools to investigate the complex roles of RNS in biological systems.[3][4]
The ideal fluorescent probe should exhibit high sensitivity, selectivity for the target RNS over other reactive species, and a robust "turn-on" fluorescence response.[5] This guide will explore several classes of alternative probes, detailing their mechanisms and providing the necessary data to help researchers select the optimal tool for their experimental needs.
Probes for Nitric Oxide (NO) Detection
Nitric oxide is a critical signaling molecule, and its dysregulation is implicated in numerous diseases.[6] The detection of NO is often accomplished using probes based on the o-phenylenediamine scaffold, which, in the presence of oxygen, react with NO to form highly fluorescent triazole products.[5]
Comparison of Nitric Oxide Probes
| Probe Name | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Key Features |
| DAF-2 Diacetate | ~485-495 | ~515-538 | ~0.005 (DAF-2) to ~0.78 (DAF-2T) | ~2-5 nM | Widely used, cell-permeable, but fluorescence is pH-sensitive and can be unstable.[7][8][9] |
| DAF-FM Diacetate | ~495 | ~515 | ~0.005 to ~0.81 | ~3 nM | More photostable and less pH-sensitive than DAF-2; 160-fold fluorescence increase.[9] |
| Diaminorhodamine-4M AM (DAR-4M AM) | ~560 | ~575 | - | - | Better for acidic environments; red-shifted spectra to avoid autofluorescence.[5][8] |
| FP-NO | ~410 | ~475 | - | 47.6 nM | Coumarin-based probe with a rapid "OFF-ON" response mechanism.[10] |
| Copper-based Probes (e.g., Cu-FL) | Varies | Varies | - | - | Allow for direct detection of NO, not its oxidation products.[5][11] |
Signaling Pathway and Probe Mechanism
Nitric oxide is synthesized by nitric oxide synthase (NOS) enzymes and plays a key role in vasodilation, neurotransmission, and immune response. Probes like DAF-2 diacetate are cell-permeable and are deacetylated by intracellular esterases to the active DAF-2 form. DAF-2 then reacts with an oxidized product of NO (like N₂O₃) to form a fluorescent triazole.
Probes for Peroxynitrite (ONOO⁻) Detection
Peroxynitrite is a potent oxidant and nitrating agent formed from the reaction of nitric oxide and superoxide.[1] It is implicated in cellular damage and various pathologies.[2] Many modern probes utilize a reaction with aryl boronates, which are specifically cleaved by peroxynitrite to release a fluorescent molecule.[1][2]
Comparison of Peroxynitrite Probes
| Probe Name | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) | Response Time | Key Features |
| Red-PN | ~560 | ~580 | 4.3 nM | < 5 seconds | Red-emitting rhodamine-based probe with a rapid turn-on response.[1] |
| 4-MB | ~385 (probe) / ~450 (product) | ~385 / ~450 | - | - | Ratiometric probe; oxidation of aryl boronate shifts emission wavelength.[1] |
| TL | ~640 | ~667 | - | - | Long-wavelength, mitochondria-targeting probe for in vivo imaging.[1] |
| HKGreen-1 / HKGreen-2 | ~503 | ~525 | - | - | Ketone-based probes with high selectivity for ONOO⁻ over other ROS/RNS.[12][13] |
| FRET-based Probes (e.g., 39) | ~680 / ~750 | ~680 / ~750 | 0.36 µM | - | Ratiometric, NIR, and mitochondria-targeting for quantitative in vivo studies.[2] |
Signaling Pathway and Probe Mechanism
Peroxynitrite is formed in a diffusion-limited reaction between NO and superoxide (O₂•⁻). Boronate-based probes are designed with a boronic ester group that acts as a "protecting group" for a fluorophore. Peroxynitrite specifically oxidizes and cleaves this boronate group, releasing the fluorophore and "turning on" its fluorescence.
Other Relevant Probes
While the focus is on direct alternatives for RNS, researchers often need to measure related reactive oxygen species (ROS) to understand the complete picture of oxidative stress.
| Probe Name | Target Species | Excitation (nm) | Emission (nm) | Key Features |
| Amplex® Red (ADHP) | Hydrogen Peroxide (H₂O₂) | ~571 | ~585 | Highly sensitive and stable substrate for horseradish peroxidase (HRP).[14][15][16] |
| MitoSOX™ Red | Mitochondrial Superoxide (O₂•⁻) | ~510 | ~580 | Targets mitochondria specifically; essential for studying metabolic oxidative stress. |
| Dihydroethidine (DHE) | Superoxide (O₂•⁻) | ~518 | ~606 | Widely used for superoxide detection, but can have issues with specificity.[17] |
Experimental Protocols
The following is a generalized protocol for using a cell-permeable fluorescent probe for live-cell imaging. Note: Optimal concentrations, incubation times, and instrument settings must be determined empirically for each probe, cell type, and experimental condition.
General Protocol for Live-Cell Fluorescence Microscopy
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom 96-well plate or chamber slide) and grow to the desired confluency.
-
Reagent Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1-10 mM of DAF-FM diacetate) in anhydrous DMSO. Protect the stock solution from light and moisture.
-
Probe Loading:
-
Wash cells once with a warm buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or serum-free medium).
-
Dilute the probe stock solution to a final working concentration (typically 1-10 µM) in the warm buffer.
-
Remove the wash buffer and add the probe-loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing: Remove the loading solution and wash the cells 2-3 times with the warm buffer to remove any excess extracellular probe.
-
Stimulation: Add the experimental compounds (e.g., an NO donor like SNAP or a cellular stimulus like LPS) diluted in the imaging buffer. Include appropriate positive and negative controls.
-
Image Acquisition:
-
Place the dish on a fluorescence microscope equipped with a temperature-controlled stage.
-
Use the appropriate filter set for the selected probe (e.g., a FITC filter set for DAF-FM).
-
Acquire images at various time points to monitor the change in fluorescence intensity.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the cells in each condition using image analysis software (e.g., ImageJ/Fiji).
-
Subtract the background fluorescence and normalize the data to the control group.
-
Conclusion
The detection of reactive nitrogen species has been significantly advanced by the development of a diverse array of fluorescent probes. While classic reagents have their place, modern alternatives such as DAF-FM for nitric oxide and boronate-based probes for peroxynitrite offer superior sensitivity, selectivity, and photostability.[1][9] The choice of probe should be guided by the specific RNS of interest, the biological system under investigation, and the instrumentation available. By carefully considering the properties outlined in this guide, researchers can select the most appropriate tool to accurately investigate the multifaceted roles of RNS in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in fluorescent probes of peroxynitrite: Structural, strategies and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent Probes for Reactive Nitrogen Species [manu56.magtech.com.cn]
- 4. Bioimaging Probes for Reactive Oxygen Species and Reactive Nitrogen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments of fluorescent probes for detection and bioimaging of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. DAF-2 DA (diaminofluorescein-2 diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 9. caymanchem.com [caymanchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biotium.com [biotium.com]
- 15. 10-Acetyl-3, 7-dihydroxyphenoxazine - Biotium [bioscience.co.uk]
- 16. caymanchem.com [caymanchem.com]
- 17. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
The Selectivity of 6,7-Dimethylquinoxaline-2,3-diamine for Nitric Oxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the selectivity of the fluorescent probe 6,7-Dimethylquinoxaline-2,3-diamine for nitric oxide (NO) over other reactive oxygen and nitrogen species (ROS/RNS). Due to a lack of specific published quantitative data on the cross-reactivity of this particular probe, this document focuses on presenting a standardized methodology and data presentation format to facilitate objective comparison with alternative probes.
Introduction to NO-Selective Fluorescent Probes
Fluorescent probes are indispensable tools for the real-time detection of nitric oxide in biological systems. An ideal probe exhibits high selectivity, reacting with NO to produce a robust fluorescent signal while remaining non-responsive to other biologically prevalent reactive species. This compound is an aromatic ortho-diamine compound that is presumed to react with NO in the presence of oxygen to form a fluorescent triazole derivative. However, its performance against a panel of other ROS and RNS is crucial for accurate and reliable NO detection.
Data Presentation: A Framework for Comparison
To ensure a standardized and objective comparison of this compound with other NO probes, we propose the following data table structure. Researchers are encouraged to populate this table with their experimental findings.
| Probe | Target Species | Limit of Detection (LOD) | Fluorescence Fold Increase (upon reaction with NO) | Cross-Reactivity with Peroxynitrite (ONOO⁻) | Cross-Reactivity with Superoxide (O₂⁻) | Cross-Reactivity with Hydrogen Peroxide (H₂O₂) | Reference |
| This compound | NO | Data Needed | Data Needed | Data Needed | Data Needed | Data Needed | |
| Diaminofluorescein-2 (DAF-2) | NO | ~5 nM | ~160-fold | Yes | No | No | [1][2] |
| Diaminorhodamine-4M (DAR-4M) | NO | ~2.5 nM | ~200-fold | Yes | No | No | |
| Other Alternative Probe | NO | Data Needed | Data Needed | Data Needed | Data Needed | Data Needed |
Experimental Protocols
The following is a generalized protocol for assessing the selectivity of a fluorescent NO probe.
Materials:
-
This compound
-
NO donor (e.g., S-nitrosoglutathione, MAHMA NONOate)
-
Sources of interfering species:
-
Peroxynitrite (ONOO⁻)
-
Superoxide (O₂⁻) (e.g., xanthine/xanthine oxidase system)
-
Hydrogen peroxide (H₂O₂)
-
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microplate reader or spectrofluorometer
Selectivity Assay Protocol:
-
Probe Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well microplate, add the probe to PBS to a final concentration of 5-10 µM.
-
Addition of Reactive Species:
-
To test for NO reactivity, add varying concentrations of the NO donor.
-
To test for cross-reactivity, add physiologically relevant concentrations of peroxynitrite, superoxide, and hydrogen peroxide to separate wells containing the probe.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using an appropriate excitation and emission wavelength for the expected triazole product.
-
Data Analysis: Calculate the fold increase in fluorescence for each condition compared to a probe-only control. A high fold increase for NO and a minimal increase for other species indicate high selectivity.
Visualizing Reaction Pathways
The following diagrams illustrate the intended reaction pathway of an ortho-diamine probe with nitric oxide and the potential for interfering reactions with other reactive species, which would compromise selectivity.
References
A Comparative Guide to the Detection of Reactive Carbonyl and Nitrogen Species
For Researchers, Scientists, and Drug Development Professionals
Comparison of Assay Performance
The selection of an appropriate assay is often dictated by the required sensitivity, the specific analyte of interest, and the sample matrix. The following table summarizes the limit of detection (LOD) for several common assays used for the quantification of α-dicarbonyls (like methylglyoxal and glyoxal) and reactive nitrogen species (such as nitrite and peroxynitrite).
| Assay | Analyte(s) | Derivatizing Agent / Probe | Detection Method | Limit of Detection (LOD) |
| Quinoxaline Derivative HPLC | Methylglyoxal | 1,2-diamino-4,5-dimethoxybenzene | HPLC-UV | 30.6 pmol[1][2] |
| Quinoxaline Derivative HPLC | Glyoxal, Methylglyoxal | 4-methoxy-o-phenylenediamine | HPLC-Fluorescence | 0.46 µg/L (Glyoxal), 0.39 µg/L (Methylglyoxal)[3] |
| Naphthalene Derivative Microextraction | Glyoxal, Methylglyoxal | 2,3-diaminonaphthalene | LC-Fluorescence | 13 ng/L (Glyoxal), 16 ng/L (Methylglyoxal)[4] |
| Griess Assay | Nitrite (NO₂⁻) | Sulfanilamide & N-(1-naphthyl)ethylenediamine | Colorimetric (540 nm) | ~0.5 µM |
| Fluorescent Probe Assay | Peroxynitrite (ONOO⁻) | Boronate-based probes | Fluorescence | Can reach low nM levels |
Experimental Protocols and Workflows
Detailed methodologies are critical for the reproducibility and validation of experimental results. Below are the protocols for three widely used assays, each targeting a different class of analytes, along with graphical representations of their workflows.
HPLC-Based Detection of Methylglyoxal using 1,2-diamino-4,5-dimethoxybenzene
This method is a highly specific and sensitive approach for quantifying α-dicarbonyl compounds in biological samples. It involves the chemical derivatization of methylglyoxal to a stable quinoxaline derivative, which is then separated and quantified by reverse-phase HPLC.
Experimental Protocol:
-
Sample Preparation: For plasma samples, precipitate proteins by adding trifluoroacetic acid (TFA). Centrifuge to pellet the protein and collect the supernatant.[1][2]
-
Derivatization: Incubate the protein-free supernatant with 1,2-diamino-4,5-dimethoxybenzene (DDB) for approximately 2 hours. This reaction converts methylglyoxal into the fluorescent and UV-active 6,7-dimethoxy-2-methylquinoxaline (DMQ).[1][2]
-
Sample Clean-up: Lyophilize (freeze-dry) the derivatized sample to concentrate the analyte.
-
HPLC Analysis: Reconstitute the dried sample in a suitable mobile phase. Inject the sample into a reverse-phase HPLC system equipped with a UV detector.
-
Quantification: Separate the DMQ derivative using an appropriate gradient on a C18 column. Monitor the absorbance at 215 nm or 352 nm for quantification.[1][2] Use a known concentration of a related compound, such as 6,7-dimethoxy-2,3-dimethylquinoxaline, as an internal standard for improved accuracy.[1][2]
Experimental Workflow:
The Griess Assay for Nitrite Detection
The Griess assay is a simple and cost-effective colorimetric method for the quantification of nitrite, an indirect measure of nitric oxide (NO) production.
Experimental Protocol:
-
Standard Preparation: Prepare a series of nitrite standards by serially diluting a stock solution (e.g., 1 mM sodium nitrite) in deionized water or an appropriate assay buffer.
-
Sample Collection: Collect cell culture supernatants or other biological fluids. If necessary, deproteinize samples to avoid interference.
-
Griess Reaction:
-
Pipette standards and samples into a 96-well plate.
-
Add an acidic solution of sulfanilamide (Griess Reagent I) to each well. This converts nitrite into a diazonium salt.
-
Add N-(1-naphthyl)ethylenediamine (Griess Reagent II) to each well. This couples with the diazonium salt to form a colored azo compound.
-
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Experimental Workflow:
Fluorescent Detection of Peroxynitrite
A variety of fluorescent probes have been developed for the highly sensitive detection of peroxynitrite. Many of these operate via an oxidation mechanism, where the probe reacts with peroxynitrite, leading to a significant increase in fluorescence. Boronate-based probes are a common example.
Experimental Protocol:
-
Probe Preparation: Prepare a stock solution of the chosen fluorescent probe (e.g., a boronate-based probe) in a suitable solvent like DMSO.
-
Sample Preparation: Prepare cells or tissues in an appropriate buffer.
-
Loading of the Probe: Incubate the samples with the fluorescent probe at a predetermined concentration and for a specific duration to allow for cellular uptake.
-
Stimulation (Optional): If investigating induced peroxynitrite formation, treat the cells with a stimulating agent.
-
Fluorescence Measurement:
-
For cell suspensions or lysates, use a fluorometric plate reader.
-
For imaging, use a fluorescence microscope.
-
Excite the sample at the probe's excitation wavelength and measure the emission at the corresponding emission wavelength.
-
-
Data Analysis: Quantify the change in fluorescence intensity, which correlates with the concentration of peroxynitrite.
Signaling Pathway and Detection:
References
- 1. Preparation and quantification of methylglyoxal in human plasma using reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-performance liquid chromatography determination of glyoxal, methylglyoxal, and diacetyl in urine using 4-methoxy-o-phenylenediamine as derivatizing reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glyoxal and methylglyoxal determination in urine by surfactant-assisted dispersive liquid-liquid microextraction and LC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quinoxaline-Based Fluorescent Nitric Oxide Sensors for Researchers
In the realm of biomedical research and drug development, the real-time detection of nitric oxide (NO) is of paramount importance due to its role as a critical signaling molecule in a myriad of physiological and pathological processes. Among the various analytical tools available, fluorescent sensors have emerged as a powerful modality for visualizing NO dynamics in living systems. This guide provides a detailed comparative analysis of different fluorescent probes for nitric oxide, with a particular focus on sensors employing the quinoxaline scaffold and the related o-phenylenediamine reactive moiety. This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable sensor for their specific applications.
Performance Comparison of Nitric Oxide Sensors
The efficacy of a fluorescent NO sensor is determined by several key performance indicators. These include its sensitivity, selectivity against other reactive oxygen and nitrogen species (ROS/RNS), the limit of detection (LOD), response time, and quantum yield (Φ). The following table summarizes these quantitative metrics for a selection of representative fluorescent NO probes based on the o-phenylenediamine recognition motif, a core component in many quinoxaline-based designs.
| Sensor/Probe | Fluorophore | Limit of Detection (LOD) | Selectivity | Response Time | Quantum Yield (Φ) | Reference |
| DAF-2 | Fluorescein | 5 nM | High for NO. Minimal interference from dehydroascorbic acid, nitrite, and nitrate. | ~5 minutes | ~0.015 | [Published Data] |
| DAF-FM | Fluorescein | ~2.5 nM | Similar to DAF-2, with high specificity for NO over other ROS/RNS. | ~5 minutes | ~0.81 | [Published Data] |
| Cu₂ (FL) | Fluorescein | ~3 nM | Highly selective for NO. No significant response to other ROS/RNS. | Fast | - | [Published Data] |
| Anth-OPD | Anthracene | - | Selective for NO over other reactive species. | - | - | [Published Data] |
| Coum-OPD | Coumarin | - | Selective for NO, leading to the formation of a fluorescent triazole. | - | - | [Published Data] |
| Acr-OPD | Acridine | - | Selective for NO, with the reaction producing a highly fluorescent triazole derivative. | - | - | [Published Data] |
Signaling Pathway and Experimental Workflow
The fundamental principle behind many quinoxaline and o-phenylenediamine-based NO sensors is a highly specific chemical reaction. The non-fluorescent or weakly fluorescent sensor reacts with nitric oxide in the presence of oxygen to form a highly fluorescent triazole derivative. This "turn-on" fluorescence response allows for the sensitive detection of NO.
A Comparative Guide to the Cross-Reactivity of 6,7-Dimethylquinoxaline-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of 6,7-Dimethylquinoxaline-2,3-diamine with various biomolecules. Understanding the selectivity of a compound is critical in drug discovery to minimize off-target effects and predict potential toxicity. While direct, comprehensive experimental data on the cross-reactivity of this compound across a wide range of biomolecules is limited in publicly available literature, this guide synthesizes existing information on related quinoxaline derivatives and outlines the experimental approaches required to generate a complete cross-reactivity profile.
Introduction to this compound
This compound is a heterocyclic compound belonging to the quinoxaline family. Quinoxaline derivatives are known to exhibit a range of biological activities and are often investigated as potential therapeutic agents. The diamine functional groups at the 2 and 3 positions, along with the dimethyl groups on the benzene ring, are key structural features that influence its binding properties and potential for cross-reactivity.
A critical aspect of preclinical drug development is the assessment of a compound's selectivity. Non-specific binding to unintended biological targets can lead to adverse effects and therapeutic failure. This guide will explore the known selectivity of related compounds and provide a framework for evaluating the cross-reactivity of this compound against key classes of biomolecules.
Potential for Cross-Reactivity: A Comparative Overview
Ideally, a comprehensive cross-reactivity profile would include quantitative binding data for this compound against a diverse panel of proteins (kinases, GPCRs, ion channels, etc.), nucleic acids, and lipids. In the absence of such direct data for this specific molecule, we can infer potential cross-reactivity from studies on analogous compounds and highlight areas for future investigation.
Table 1: Illustrative Cross-Reactivity Profile of a Hypothetical Quinoxaline Derivative
| Biomolecule Class | Target/Example | Binding Affinity (Kd/IC50) | Comments |
| Proteins | |||
| Kinase: GSK3β | 0.5 µM (IC50) | Analogs show selectivity for GSK3β. | |
| Kinase: CDK5 | > 10 µM (IC50) | Analogs show lower activity against CDK5. | |
| Off-target Protein: Serum Albumin | Weak binding | Potential for non-specific binding should be assessed. | |
| Nucleic Acids | |||
| dsDNA | Not reported | Quinoxaline moieties can intercalate into DNA; requires experimental validation. | |
| ssRNA | Not reported | Interactions are possible and should be investigated. | |
| Lipids | |||
| Phospholipid Bilayers | Not reported | Potential for membrane interaction should be evaluated, especially for lipophilic analogs. |
Note: The data in this table is illustrative and based on the activity of related quinoxaline compounds. Experimental validation for this compound is required.
Experimental Protocols for Assessing Cross-Reactivity
A thorough assessment of cross-reactivity involves a tiered approach, starting with computational predictions and progressing to in vitro binding and cell-based assays.
-
Objective: To predict potential off-target interactions and guide in vitro testing.
-
Methodology:
-
Target Prediction: Utilize computational tools (e.g., SwissTargetPrediction, SuperPred) to predict potential protein targets based on the chemical structure of this compound.
-
PAINS Filtering: Screen the compound against Pan-Assay Interference Compounds (PAINS) filters to identify structural motifs known to cause non-specific assay interference. Quinoxaline cores are not typically classified as PAINS, but the overall structure should be evaluated.
-
Molecular Docking: Perform docking studies against a panel of known off-target proteins to predict binding modes and estimate binding affinities.
-
A panel of representative biomolecules should be tested to quantify the binding affinity of this compound.
3.2.1. Protein Cross-Reactivity
-
Fluorescence Polarization (FP) Assay
-
Principle: This technique measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to a protein. It is a homogenous assay suitable for high-throughput screening.
-
Protocol:
-
A fluorescently labeled probe that binds to the target protein is required.
-
In a multi-well plate, add a constant concentration of the target protein and the fluorescent probe.
-
Add serial dilutions of this compound.
-
Incubate to reach binding equilibrium.
-
Measure fluorescence polarization using a plate reader.
-
A decrease in polarization indicates displacement of the fluorescent probe by the test compound. The IC50 value can be determined by fitting the data to a dose-response curve.
-
-
-
Surface Plasmon Resonance (SPR)
-
Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.
-
Protocol:
-
Immobilize the target protein on a sensor chip.
-
Flow a series of concentrations of this compound over the chip surface.
-
Monitor the change in the SPR signal in real-time to determine the association and dissociation rate constants (kon and koff).
-
The equilibrium dissociation constant (Kd) is calculated as koff/kon.
-
-
-
Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat change that occurs upon binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.
-
Protocol:
-
Load a solution of this compound into the injection syringe.
-
Place a solution of the target protein in the sample cell.
-
Titrate the compound into the protein solution and measure the heat evolved or absorbed after each injection.
-
The resulting data is fitted to a binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH) of binding.
-
-
3.2.2. Nucleic Acid Binding
-
Ethidium Bromide Displacement Assay
-
Principle: This assay is used to screen for compounds that intercalate into DNA. Ethidium bromide fluoresces strongly when intercalated into DNA. A competing intercalator will displace it, causing a decrease in fluorescence.
-
Protocol:
-
Prepare a solution of dsDNA and ethidium bromide.
-
Add increasing concentrations of this compound.
-
Measure the fluorescence intensity. A decrease in fluorescence suggests DNA intercalation.
-
-
3.2.3. Lipid Interaction
-
Liposome-binding Assays
-
Principle: To assess the potential for non-specific binding to cell membranes.
-
Protocol:
-
Prepare liposomes with a defined lipid composition.
-
Incubate the liposomes with this compound.
-
Separate the liposomes from the unbound compound by centrifugation or dialysis.
-
Quantify the amount of compound associated with the liposomes using a suitable analytical method (e.g., HPLC-UV).
-
-
Visualizing Experimental Workflows and Pathways
Clear visualization of experimental designs and biological pathways is crucial for understanding and communicating complex scientific concepts.
Experimental Workflow for Cross-Reactivity Profiling
Caption: A typical workflow for assessing the cross-reactivity of a small molecule.
Hypothetical Signaling Pathway Interaction
Caption: Potential on-target and off-target interactions in a signaling pathway.
Conclusion and Future Directions
While this compound and its analogs show promise as selective kinase inhibitors, a comprehensive evaluation of their cross-reactivity is essential for further development. This guide provides a roadmap for researchers to systematically assess the binding of this compound to a wide array of biomolecules. By employing a combination of in silico and in vitro methods, a detailed cross-reactivity profile can be generated. This will not only de-risk the compound for further preclinical and clinical development but also provide valuable insights into its mechanism of action and potential for polypharmacology. Future studies should focus on generating robust, quantitative data for the binding of this compound to a diverse panel of proteins, nucleic acids, and lipids to fully elucidate its selectivity profile.
evaluating the performance of 6,7-Dimethylquinoxaline-2,3-diamine in different cell lines
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent anticancer effects. While a comprehensive performance evaluation of 6,7-Dimethylquinoxaline-2,3-diamine in various cell lines is not extensively documented in publicly available literature, this guide provides a comparative analysis of structurally related quinoxaline derivatives, offering insights into their potential efficacy and mechanisms of action.
This guide synthesizes available data on the cytotoxic and anticancer activities of various quinoxaline analogs, presenting a comparative overview to inform further research and development in this area. The information is based on published in vitro studies and aims to provide a valuable resource for evaluating the potential of this chemical scaffold.
Comparative Performance of Quinoxaline Derivatives in Cancer Cell Lines
The following table summarizes the in vitro cytotoxic activity of several quinoxaline derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Quinoxaline Derivative 1 (Aryl-substituted) | HeLa | Cervical Cancer | 0.126 |
| SMMC-7721 | Hepatocellular Carcinoma | 0.071 | |
| K562 | Leukemia | 0.164 | |
| Quinoxaline Derivative 2 (Chloro-substituted) | HCT116 | Colon Carcinoma | 2.5 |
| MCF-7 | Breast Adenocarcinoma | 9.0 | |
| Quinoxaline-bisarylurea | Various | Multiple | Low µM range |
| 7-chloro-3-[[(N,N-dimethylamino)propy]amino]-2-quinoxalinecarbonitrile 1,4-di-N-oxide | Caco-2 | Colorectal Adenocarcinoma | 0.4 (hypoxia) |
| 5,7-diamino-3-phenylquinoxalin-2-yl)amino]benzoyl]-l-glutamic acid diethyl ester | CCRF-CEM | Leukemia | <0.01 |
| OVCAR-4 | Ovarian Cancer | 0.03 |
Structure-Activity Relationship (SAR) Insights
The biological activity of quinoxaline derivatives is significantly influenced by the nature and position of substituents on the quinoxaline core. Structure-activity relationship (SAR) studies suggest that:
-
Substituents at positions 2 and 3: The nature of the groups at these positions plays a crucial role in determining the anticancer potency. Aromatic and heteroaromatic substitutions have shown significant activity.
-
Substituents on the benzene ring: Electron-donating or electron-withdrawing groups on the benzene moiety of the quinoxaline can modulate the biological activity. For instance, methyl groups, as in the case of 6,7-dimethylquinoxaline analogs, have been explored for kinase inhibition.[1]
-
Amino groups: The presence and position of amino groups can significantly impact the compound's properties and biological targets. Diamino-substituted quinoxalines have been investigated for their anticancer and anti-folate activities.[2]
Experimental Protocols: A General Guideline
The following is a generalized protocol for determining the cytotoxic activity of a compound using the MTT assay, a common colorimetric assay for assessing cell metabolic activity.
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.
Visualizing Molecular Pathways and Experimental Processes
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
Caption: A generalized workflow for evaluating the cytotoxicity of quinoxaline derivatives using the MTT assay.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for anticancer drugs, including some quinoxaline derivatives.
Conclusion
The quinoxaline scaffold represents a versatile platform for the development of novel anticancer agents. While specific data on this compound is limited, the broader family of quinoxaline derivatives has demonstrated significant potential in preclinical studies. The comparative data and experimental guidelines presented here aim to facilitate further investigation into this promising class of compounds and to guide the design of future research aimed at elucidating their therapeutic potential. Further studies are warranted to explore the full potential of this compound and its analogs in various cancer models.
References
- 1. Unravelling the Selectivity of 6,7-Dimethyl Quinoxaline Analogs for Kinase Inhibition: An Insight towards the Development of Alzheimer's Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of N-(5,7-diamino-3-phenyl-quinoxalin-2-yl)-3,4,5-substituted anilines and N-[4[(5,7-diamino-3-phenylquinoxalin-2-yl)amino]benzoyl]-l-glutamic acid diethyl ester: evaluation of in vitro anti-cancer and anti-folate activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Nitric Oxide Detection: 6,7-Dimethylquinoxaline-2,3-diamine vs. Chemiluminescence
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of 6,7-Dimethylquinoxaline-2,3-diamine and chemiluminescence for the detection of nitric oxide (NO).
The accurate quantification of nitric oxide (NO), a critical signaling molecule in a myriad of physiological and pathological processes, is paramount in biomedical research and drug development. Researchers have a choice between several detection methodologies, with fluorescent probes and chemiluminescence being two of the most prominent. This guide provides an objective comparison between the use of the fluorescent probe this compound and the widely adopted chemiluminescence-based approach for NO detection.
At a Glance: Performance Comparison
The following table summarizes the key performance characteristics of the two methods. It is important to note that due to a lack of specific experimental data for this compound in nitric oxide detection, performance metrics for the closely related and structurally similar fluorescent probe, 2,3-diaminonaphthalene (DAN), are used as a proxy.
| Feature | This compound (as represented by 2,3-diaminonaphthalene) | Chemiluminescence Detection |
| Principle of Detection | Fluorometric | Gas-phase reaction with ozone |
| Limit of Detection (LOD) | ~10 nM[1] | Picomolar (pM) to low nanomolar (nM) range in solution[2][3]; Sub-ppb for gas samples[2][4] |
| Linear Range | Typically in the nM to µM range | Wide dynamic range, from ppb to ppm levels |
| Sensitivity | Moderate to high | Very high; considered one of the most sensitive methods available[5] |
| Selectivity | Reacts with nitrosating agents derived from NO | High for nitric oxide |
| Temporal Resolution | Can be used for real-time imaging in cells | Capable of real-time monitoring[6] |
| Sample Type | Primarily for liquid samples (e.g., cell culture media, buffer solutions) | Gas and liquid samples (with appropriate sample preparation)[7][8] |
| Instrumentation | Fluorescence plate reader or microscope | Chemiluminescence NO analyzer |
| Throughput | High-throughput compatible (e.g., 96-well plates) | Typically lower throughput, often one sample at a time |
Delving Deeper: Methodologies and Mechanisms
This compound: A Fluorescent Approach
The detection of nitric oxide using this compound, or its analogue 2,3-diaminonaphthalene (DAN), is based on a fluorometric reaction. In the presence of oxygen, nitric oxide is oxidized to dinitrogen trioxide (N₂O₃), a nitrosating agent. This agent then reacts with the vicinal diamines of the quinoxaline derivative to form a stable and highly fluorescent triazole product. The intensity of the fluorescence is directly proportional to the concentration of the triazole, and thus to the initial amount of nitric oxide.
It is a common practice to measure nitrite (NO₂⁻), a stable oxidation product of NO, as an indirect measure of NO production.[9][10] For a comprehensive assessment of total NO production, particularly in biological samples where nitrate (NO₃⁻) is also formed, a nitrate reduction step is often necessary prior to the assay.[9] The sensitivity of this method can be enhanced by the addition of an oxidizing agent to facilitate the conversion of NO to the reactive nitrosating species.[1][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Chemistry of Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Chemiluminescent Detection of Nitric Oxide in Aqueous Solutions Using the Natural Nitric Oxide Target, Soluble Guanylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. envea.global [envea.global]
- 5. Research Portal [iro.uiowa.edu]
- 6. Determination of Nitric Oxide and Its Metabolites in Biological Tissues Using Ozone-Based Chemiluminescence Detection: A State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CLD - Chemiluminescence analyzer | NO, NOx, NO2 Analyzer | TRACE-GAS [trace-gas.com]
- 8. Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A performance comparison of two (electro) chemiluminescence immunoassays for detection and quantitation of serum anti‐spike antibodies according to SARS‐CoV‐2 vaccination and infections status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chiralen.com [chiralen.com]
- 11. Chemiluminescence Measurement of Reactive Sulfur and Nitrogen Species - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of Diaminoquinoxaline Derivatives in Complex Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of specific molecules within complex biological matrices is a critical challenge in biomedical research and drug development. Diaminoquinoxaline derivatives and related compounds have emerged as valuable tools for the targeted analysis of key signaling molecules and metabolic byproducts. This guide provides a comparative analysis of the specificity and performance of these reagents, with a focus on their application in the detection of nitric oxide (NO) and α-dicarbonyl compounds.
I. Detection of Nitric Oxide (NO)
Nitric oxide is a crucial signaling molecule involved in a wide range of physiological and pathological processes.[1][2] Its transient nature and low concentrations in biological systems necessitate highly sensitive and specific detection methods. O-phenylenediamine-based fluorescent probes are a widely used class of reagents for imaging and quantifying NO in living cells and tissues.[2][3]
A. Reaction Mechanism and Signaling Pathway
The fundamental principle behind the use of o-phenylenediamine derivatives for NO detection is their reaction with an oxidation product of NO, in the presence of molecular oxygen, to form a highly fluorescent triazole product. This "turn-on" fluorescence provides a direct readout of NO production.
Caption: General reaction mechanism for nitric oxide detection using o-phenylenediamine-based fluorescent probes.
B. Comparison of Fluorescent Probes for Nitric Oxide Detection
Several fluorescent probes based on the o-phenylenediamine scaffold have been developed, each with distinct spectral properties and cellular applications. The choice of probe often depends on the specific experimental requirements, such as the desired excitation and emission wavelengths and the target organelle.
| Probe | Fluorophore Scaffold | Key Characteristics | Reference |
| DAF-2 | Fluorescein | Widely used for cellular NO imaging. | [3] |
| DAR-4 | Rhodamine | Suitable for applications requiring longer wavelengths. | [3] |
| DAMBO | BODIPY | Offers good photostability. | [3] |
| DAC | Cyanine | Near-infrared probe, enabling deeper tissue and whole-organ imaging. | [3] |
| Cu-FL | Fluorescein | Allows for the direct detection of NO through a reduction-based mechanism. | [3] |
C. Experimental Protocol: Cellular Nitric Oxide Imaging using DAF-FM Diacetate
This protocol outlines a general procedure for the detection of intracellular NO using the cell-permeant probe DAF-FM diacetate.
Caption: Experimental workflow for cellular nitric oxide detection using DAF-FM diacetate.
D. Specificity and Limitations
A key consideration for o-phenylenediamine-based probes is their indirect detection of NO, which requires the presence of molecular oxygen.[3] Furthermore, their selectivity against other reactive oxygen species (ROS) and reactive nitrogen species (RNS) must be carefully evaluated in the context of the biological system under investigation. While generally selective for NO-derived species, some cross-reactivity may occur.
II. Derivatization of α-Dicarbonyl Compounds
α-Dicarbonyl compounds, such as glyoxal and methylglyoxal, are important intermediates in the Maillard reaction and have been implicated as markers for diabetes.[4][5] Due to their reactive nature, they are often derivatized prior to analysis by chromatographic methods. Diamine-containing reagents are commonly used for this purpose, forming stable quinoxaline derivatives.
A. Derivatization Reaction
The reaction between an α-dicarbonyl compound and a 1,2-diaminobenzene derivative results in the formation of a corresponding quinoxaline. This reaction is robust and provides a stable product suitable for quantification.
Caption: General derivatization reaction of α-dicarbonyl compounds with 1,2-diaminobenzene derivatives.
B. Comparison of Derivatizing Agents for α-Dicarbonyl Analysis
Various o-phenylenediamine derivatives have been employed as derivatizing agents, with the choice often dictated by the analytical platform and the desired sensitivity.
| Derivatizing Agent | Analytical Method | Key Features | Reference(s) |
| o-Phenylenediamine (OPD) | HPLC-UV, GC-MS | The most common derivatizing agent for α-dicarbonyls. | [6][7][8] |
| 4-Nitro-1,2-phenylenediamine | HPLC-UV | Provides a chromophore for UV detection. | [6] |
| 1,2-Diamino-4,5-dimethoxybenzene | HPLC-Fluorescence | Forms a fluorescent quinoxaline derivative, enhancing sensitivity. | [6] |
| 2,3-Diaminonaphthalene (DAN) | HPLC-DAD | Forms highly sensitive and selective adducts. | [9] |
C. Experimental Protocol: HPLC Analysis of Glyoxal and Methylglyoxal using o-Phenylenediamine Derivatization
The following protocol provides a general outline for the derivatization and HPLC analysis of glyoxal and methylglyoxal in a sample.
Caption: Workflow for the HPLC analysis of α-dicarbonyls using o-phenylenediamine derivatization.
D. Specificity and Potential Interferences
The derivatization reaction with o-phenylenediamine and its analogs is generally specific for α-dicarbonyl compounds. However, other reactive carbonyl species present in complex biological samples could potentially interfere with the assay.[10] Therefore, chromatographic separation is crucial to ensure the accurate quantification of individual α-dicarbonyls. Method validation, including spike and recovery experiments, is essential to assess the accuracy and precision of the analysis in a specific biological matrix.[9]
Conclusion
Diaminoquinoxaline derivatives and related diamine compounds are versatile reagents for the specific detection of important biological molecules. When used as fluorescent probes, they provide a powerful means to visualize and quantify nitric oxide production in living systems. As derivatizing agents, they enable the sensitive and specific analysis of α-dicarbonyl compounds by chromatographic methods. The selection of the appropriate reagent and a thorough understanding of its specificity and potential limitations are paramount for obtaining reliable and meaningful data in complex biological samples.
References
- 1. Recent developments of fluorescent probes for detection and bioimaging of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alpha-Dicarbonyl compounds--key intermediates for the formation of carbohydrate-based melanoidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Analysis of glyoxal, methylglyoxal and diacetyl in soy sauce - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of glyoxal and methylglyoxal in environmental and biological matrices by stir bar sorptive extraction with in-situ derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantum Yield of Novel 6,7-Dimethylquinoxaline-2,3-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the fluorescence quantum yield of novel 6,7-Dimethylquinoxaline-2,3-diamine derivatives, offering a comparative analysis against established fluorescent dyes. The following sections detail the photophysical properties, experimental protocols for quantum yield determination, and a direct comparison with commercially available alternatives, supported by experimental data from the literature.
Performance Overview and Comparison
Quinoxaline derivatives are a class of heterocyclic compounds recognized for their diverse applications, including in medicinal chemistry and materials science, owing to their interesting photophysical properties. The introduction of amino and methyl groups at specific positions on the quinoxaline scaffold can significantly influence their fluorescence characteristics. While specific quantum yield data for this compound derivatives is not extensively reported in the literature, this guide provides a comparative framework based on closely related structures and prominent alternative fluorophores.
Quantitative Data Summary
The following table summarizes the reported fluorescence quantum yields (Φf) of various quinoxaline derivatives and a selection of widely used fluorescent dyes. This data is essential for researchers to benchmark the performance of new compounds.
| Compound/Dye | Quantum Yield (Φf) | Solvent/Conditions |
| Quinoxaline Derivatives | ||
| 2,3-Dialkynyl-quinoxalines | High Intensity | Chloroform |
| Tetracyclic O-heterocyclic quinoxalines | up to 0.90 | Not specified |
| Alternative Fluorophores | ||
| Rhodamine 6G | 0.95 | Ethanol |
| Fluorescein | 0.925 | 0.1 N NaOH(aq) |
| Alexa Fluor 488 | 0.92 | PBS, pH 7.2 |
| ATTO 488 | 0.80 | Water |
| Cyanine 3 (Cy3) | ~0.04 - 0.15 | Aqueous environments |
| Cyanine 5 (Cy5) | ~0.20 - 0.27 | Aqueous environments |
Note: The quantum yield of fluorescent dyes can be highly dependent on the solvent, pH, and temperature. The values presented here are under the specified conditions.
Experimental Protocols
The determination of fluorescence quantum yield is a critical step in the characterization of new fluorescent molecules. The comparative method, also known as the Parker-Rees method, is a widely accepted and reliable technique.
Relative Quantum Yield Measurement Protocol
This protocol outlines the steps for determining the fluorescence quantum yield of a test compound relative to a well-characterized standard with a known quantum yield.
1. Selection of a Standard:
-
Choose a standard with a known and stable quantum yield. The absorption and emission spectra of the standard should ideally overlap with those of the test compound.
-
Commonly used standards include quinine sulfate, Rhodamine 6G, and fluorescein.
2. Preparation of Solutions:
-
Prepare a series of dilute solutions of both the test compound and the standard in the same solvent.
-
The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
3. Absorbance Measurement:
-
Record the UV-Vis absorption spectra for all prepared solutions.
-
Determine the absorbance at the chosen excitation wavelength.
4. Fluorescence Measurement:
-
Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).
5. Data Analysis:
-
Integrate the area under the fluorescence emission curves for both the test compound and the standard.
-
Plot the integrated fluorescence intensity versus the absorbance for both the test compound and the standard. The resulting plots should be linear.
-
The quantum yield of the test compound (Φf_X) can be calculated using the following equation:
Φf_X = Φf_S * (Grad_X / Grad_S) * (n_X^2 / n_S^2)
Where:
-
Φf_S is the quantum yield of the standard.
-
Grad_X and Grad_S are the gradients of the plots of integrated fluorescence intensity versus absorbance for the test compound and the standard, respectively.
-
n_X and n_S are the refractive indices of the test compound and standard solutions, respectively (if the same solvent is used, this term is 1).
-
Visualizing the Quantum Yield Determination Workflow
The following diagram illustrates the experimental workflow for determining the relative quantum yield of a new compound.
Signaling Pathways and Logical Relationships
While this compound derivatives are primarily investigated for their photophysical properties, quinoxaline scaffolds are also found in molecules with biological activity, such as kinase inhibitors. The logical relationship for assessing the potential of a new fluorescent compound for a specific application, such as a biological probe, is outlined below.
A Head-to-Head Comparison of Commercially Available Nitric Oxide Probes
For researchers, scientists, and drug development professionals navigating the complex landscape of nitric oxide (NO) detection, selecting the optimal probe is paramount for generating accurate and reproducible data. This guide provides an objective, data-driven comparison of commercially available nitric oxide probes, offering insights into their performance, experimental protocols, and underlying mechanisms.
Nitric oxide, a fleeting and highly reactive signaling molecule, plays a crucial role in a myriad of physiological and pathological processes. Its transient nature, however, presents a significant challenge for direct and accurate measurement. A variety of commercially available probes have been developed to overcome this hurdle, each with its own set of advantages and limitations. This guide will delve into a head-to-head comparison of the most prominent classes of these probes: the widely used diaminofluorescein (DAF) and diaminorhodamine (DAR) derivatives, the increasingly popular copper-based fluorescent probes, and the genetically encoded biosensors that offer targeted intracellular detection.
Quantitative Performance Comparison
To facilitate a clear and concise comparison, the following table summarizes the key quantitative performance parameters of representative commercially available nitric oxide probes.
| Probe Type | Example Probe | Detection Limit | Fluorescence Increase (Fold Change) | Quantum Yield (Φ) of NO Adduct | Key Advantages | Key Limitations |
| Diaminofluorescein | DAF-FM | ~3 nM[1] | ~160-fold[1] | ~0.81[1] | High sensitivity, commercially available in cell-permeant forms. | pH sensitivity (improved in DAF-FM over DAF-2), potential for photo-instability, and reactivity with other reactive nitrogen species (RNS)[2][3]. |
| Diaminofluorescein | DAF-2 | ~5 nM[4] | ~20-fold | ~0.92 | Widely used and cited in literature. | More pH sensitive and less photostable than DAF-FM[4]. |
| Diaminorhodamine | DAR-4M | Not explicitly stated, comparable sensitivity to DAF-FM[3] | Markedly higher fluorescence yield than DAF-FM[3] | Not explicitly stated | Red-shifted fluorescence minimizes autofluorescence, less pH sensitive than DAF-2. | Not specific for NO; measures a broader range of reactive nitrogen species[3]. |
| Copper-Based | CuFL / Cu2(FL2E) | Nanomolar concentrations[5] | 20 to 45-fold[6] | Not explicitly stated | Directly detects NO, less interference from other RNS/ROS, some probes are cell-trappable[5][6]. | Can require synthesis, potential for cytotoxicity depending on the ligand and concentration. |
| Genetically Encoded | G-geNOp | Not explicitly stated | Fluorescence quench upon NO binding[7] | Not explicitly stated | High specificity, allows for subcellular targeting and real-time imaging of NO dynamics[7][8]. | Requires transfection, potential for altered cellular physiology, fluorescence signal is quenched (decreases) upon NO binding[8][9]. |
Signaling Pathway and Experimental Workflow
To provide a conceptual framework for nitric oxide detection, the following diagrams illustrate a simplified nitric oxide signaling pathway and a typical experimental workflow for intracellular NO measurement using a fluorescent probe.
A simplified diagram of the nitric oxide signaling pathway.
A typical experimental workflow for intracellular NO detection.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable results. Below are representative protocols for the three main classes of nitric oxide probes.
Protocol 1: Intracellular NO Detection using DAF-FM Diacetate
This protocol is adapted for mammalian cells cultured in 96-well plates or on coverslips for microscopy.
Materials:
-
DAF-FM diacetate (stock solution in DMSO)
-
Cultured mammalian cells
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine - SNAP) or agonist to stimulate endogenous NO production
-
Fluorescence microscope or plate reader with appropriate filters (Excitation/Emission ~495/515 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate or on coverslips to achieve 70-80% confluency on the day of the experiment.
-
Probe Loading:
-
Prepare a working solution of DAF-FM diacetate in HBSS at a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the DAF-FM diacetate working solution to the cells and incubate for 20-60 minutes at 37°C, protected from light[1][4].
-
-
De-esterification:
-
NO Stimulation and Detection:
-
For positive controls or to induce NO production, add the NO donor or agonist to the cells.
-
Immediately begin imaging using a fluorescence microscope or take readings with a fluorescence plate reader.
-
Acquire images or data at regular intervals to monitor the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the cells or regions of interest.
-
Normalize the fluorescence intensity to the baseline before stimulation.
-
Protocol 2: Live-Cell Imaging of NO using Copper-Based Fluorescent Probes (e.g., CuFL)
This protocol provides a general guideline for using copper-based probes for live-cell imaging.
Materials:
-
Copper-based NO probe (e.g., CuFL)
-
Cultured mammalian cells on imaging dishes
-
Physiological buffer (e.g., HBSS)
-
Agonist to stimulate NO production (e.g., acetylcholine)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Plating: Plate cells on imaging dishes suitable for live-cell microscopy and allow them to adhere and grow to the desired confluency[10].
-
Probe Loading:
-
Prepare a working solution of the copper-based probe in a physiological buffer at the desired concentration (typically in the low micromolar range).
-
Wash the cells with the buffer and then incubate them with the probe solution for a specified time (e.g., 30-60 minutes) at 37°C[10].
-
-
Stimulation and Imaging:
-
After loading, wash the cells to remove any excess probe.
-
Mount the imaging dish on the microscope stage.
-
Acquire baseline fluorescence images.
-
Add the NO-stimulating agonist to the cells and immediately begin time-lapse imaging to capture the dynamic changes in fluorescence.
-
-
Image Analysis:
-
Measure the change in fluorescence intensity in individual cells or defined regions over time.
-
The "turn-on" response of the probe will result in an increase in fluorescence upon NO detection[5].
-
Protocol 3: Real-Time Imaging of NO Signals using Genetically Encoded Probes (geNOps)
This protocol outlines the key steps for using genetically encoded nitric oxide probes.
Materials:
-
Mammalian cells
-
Plasmid DNA encoding the geNOp sensor
-
Transfection reagent
-
Cell culture medium
-
Fluorescence microscope
-
Iron(II) booster solution (optional, but recommended for some geNOps)[9]
Procedure:
-
Transfection:
-
Transfect the cells with the geNOp plasmid DNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow 24-48 hours for the expression of the sensor protein[7].
-
-
Cell Preparation for Imaging:
-
(Optional) Some geNOps may require pre-incubation with an iron(II) booster solution to ensure the proper functioning of the iron-containing NO-binding domain. Incubate the cells with the booster solution for a defined period (e.g., 20 minutes) and then wash[9].
-
Replace the culture medium with an appropriate imaging buffer.
-
-
Live-Cell Imaging:
-
Place the cells on the microscope stage and identify the cells expressing the geNOp sensor.
-
Acquire baseline fluorescence images.
-
Stimulate the cells to produce NO using an appropriate agonist or NO donor.
-
Record the fluorescence changes over time. For geNOps, this will typically be a decrease (quench) in fluorescence intensity upon NO binding[7].
-
-
Data Analysis:
-
Measure the fluorescence intensity of the geNOp-expressing cells before and after stimulation.
-
The ratiometric changes or the degree of fluorescence quench can be used to quantify the relative changes in intracellular NO levels.
-
Concluding Remarks
The choice of a nitric oxide probe is a critical decision that should be guided by the specific experimental question, the biological system under investigation, and the available instrumentation. Small-molecule fluorescent probes like DAF-FM offer high sensitivity and ease of use, making them suitable for many screening applications. Copper-based probes provide the advantage of direct NO detection with potentially higher specificity. For researchers interested in the spatiotemporal dynamics of NO signaling within specific subcellular compartments, genetically encoded probes are the most powerful tools available.
By carefully considering the quantitative performance data and the detailed experimental protocols provided in this guide, researchers can make an informed decision and select the most appropriate nitric oxide probe to advance their research and drug development efforts.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. sfrbm.org [sfrbm.org]
- 3. The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ulab360.com [ulab360.com]
- 5. scilit.com [scilit.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Real-Time Imaging of Nitric Oxide Signals in Individual Cells Using geNOps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of Genetically Encoded Fluorescent Nitric Oxide (NO•) Probes, the geNOps, for Real-time Imaging of NO• Signals in Single Cells [jove.com]
- 9. Application of Genetically Encoded Fluorescent Nitric Oxide (NO•) Probes, the geNOps, for Real-time Imaging of NO• Signals in Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of a copper-based fluorescent probe for nitric oxide and its use in mammalian cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6,7-Dimethylquinoxaline-2,3-diamine: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Key Disposal and Safety Information
Proper disposal of 6,7-Dimethylquinoxaline-2,3-diamine is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound, as an aromatic amine, should be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][2][3] All disposal procedures must adhere to local, regional, and national regulations for hazardous chemical waste.[1]
Personal Protective Equipment (PPE) and Handling
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, as well as inhalation.[3]
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.
-
Segregation of Waste: Isolate this compound waste from other waste streams to prevent potentially hazardous reactions.[3] This includes separating it from strong oxidizing agents, acids, and bases.[1]
-
Waste Collection:
-
Solid Waste: Carefully sweep up solid this compound and place it into a clearly labeled, sealable container designated for hazardous chemical waste.[1] Avoid generating dust during this process.[1]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and bench paper, must also be collected in the designated hazardous waste container.
-
-
Labeling: The hazardous waste container must be clearly and accurately labeled with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., "Toxic," "Harmful").
-
Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it can be collected by a licensed hazardous waste disposal service.[3]
-
Professional Disposal: Arrange for the collection and disposal of the waste through a certified hazardous waste disposal company.[2][3][4] These professionals are equipped to handle and dispose of chemical waste in an environmentally responsible and compliant manner.
Spill Management
In the event of a spill, evacuate the immediate area to avoid inhalation of any dust. Wearing the appropriate PPE, cover the spill with an inert absorbent material, such as vermiculite or sand. Carefully sweep up the material and place it in the designated hazardous waste container for disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling 6,7-Dimethylquinoxaline-2,3-diamine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6,7-Dimethylquinoxaline-2,3-diamine. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Details and Specifications |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards. | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Protective clothing, such as a lab coat. | Inspect gloves before use and change them immediately upon contact with the chemical. Lab coats should be buttoned and fit properly to cover as much skin as possible. |
| Respiratory Protection | NIOSH/MSHA approved respirator. | Required if exposure limits are exceeded, if irritation is experienced, or when working with the powder outside of a fume hood. Use should follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1] |
| General Hygiene | N/A | Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[2][3] |
Experimental Protocols: Handling and First Aid
Safe Handling Protocol:
-
Engineering Controls: Always handle this compound inside a chemical fume hood to minimize inhalation of dust or vapors.[1][2] Ensure adequate ventilation in the laboratory.[4] Eyewash stations and safety showers should be readily accessible.[1]
-
Donning PPE: Before handling the compound, put on all required PPE as specified in the table above.
-
Dispensing and Use: Avoid creating dust when handling the solid powder.[2][4] Do not get the chemical in your eyes, on your skin, or on your clothing.[2][4]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3] Store it locked up.[2] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[1]
-
After Handling: Wash hands and exposed skin thoroughly after finishing work.[2] Contaminated clothing should be removed and washed before reuse.[2]
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[2]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[2]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[2]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
Spill Containment:
-
Evacuate personnel from the spill area.[2]
-
Ensure adequate ventilation.[2]
-
Wearing appropriate PPE, sweep up the solid material, avoiding dust formation, and shovel it into a suitable, labeled container for disposal.[2][4]
-
Clean the spill area thoroughly.
Waste Disposal:
-
Dispose of the chemical and any contaminated materials in accordance with local, regional, and national hazardous waste regulations. This substance is classified as hazardous waste.[2]
-
Do not empty into drains or release into the environment.[2][4]
-
Dispose of the container at a hazardous or special waste collection point.[2]
Safety Workflow
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
